Product packaging for Griseofulvin(Cat. No.:CAS No. 2884-22-2)

Griseofulvin

Cat. No.: B7765556
CAS No.: 2884-22-2
M. Wt: 352.8 g/mol
InChI Key: DDUHZTYCFQRHIY-RBHXEPJQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Griseofulvin is an antifungal compound derived from the fungus Penicillium griseofulvum . As a research tool, its primary value lies in its specific fungistatic activity against various dermatophyte species of the genera Microsporum , Trichophyton , and Epidermophyton . The compound's main mechanism of action involves disruption of fungal cell division. It achieves this by binding to tubulin, the protein building block of microtubules, thereby inhibiting the polymerization process essential for mitotic spindle formation during fungal mitosis . Following administration in model systems, this compound is known to deposit selectively in keratin precursor cells, forming a complex that is incorporated into nascent tissue and confers resistance to fungal invasion . This makes it a compound of interest for research related to cytoskeleton function, cell division, and the dynamics of keratinized tissue infections. This compound is practically insoluble in water and exhibits poor oral bioavailability, which is significantly enhanced when administered with a high-fat diet . It is primarily metabolized in the liver via demethylation and glucuronidation . This product is intended for laboratory research purposes only and is strictly labeled as For Research Use Only (RUO) . It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17ClO6 B7765556 Griseofulvin CAS No. 2884-22-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUHZTYCFQRHIY-RBHXEPJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO6
Record name GRISEOFULVIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20442
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020674
Record name Griseofulvin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Griseofulvin appears as white to pale cream-colored crystalline powder. Odorless or almost odorless. Tasteless. Sublimes without decomposition at 410 °F. (NTP, 1992), Solid
Record name GRISEOFULVIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20442
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Griseofulvin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN N,N-DIMETHYLFORMAMIDE @ 25 °C: 12-14 G/100 ML; SLIGHTLY SOL IN ETHANOL, CHLOROFORM, METHANOL, ACETIC ACID, ACETONE, BENZENE, & ETHYL ACETATE; PRACTICALLY INSOL IN WATER & PETROLEUM ETHER, 5.04e-02 g/L
Record name GRISEOFULVIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20442
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Griseofulvin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00400
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GRISEOFULVIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1722
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Griseofulvin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

STOUT OCTAHEDRA OR RHOMBS FROM BENZENE, WHITE TO CREAMY POWDER, COLORLESS CRYSTALLINE SOLID

CAS No.

126-07-8, 2884-22-2
Record name GRISEOFULVIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20442
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Griseofulvin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1′R,6′S)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2884-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Griseofulvin [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Griseofulvin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00400
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name griseofulvin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755822
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Griseofulvin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Griseofulvin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.335
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GRISEOFULVIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32HRV3E3D5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GRISEOFULVIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1722
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Griseofulvin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

428 °F (NTP, 1992), 220 °C
Record name GRISEOFULVIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20442
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Griseofulvin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00400
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GRISEOFULVIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1722
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Griseofulvin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Griseofulvin's Assault on the Fungal Cytoskeleton: A Technical Guide to its Microtubule-Targeted Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-examining a Classic Antifungal with a Modern Lens

For decades, griseofulvin has been a stalwart in the clinical management of dermatophytic infections, targeting the keratinized tissues of the skin, hair, and nails.[1][2][3] Its efficacy lies in a fascinating and specific disruption of fungal cell division, a process intricately linked to the dynamic instability of microtubules.[1][3][4] This guide provides a deep, technical dive into the core mechanism of this compound's action on fungal microtubules, offering researchers, scientists, and drug development professionals a comprehensive understanding of its molecular interactions and the experimental methodologies used to elucidate them. We will move beyond a superficial overview to explore the causality behind its effects, the nuances of its selectivity, and the robust experimental frameworks that validate our current knowledge.

The Central Tenet: this compound as a Microtubule Dynamics Suppressor

This compound's primary antifungal activity stems from its ability to interfere with the function of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division.[1][3][4][5] This interference ultimately leads to mitotic arrest and the inhibition of fungal proliferation.[1][5]

Molecular Interaction: Binding to Tubulin

The direct target of this compound within the fungal cell is tubulin, the protein subunit that polymerizes to form microtubules.[1][6][7] this compound binds to tubulin, though the precise location and nature of this interaction have been the subject of extensive research.[6][7][8] Studies suggest that this compound may have multiple binding sites on tubulin, with some evidence pointing to a site that overlaps with the binding pocket of other microtubule-targeting agents like paclitaxel.[9][10] Computational and experimental data indicate that this compound can interact with both α- and β-tubulin subunits.[8][11] Molecular dynamics simulations have also explored its binding to γ-tubulin, a protein crucial for microtubule nucleation.[6][7][12] The binding is primarily driven by hydrophobic interactions.[6][7]

The Consequence: Suppression of Microtubule Dynamic Instability

A critical aspect of this compound's mechanism, particularly at clinically relevant concentrations, is its role as a suppressor of microtubule dynamic instability rather than a potent depolymerizing agent.[13][14][15] Microtubules are inherently dynamic structures that undergo phases of growth (polymerization) and shrinkage (depolymerization), a property essential for their function in processes like mitotic spindle formation.

At high concentrations (above 100 µM), this compound can inhibit the in vitro polymerization of tubulin.[13][14][15] However, at lower, more physiologically relevant concentrations (1-20 µM), it exerts a more subtle yet profound effect: it kinetically suppresses the dynamic instability of microtubules.[13][14][15] This suppression manifests as a reduction in both the rate and extent of microtubule growing and shortening phases.[10] This dampening of microtubule dynamics is sufficient to disrupt the delicate balance required for proper mitotic spindle function, leading to mitotic arrest.[10][13][14]

Cellular Outcome: Mitotic Arrest and Fungal Cell Cycle Disruption

The suppression of microtubule dynamics by this compound leads to a cascade of events within the fungal cell, culminating in the disruption of mitosis.[1][5][13] The compromised mitotic spindle is unable to properly segregate chromosomes, resulting in a G2/M phase cell cycle arrest.[6][7][13] This arrest prevents the fungal cells from dividing and propagating, leading to the fungistatic effect of the drug.[1][2] Morphologically, this can manifest as nuclear and mitotic abnormalities and distortions in hyphal morphology.[15][16]

Selective Toxicity: A Preference for Fungal Tubulin

A key feature of this compound's clinical utility is its selective toxicity towards fungal cells with minimal effects on host mammalian cells.[1] This selectivity is attributed to a higher binding affinity of this compound for fungal tubulin compared to its mammalian counterpart.[1][6][7] Consequently, the concentrations required to inhibit fungal cell growth are significantly lower than those needed to affect mammalian cells.[6][7]

Visualizing the Mechanism of Action

To better illustrate the intricate process of this compound's interaction with fungal microtubules, the following diagram outlines the key steps in its mechanism of action.

Griseofulvin_Mechanism cluster_fungal_cell Fungal Cell cluster_effects Cellular Effects This compound This compound Tubulin Tubulin Dimers (α and β subunits) This compound->Tubulin Binds to Tubulin Microtubule Dynamic Microtubule This compound->Microtubule Suppresses Dynamic Instability Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Microtubule->Mitotic_Spindle Forms Mitosis Mitosis Mitotic_Spindle->Mitosis Enables Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Dysfunctional Spindle Leads to Fungal_Growth Fungal Proliferation Mitosis->Fungal_Growth Leads to Inhibition_Growth Inhibition of Fungal Growth (Fungistatic Effect) Mitotic_Arrest->Inhibition_Growth Results in Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo Cellular Analysis (Fungal Cells) cluster_data Data Analysis & Interpretation Tubulin_Assay Tubulin Polymerization Assay Data_Analysis Quantitative Analysis (IC50, Mitotic Index) Tubulin_Assay->Data_Analysis Cell_Culture Fungal Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Proliferation_Assay Proliferation Assay Treatment->Proliferation_Assay Microscopy Immunofluorescence Microscopy Treatment->Microscopy Mitotic_Index Mitotic Index Assay Treatment->Mitotic_Index Proliferation_Assay->Data_Analysis Image_Analysis Microscopy Image Analysis (Spindle Morphology) Microscopy->Image_Analysis Mitotic_Index->Data_Analysis Conclusion Mechanistic Conclusion Data_Analysis->Conclusion Image_Analysis->Conclusion

References

An In-Depth Technical Guide to the Griseofulvin Biosynthesis Pathway in Penicillium griseofulvum

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Griseofulvin, a potent antifungal agent, has been a cornerstone in treating dermatophytic infections for decades.[1] Produced primarily by the fungus Penicillium griseofulvum, its unique spirocyclic structure arises from a complex and tightly regulated polyketide biosynthetic pathway.[1][2][3][4] This technical guide provides a comprehensive overview of the core mechanisms underlying this compound synthesis. We will dissect the enzymatic cascade from primary metabolites to the final product, explore the genetic architecture of the biosynthetic gene cluster (gsf), and detail the intricate network of pathway-specific and global regulation. This document summarizes key quantitative data, outlines detailed experimental protocols for studying its biosynthesis, and utilizes pathway and workflow diagrams to visually represent the complex biological processes involved.

The this compound Biosynthesis Gene Cluster (GS-Cluster)

The production of this compound is orchestrated by a set of genes co-located in a biosynthetic gene cluster (BGC), commonly referred to as the gsf cluster.[5] This clustering facilitates the coordinated regulation and expression of the enzymes required for the multi-step synthesis. While the cluster was first identified in Penicillium aethiopicum, homologous clusters are found in P. griseofulvum and other producing fungi.[3][5][6] Comparative genomics reveals that a core set of seven genes (gsfA-gsfF, gsfI) is highly conserved, suggesting they are essential for biosynthesis.[2][7]

The core genes within the P. griseofulvum gsf cluster encode the enzymes responsible for building the polyketide backbone, tailoring it through methylation and chlorination, and finally, constructing the characteristic grisan spiro-scaffold.

GeneProtein ProductPutative Function
gsfA Non-reducing Polyketide Synthase (NR-PKS)Catalyzes the initial condensation of one acetyl-CoA and six malonyl-CoA units to form the heptaketide benzophenone backbone.[2][5][8][9]
gsfB O-methyltransferaseMethylates a phenol group on the benzophenone intermediate.[2][5][8]
gsfC O-methyltransferasePerforms a second methylation on the benzophenone intermediate to generate griseophenone C.[2][5][8]
gsfI FAD-dependent HalogenaseCatalyzes the regioselective chlorination of griseophenone C to yield griseophenone B.[2][5][8]
gsfF Cytochrome P450 MonooxygenasePerforms a critical phenol oxidative coupling reaction to form the stereospecific spirocyclic grisan core structure.[4][5][8]
gsfE Alkene ReductaseInvolved in a reduction step in the pathway.[10]
gsfD O-methyltransferaseCatalyzes a final methylation step.[10]

The Core Biosynthetic Pathway: An Enzymatic Cascade

The synthesis of this compound is a remarkable example of enzymatic precision, transforming simple metabolic precursors into a complex, biologically active molecule. The pathway can be logically divided into three main phases: backbone assembly, intermediate tailoring, and spirocycle formation.

Phase 1: Polyketide Backbone Formation

The pathway is initiated by the non-reducing polyketide synthase (NR-PKS) GsfA. This large, multi-domain enzyme acts as a molecular assembly line, selecting one molecule of acetyl-CoA as a starter unit and sequentially adding six malonyl-CoA extender units.[2][5][8] This process results in a linear heptaketide chain that is then folded and cyclized to form the first stable intermediate, the benzophenone scaffold.[4][5][8]

Phase 2: Intermediate Tailoring (Methylation & Chlorination)

Once the benzophenone core is formed, it undergoes a series of modifications by tailoring enzymes:

  • Dual Methylation: Two distinct O-methyltransferases, GsfB and GsfC, act sequentially to add methyl groups to specific hydroxyl moieties on the benzophenone ring, yielding griseophenone C.[2][5][8]

  • Chlorination: The FAD-dependent halogenase, GsfI, then incorporates a chlorine atom onto the griseophenone C molecule.[2][5][8] This chlorination is a critical step, as the resulting intermediate, griseophenone B, is essential for the subsequent cyclization and contributes to the final compound's antifungal activity.

Phase 3: Spirocycle Formation

The hallmark of this compound's structure is its spirocyclic grisan core. This complex three-dimensional structure is formed by the cytochrome P450 enzyme, GsfF.[4][5][8] GsfF catalyzes an intramolecular phenol oxidative coupling reaction in griseophenone B, linking the two aromatic rings and stereoselectively forming the spiro-center.[4][5] Subsequent reduction and methylation steps, involving enzymes like GsfE and GsfD, complete the biosynthesis to yield the final this compound molecule.[10]

Griseofulvin_Pathway This compound Biosynthesis Pathway acetyl_coa 1x Acetyl-CoA + 6x Malonyl-CoA gsfA GsfA (NR-PKS) benzophenone Benzophenone Scaffold gsfBC GsfB, GsfC (O-Methyltransferases) griseophenone_c Griseophenone C gsfI GsfI (Halogenase) griseophenone_b Griseophenone B gsfF GsfF (P450) grisan_core Grisan Spiro-Core tailoring Final Tailoring (GsfD, GsfE, etc.) This compound This compound gsfA->benzophenone Polyketide Synthesis gsfBC->griseophenone_c 2x Methylation gsfI->griseophenone_b Chlorination gsfF->grisan_core Oxidative Coupling tailoring->this compound Reduction & Methylation

Caption: The enzymatic cascade of this compound biosynthesis.

Regulatory Network Overview

The production of this compound is not constitutive but is instead finely regulated by a network of transcription factors and environmental cues. Within the gsf cluster, two putative transcription factors, GsfR1 and GsfR2, have been identified.[11][12]

  • GsfR1: This transcription factor appears to be a key regulator with a complex, dual role.[11][12] Studies involving gsfR1 knockout mutants in P. griseofulvum have shown that its effect is condition-dependent.[8][12] Under some conditions, deleting gsfR1 leads to an increase in this compound production, suggesting it acts as a negative regulator.[8][12] However, in media with high concentrations of nitrogen and complex sugars, GsfR1 appears to positively regulate biosynthesis.[8][12] This indicates GsfR1 integrates signals from carbon and nitrogen metabolism to control the pathway.[11]

  • GsfR2: Deletion of gsfR2 in P. griseofulvum did not affect this compound biosynthesis, suggesting it may be involved in a different metabolic pathway or its role is redundant under laboratory conditions.[8][11][12]

Global regulators, responsive to environmental stimuli like nutrient availability, also play a crucial role in controlling the expression of the gsf cluster, adding another layer of complexity to the regulatory network.[11]

Methodologies for Pathway Elucidation and Engineering

Understanding and manipulating the this compound pathway requires robust experimental methodologies. Gene disruption is the definitive method for confirming gene function, while analytical chemistry is essential for quantifying the resulting metabolic changes.

Functional Genomics: Gene Knockout Protocol

Causality: To unequivocally prove that a specific gene (e.g., gsfI) is essential for a particular biosynthetic step (e.g., chlorination), a targeted gene knockout is performed. The logic is straightforward: if the gene is removed, the corresponding enzyme will not be produced, the specific reaction will be blocked, and the final product (this compound) will not be synthesized. Instead, the substrate for that enzyme (griseophenone C) should accumulate. This provides direct evidence of the gene's function. CRISPR/Cas9-based systems offer a highly efficient method for this purpose.

Protocol: CRISPR/Cas9-Mediated Gene Disruption in P. griseofulvum

  • gRNA Design & Plasmid Construction:

    • Identify a unique 20-bp target sequence within the coding region of the target gene (e.g., gsfI) that is followed by a Protospacer Adjacent Motif (PAM), typically 'NGG'.

    • Synthesize two complementary oligonucleotides encoding this target sequence.

    • Clone the annealed oligonucleotides into a Cas9/gRNA co-expression plasmid (e.g., derived from pUCC001) using Golden Gate assembly.[13] This creates a plasmid that will express both the Cas9 nuclease and the specific guide RNA to direct it to the gsfI gene.

  • Protoplast Preparation:

    • Grow P. griseofulvum in liquid medium for 2-3 days.

    • Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).

    • Digest the fungal cell walls using an enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in the osmotic stabilizer for 2-4 hours at 30°C with gentle shaking.

    • Filter the resulting protoplasts through sterile glass wool to remove undigested mycelia and wash with stabilizer solution.

  • Transformation:

    • Mix approximately 10 µg of the gRNA/Cas9 plasmid with 1x10⁷ protoplasts.

    • Add PEG-calcium chloride solution to facilitate plasmid uptake and incubate on ice.

    • Plate the transformation mixture onto regeneration agar containing a selection agent (e.g., hygromycin B) if the plasmid carries a resistance marker.

  • Mutant Screening and Verification:

    • Isolate colonies that grow on the selective medium.

    • Extract genomic DNA from putative transformants.

    • Perform PCR using primers flanking the target site in the gsfI gene. Disruption by non-homologous end joining (NHEJ) often results in small insertions or deletions (indels), which can sometimes be detected by a change in PCR product size.

    • Confirm the disruption by Sanger sequencing the PCR product to identify the specific mutation introduced by the Cas9-mediated cut and subsequent cellular repair.

Gene_Knockout_Workflow Gene Knockout & Verification Workflow start Select Target Gene (e.g., gsfI) design Design gRNA & Construct Cas9/gRNA Plasmid start->design transform Transform Protoplasts with Plasmid design->transform protoplast Prepare P. griseofulvum Protoplasts protoplast->transform select Select Transformants on Selective Media transform->select dna_extract Genomic DNA Extraction select->dna_extract pcr PCR Amplification of Target Locus dna_extract->pcr sequence Sanger Sequencing pcr->sequence confirm Confirm Gene Disruption (Indel Mutation) sequence->confirm analyze Metabolite Analysis (HPLC-MS) confirm->analyze Functional Validation

Caption: Workflow for CRISPR/Cas9-mediated gene knockout.

Analytical Chemistry: Metabolite Quantification

Self-Validation: The knockout experiment is validated by analyzing the metabolic profile of the mutant strain. A true gsfI knockout should not produce this compound but should accumulate the substrate, griseophenone C. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) provides a robust and sensitive method to confirm this outcome.

Protocol: HPLC-MS Analysis of this compound and Precursors

  • Sample Preparation (Culture Extraction):

    • Grow both the wild-type and mutant P. griseofulvum strains in a suitable liquid production medium for 7-10 days.

    • Separate the mycelia from the culture broth by filtration.

    • Extract the culture broth twice with an equal volume of ethyl acetate.

    • Combine the organic phases and evaporate to dryness under reduced pressure.

    • Re-dissolve the dried extract in a known volume of methanol for analysis.

  • HPLC Separation and Detection:

    • Inject the re-dissolved extract into an HPLC system.

    • The separation is typically performed on a C18 reversed-phase column.[14][15]

    • A gradient elution program is often used to resolve compounds with different polarities.

HPLC ParameterTypical Value
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)[14][15]
Mobile Phase A Water with 0.1% Formic Acid[16]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[16]
Flow Rate 1.0 mL/min[14][15][16]
Detection (UV) 290 nm[16]
Detection (Fluorescence) Excitation: 300 nm, Emission: 418 nm[14][15]
Detection (MS) Electrospray Ionization (ESI) in positive mode
  • Data Analysis and Quantification:

    • Identify this compound and its precursors in the chromatogram based on their retention times and mass-to-charge ratios (m/z) compared to authentic standards.

    • Quantify the compounds by integrating the peak areas and comparing them to a standard curve generated from known concentrations of pure this compound.

    • Compare the metabolic profiles of the wild-type (should show a large this compound peak) and the mutant (should show absence of this compound and accumulation of a precursor).

Conclusion and Future Directions

The biosynthesis of this compound in P. griseofulvum is a highly evolved and precisely controlled process, reliant on a conserved cluster of gsf genes. The pathway proceeds from a polyketide backbone through a series of tailoring reactions, culminating in a remarkable P450-catalyzed spirocyclization. Understanding this pathway is not only of academic interest but also holds significant potential for industrial and pharmaceutical applications. Future research will likely focus on:

  • Pathway Engineering: Using synthetic biology tools to refactor the gsf cluster for overexpression in homologous or heterologous hosts to improve yields.

  • Novel Derivative Synthesis: Modifying tailoring enzymes or introducing new ones to create novel this compound analogs with potentially improved efficacy or novel biological activities.

  • Regulatory Elucidation: Further unraveling the complex interplay between pathway-specific regulators like GsfR1 and global metabolic signals to optimize fermentation conditions for maximal production.

This guide provides a foundational framework for professionals engaged in the study and exploitation of this important fungal secondary metabolite.

References

An In-depth Technical Guide to the Synthesis and Antifungal Activity of Novel Griseofulvin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Griseofulvin, a cornerstone in the treatment of dermatophytic infections, has seen renewed interest as a scaffold for the development of novel antifungal agents.[1] Its unique mechanism of action, targeting fungal mitosis, presents a valuable alternative to ergosterol- and cell wall-targeting drugs, particularly in an era of growing antifungal resistance. This guide provides a comprehensive overview of the synthesis of novel this compound derivatives, detailing proven synthetic strategies and step-by-step experimental protocols. Furthermore, it outlines standardized methodologies for evaluating their antifungal efficacy and synthesizes key structure-activity relationship (SAR) data to inform future drug design. By integrating expert insights with robust, referenced protocols, this document serves as a practical resource for researchers dedicated to advancing the field of antifungal drug discovery.

The Foundational Mechanism: this compound's Disruption of Fungal Mitosis

This compound's efficacy as a fungistatic agent stems from its ability to disrupt the mitotic spindle structure within fungal cells.[2] It selectively binds to tubulin, the protein monomer that polymerizes to form microtubules.[1][2] These microtubules are critical components of the mitotic spindle, which is essential for the segregation of chromosomes during cell division.[2] By binding to fungal tubulin, this compound inhibits its polymerization, leading to the arrest of the cell cycle in the metaphase stage and ultimately preventing fungal proliferation.[3][4] This targeted disruption of mitosis provides a specific and effective antifungal action, particularly against dermatophytes that infect keratinized tissues.[2][5]

cluster_0 Fungal Cell This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to MetaphaseArrest Metaphase Arrest This compound->MetaphaseArrest Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Assembly Microtubules->MitoticSpindle Metaphase Metaphase MitoticSpindle->Metaphase CellDivision Cell Division (Proliferation) Metaphase->CellDivision MetaphaseArrest->CellDivision Prevents

Caption: Mechanism of this compound's Antifungal Action.

Crafting Novel Derivatives: Synthetic Strategies and Protocols

The chemical modification of the this compound scaffold is a key strategy for enhancing its antifungal spectrum, improving potency, and overcoming potential resistance. Research has shown that modifications at various positions of the this compound structure, including the 4, 5, 2', 3', and 4' positions, can significantly impact its biological activity.[6] Diversity-oriented synthesis approaches have employed reactions such as demethylation, ammonolysis, nitration, acylation, reduction, and chlorination to generate extensive libraries of novel derivatives.[7]

A particularly fruitful area of investigation has been the modification of the 4'-carbonyl group. The synthesis of derivatives like 4'-thiosemicarbazonethis compound has been shown to yield compounds with potent activity against various phytopathogenic fungi.[2][8]

General Workflow for Derivative Synthesis

The synthesis of new this compound derivatives typically follows a structured workflow, beginning with the selection of the parent compound and culminating in the purification and characterization of the final product.

Start Start: this compound Parent Compound Reaction Chemical Modification (e.g., Reaction with Thiosemicarbazide) Start->Reaction Monitoring Reaction Monitoring (e.g., TLC) Reaction->Monitoring Workup Reaction Work-up (Cooling, Filtration) Monitoring->Workup Upon Completion Purification Purification (e.g., Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final Pure this compound Derivative Characterization->Final

Caption: General Workflow for this compound Derivative Synthesis.

Detailed Experimental Protocol: Synthesis of 4'-Thiosemicarbazonethis compound

This protocol describes a representative synthesis for a 4'-modified this compound derivative, adapted from published methodologies.[2]

Materials:

  • This compound (10 mmol)

  • Thiosemicarbazide (10 mmol)

  • Methanol (60 ml)

  • Glacial Acetic Acid (10 ml)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of thiosemicarbazide (10 mmol) in methanol (60 ml) in a round-bottom flask, add this compound (10 mmol) and glacial acetic acid (10 ml).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Reaction Monitoring: Maintain the reflux for approximately 72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, cool the mixture to room temperature. For enhanced crystallization, store the reaction mixture at 4°C overnight.

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Purification: Recrystallize the crude product from ethanol to afford the pure 4'-thiosemicarbazonethis compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).

Quantifying Efficacy: Antifungal Activity Evaluation

The determination of a compound's antifungal activity is critical for assessing its potential as a therapeutic agent. Standardized methods, such as those developed by the Clinical and Laboratory Standards Institute (CLSI), ensure reproducibility and allow for meaningful comparisons between compounds.[9][10] The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[11]

Workflow for Antifungal Susceptibility Testing

The process involves preparing the fungal inoculum, serially diluting the test compounds, inoculating the plates, incubating, and finally determining the MIC values.

Start Fungal Strain Culture Inoculum Prepare Standardized Fungal Inoculum Start->Inoculum Inoculate Inoculate Wells with Fungal Suspension Inoculum->Inoculate Dilution Prepare Serial Dilutions of This compound Derivatives in 96-well Plate Dilution->Inoculate Controls Prepare Growth and Sterility Controls Dilution->Controls Incubate Incubate Plates (e.g., 24-48h at 35°C) Inoculate->Incubate Controls->Incubate Read Read Results Visually or Spectrophotometrically Incubate->Read MIC Determine MIC Value Read->MIC

Caption: Workflow for Broth Microdilution Antifungal Assay.

Detailed Protocol: Broth Microdilution Antifungal Susceptibility Assay (Adapted from CLSI M27)

This protocol provides a step-by-step guide for determining the MIC of novel this compound derivatives against yeast pathogens.[1][9]

Materials:

  • Test compounds (this compound derivatives)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0

  • Sterile 96-well U-shaped bottom microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or hemocytometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate to obtain fresh, isolated colonies.

    • Suspend several colonies in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer.

    • Prepare the final inoculum by diluting this suspension in RPMI 1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of each compound in RPMI 1640 medium to achieve the desired final concentration range. The final volume in each well before inoculation should be 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well containing the serially diluted compounds. This brings the final volume to 200 µL and halves the drug concentration.

    • Include a drug-free well inoculated with the fungus as a positive growth control.

    • Include a well with sterile medium only as a sterility control.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours. The exact time depends on the growth rate of the specific fungal strain.[9]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the positive growth control.[11] This can be assessed visually or by using a microplate reader.

Structure-Activity Relationships (SAR) and Biological Data

The systematic evaluation of novel this compound derivatives has generated valuable data on the relationship between their chemical structures and antifungal potency. This information is crucial for guiding the rational design of more effective antifungal agents.

Key SAR Insights:

  • Modifications at the 2' and 4' positions of the this compound molecule appear to be particularly important for enhancing antifungal activity.[4][7]

  • The introduction of bulky and electronegative acyl-substituted groups at the 4' position has been shown to be favorable for increasing activity against certain phytopathogenic fungi like Colletotrichum gloeosporioides.[4]

  • Combining this compound with other materials, such as creating zinc oxide nanoparticles , can significantly increase its antifungal action, lowering the required MIC against dermatophytes like Trichophyton mentagrophytes and T. verrucosum.[12]

  • The substituents at C-6, C-7, and C-6' , as well as the positions of the carbonyl and double bond, significantly affect the antifungal activity.[13]

Antifungal Activity of Selected this compound Derivatives

The following table summarizes the in vitro antifungal activity of this compound and some of its novel derivatives against a range of fungal pathogens.

CompoundFungal SpeciesMIC (µg/mL)IC₅₀ (µg/mL)Reference(s)
This compoundTrichophyton rubrum<0.0039 - 4-[14]
This compoundTrichophyton mentagrophytes12.5 - 100-[15]
This compoundMicrosporum gypseum12.5 - 100-[15]
This compoundEpidermophyton floccosum0.39 - 3.12-[15]
GF-ZnO NPsTrichophyton mentagrophytes0.0625-[12]
GF-ZnO NPsTrichophyton verrucosum0.031-[12]
Derivative 6cColletotrichum gloeosporioides-47.25 ± 1.46[4]
Derivative 6eColletotrichum gloeosporioides-49.44 ± 1.50[4]
Derivative 6fColletotrichum gloeosporioides-53.63 ± 1.74[4]
Derivative 12Colletotrichum gloeosporioides-2.24 ± 0.76[7]
Derivative 12Cytospora sp.-5.85 ± 0.72[7]

Note: MIC and IC₅₀ values can vary based on the specific strain and testing methodology.

Conclusion and Future Perspectives

The this compound scaffold remains a highly promising platform for the development of new antifungal agents. Synthetic modifications, particularly at the 2' and 4' positions, have yielded derivatives with significantly enhanced potency and, in some cases, a broader spectrum of activity against both dermatophytes and phytopathogenic fungi.[4][7] The protocols detailed in this guide provide a robust framework for the synthesis and evaluation of such novel compounds.

Future research should focus on exploring a wider range of chemical modifications, including the synthesis of hybrid molecules that combine the this compound core with other antifungal pharmacophores. Furthermore, investigating nanoformulations and other drug delivery systems could improve the bioavailability and efficacy of these derivatives.[12] A deeper understanding of the molecular interactions between novel derivatives and fungal tubulin through computational modeling and structural biology will be instrumental in the rational design of the next generation of this compound-based antifungal drugs.

References

A Technical Guide to Investigating the Antiviral Properties of Griseofulvin Against Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepatitis C virus (HCV) infection remains a significant global health concern, with millions chronically infected and at risk of developing severe liver disease.[1][2][3] While the advent of direct-acting antivirals (DAAs) has revolutionized treatment, the need for alternative and complementary therapeutic strategies persists, particularly in the context of viral resistance and treatment accessibility.[3] This guide delves into the promising, yet underexplored, antiviral properties of griseofulvin, an established oral antifungal agent, against HCV.[1][4] We will explore its unique mechanism of action, provide detailed protocols for its investigation, and discuss its potential as a repurposed therapeutic agent.

This compound has been shown to suppress HCV replication in vitro through a mechanism distinct from current DAAs.[1][5] Its primary mode of action involves the disruption of microtubule polymerization in host cells, leading to an arrest of the cell cycle at the G2/M phase.[5][6] This interference with host cellular processes, which are essential for viral replication, presents a novel approach to HCV therapy.[5][6] Furthermore, this compound has demonstrated a synergistic inhibitory effect when combined with interferon-alpha (IFNα), suggesting its potential utility in combination therapies.[1][5][6] This guide will provide the necessary technical framework for researchers to rigorously evaluate and potentially advance this compound as a viable anti-HCV agent.

The Hepatitis C Virus Lifecycle: A Primer for Targeted Drug Discovery

A comprehensive understanding of the HCV lifecycle is paramount for the rational design and evaluation of antiviral agents. The lifecycle can be broadly categorized into several key stages, each presenting potential targets for therapeutic intervention:

  • Attachment and Entry: The virus initially binds to the surface of hepatocytes through a series of interactions with host cell receptors, including low-density lipoprotein receptor (LDLR), scavenger receptor class B type I (SR-BI), CD81, claudin-1, and occludin.[2][7][8][9][10] Following binding, the virus is internalized via clathrin-mediated endocytosis.[2][9]

  • Fusion and Uncoating: Acidification of the endosome triggers the fusion of the viral envelope with the endosomal membrane, releasing the viral RNA genome into the cytoplasm.[2][7][9]

  • Translation and Polyprotein Processing: The positive-sense single-stranded RNA genome is translated by the host ribosomal machinery into a single large polyprotein.[2][7][11] This polyprotein is then cleaved by both host and viral proteases into ten individual structural and non-structural (NS) proteins.[2][10][12]

  • RNA Replication: The NS proteins, particularly NS5B (the RNA-dependent RNA polymerase), form a replication complex within a specialized membranous web derived from the endoplasmic reticulum (ER).[2][8][11] This complex synthesizes new viral RNA genomes.[2]

  • Assembly and Release: The newly synthesized viral genomes, along with structural proteins, assemble into new virions.[2][7] This process is intricately linked with the host's lipid metabolism pathways, particularly the very-low-density lipoprotein (VLDL) synthesis and secretion pathway.[8] Mature virions are then released from the cell to infect neighboring hepatocytes.[2][7]

HCV_Lifecycle cluster_extracellular Extracellular cluster_cell Hepatocyte HCV Virion HCV Virion Attachment_Entry 1. Attachment & Entry (Receptors: CD81, SR-BI, etc.) HCV Virion->Attachment_Entry Endocytosis 2. Endocytosis Attachment_Entry->Endocytosis Internalization Fusion_Uncoating 3. Fusion & Uncoating Endocytosis->Fusion_Uncoating Endosome Acidification Translation_Processing 4. Translation & Polyprotein Processing (ER) Fusion_Uncoating->Translation_Processing RNA Release RNA_Replication 5. RNA Replication (Membranous Web) Translation_Processing->RNA_Replication NS Proteins Assembly 6. Assembly (ER/Lipid Droplets) Translation_Processing->Assembly Structural Proteins RNA_Replication->Assembly New Viral RNA Release 7. Release Assembly->Release Mature Virions Release->HCV Virion Infection of new cells

Figure 1: Simplified workflow of the Hepatitis C Virus lifecycle.

This compound: Pharmacological Profile and Proposed Anti-HCV Mechanism

This compound is a well-established antifungal drug that has been in clinical use for decades for the treatment of dermatophyte infections.[6][13][14][15] Its primary mechanism of action as an antifungal is the disruption of the mitotic spindle by binding to tubulin, thereby inhibiting fungal cell division.[14][15][16][17][18]

Proposed Anti-HCV Mechanism of Action

The antiviral activity of this compound against HCV is not directed at a specific viral protein but rather targets a host cellular process that the virus hijacks for its own replication.[5][6]

  • Microtubule Disruption and Cell Cycle Arrest: this compound interferes with the polymerization of microtubules within the host hepatocyte.[5][6] This disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase.[1][5][6] Many viruses, including HCV, are known to modulate the host cell cycle to create a more favorable environment for their replication. By arresting the cell cycle, this compound indirectly inhibits HCV replication.[5][6]

  • No Effect on IRES-Dependent Translation: Importantly, studies have shown that this compound does not inhibit the HCV internal ribosome entry site (IRES)-dependent translation of the viral polyprotein.[1][5][6] This indicates a specific mechanism of action that is distinct from some other antiviral agents.

Griseofulvin_MoA This compound This compound Microtubules Microtubule Polymerization This compound->Microtubules Inhibits HostCell Hepatocyte CellCycle Cell Cycle Progression (G2/M Phase) Microtubules->CellCycle HCV_Replication HCV Replication CellCycle->HCV_Replication

Figure 2: Proposed mechanism of action of this compound against HCV.

In Vitro Evaluation of this compound's Anti-HCV Activity: A Methodological Guide

A rigorous and systematic in vitro evaluation is the cornerstone of assessing the antiviral potential of any compound. The following protocols provide a framework for investigating the anti-HCV properties of this compound.

Essential Reagents and Cell Lines
  • Cell Line: Huh-7.5 cells (a human hepatoma cell line highly permissive to HCV infection).

  • HCVcc System: A cell culture-derived infectious HCV system, such as the JFH-1 (genotype 2a) strain.

  • HCV Replicon System: A subgenomic HCV replicon cell line, for example, Huh7/Rep-Feo (genotype 1b), which contains a self-replicating HCV RNA that expresses a reporter gene (e.g., luciferase or neomycin resistance).[1][6]

  • This compound: A high-purity, well-characterized powder.

  • Control Compounds: A known HCV inhibitor (e.g., a DAA like sofosbuvir) as a positive control and a vehicle control (e.g., DMSO).

Experimental Workflow

Experimental_Workflow Start Start Cytotoxicity 1. Cytotoxicity Assay (MTT Assay) Start->Cytotoxicity Antiviral_Replicon 2. Antiviral Assay (HCV Replicon System) Cytotoxicity->Antiviral_Replicon Antiviral_Infectious 3. Antiviral Assay (HCVcc System) Antiviral_Replicon->Antiviral_Infectious MoA_Studies 4. Mechanism of Action Studies (e.g., Time-of-Addition) Antiviral_Infectious->MoA_Studies Data_Analysis 5. Data Analysis (EC50, CC50, SI) MoA_Studies->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for evaluating the anti-HCV activity of this compound.

Detailed Experimental Protocols

4.3.1 Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of this compound that is toxic to the host cells (Huh-7.5).

  • Methodology:

    • Seed Huh-7.5 cells in a 96-well plate at an appropriate density.

    • After 24 hours, treat the cells with serial dilutions of this compound for the desired duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC50).

4.3.2 Antiviral Activity in HCV Replicon Cells

  • Objective: To assess the effect of this compound on HCV RNA replication.

  • Methodology:

    • Seed HCV replicon cells (e.g., Huh7/Rep-Feo) in a 96-well plate.

    • Treat the cells with serial dilutions of this compound.

    • After 72 hours, measure the reporter gene activity (e.g., luciferase) or quantify HCV RNA levels using quantitative real-time PCR (qRT-PCR).[19]

    • Calculate the 50% effective concentration (EC50).

4.3.3 Antiviral Activity in the HCVcc System

  • Objective: To confirm the antiviral activity of this compound in a fully infectious system.

  • Methodology:

    • Seed Huh-7.5 cells in a 96-well plate.

    • Infect the cells with HCVcc (e.g., JFH-1) at a specific multiplicity of infection (MOI).

    • After infection, treat the cells with serial dilutions of this compound.

    • After 72 hours, quantify intracellular HCV RNA levels by qRT-PCR and/or viral protein expression by Western blotting or immunofluorescence.

    • Calculate the EC50.

4.3.4 Time-of-Addition Assay

  • Objective: To determine the stage of the HCV lifecycle that is inhibited by this compound.

  • Methodology:

    • Synchronize the infection of Huh-7.5 cells with HCVcc.

    • Add this compound at different time points relative to infection (e.g., pre-infection, during infection, and post-infection).

    • Measure the viral yield at the end of the experiment.

    • Analyze the results to pinpoint the window of inhibition.

Data Interpretation and Key Metrics

A critical aspect of drug discovery is the accurate interpretation of experimental data. The following table summarizes the key parameters to be determined from the in vitro assays.

ParameterDescriptionHow to CalculateDesired Outcome
CC50 50% Cytotoxic ConcentrationNon-linear regression of cell viability dataHigh value (low toxicity)
EC50 50% Effective ConcentrationNon-linear regression of viral inhibition dataLow value (high potency)
SI Selectivity IndexCC50 / EC50High value (>10 is generally considered promising)

Synergistic Effects with Other Antivirals

Investigating the potential for synergistic interactions between this compound and other anti-HCV agents is a crucial step in its development.

  • Experimental Design: A checkerboard assay can be employed to assess the combined effects of this compound and another antiviral (e.g., IFNα or a DAA). This involves treating infected cells with a matrix of concentrations of both drugs.

  • Data Analysis: The results can be analyzed using the Chou-Talalay method to calculate a combination index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Studies have already indicated a synergistic inhibitory effect between this compound and IFNα in Huh7/Rep-Feo cells, highlighting the potential of combination therapies.[1][5][6]

Future Directions and Considerations

The repurposing of existing drugs like this compound for new therapeutic indications offers a streamlined path to clinical application due to their well-established safety profiles.[13] However, further research is imperative to fully elucidate the anti-HCV potential of this compound.

  • In Vivo Studies: Preclinical studies in animal models of HCV infection are necessary to evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound.

  • Resistance Studies: It is important to investigate the potential for HCV to develop resistance to this compound and to characterize any resistance-associated mutations.

  • Clinical Trials: Should preclinical data be promising, well-designed clinical trials will be required to assess the safety and efficacy of this compound in HCV-infected patients, both as a monotherapy and in combination with other antivirals.

Conclusion

This compound presents a compelling case for further investigation as a novel anti-HCV agent. Its unique host-targeting mechanism of action offers a potential advantage in overcoming viral resistance and could complement existing DAA regimens. The methodologies outlined in this guide provide a robust framework for researchers to systematically evaluate the antiviral properties of this compound and contribute to the development of new therapeutic strategies for the millions of individuals affected by chronic hepatitis C.

References

Technical Guide: Griseofulvin as a Microtubule-Targeting Agent for Breast Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology.

Abstract: Griseofulvin, an FDA-approved antifungal agent, has garnered significant attention for its potential repurposing in cancer chemotherapy due to its low toxicity and specific antimitotic activity.[1][2] This technical guide provides an in-depth exploration of this compound's mechanism of action as a potential anticancer agent in breast cancer cell lines. We will dissect its primary interaction with microtubule dynamics, the resultant downstream signaling cascades leading to cell cycle arrest and apoptosis, and provide validated, step-by-step experimental protocols for researchers to investigate its efficacy. This document is intended to serve as a practical and theoretical resource for evaluating this compound and similar compounds in a preclinical setting.

Introduction: Repurposing a Classic Antifungal Agent

Originally derived from Penicillium griseofulvum, this compound has been a mainstay in dermatology for treating fungal infections for decades.[3][4] Its well-established safety profile and oral bioavailability make it an attractive candidate for drug repurposing.[5] Recent research has illuminated its potent antineoplastic properties against a variety of cancer cell lines, including cervical, colorectal, and breast cancer.[3][6] The primary mechanism of its anticancer effect is the disruption of microtubule function, placing it in the same class as powerful chemotherapeutics like taxanes and vinca alkaloids, but with a potentially wider therapeutic window.[2][3][5]

This guide focuses specifically on its application to breast cancer, detailing the molecular interactions and cellular consequences that position this compound as a promising agent for further investigation, either as a monotherapy or as an adjuvant in combination regimens.[2][7]

Core Mechanism of Action: Suppression of Microtubule Dynamics

Unlike some microtubule-targeting agents that cause wholesale polymerization or depolymerization, this compound's action is more nuanced. It primarily acts by kinetically suppressing the dynamic instability of microtubules.[8][9]

2.1. Interaction with Tubulin: this compound binds directly to tubulin, the protein subunit of microtubules.[10] Docking studies suggest it may have two binding sites, one of which overlaps with the paclitaxel binding site on β-tubulin.[1][7] This binding does not prevent polymerization at lower concentrations but rather "dampens" the natural cycle of microtubule growth (polymerization) and shrinkage (depolymerization).[2][7] This suppression of dynamics is critical for its antimitotic effect, as the precise regulation of microtubule length is essential for the formation and function of the mitotic spindle.[1][8]

Causality: By stabilizing the microtubules and reducing their shortening rate, this compound prevents the proper attachment of chromosomes to the mitotic spindle and inhibits the tension required for their segregation. This leads to a halt in the cell division process.[1][2]

cluster_0 Normal Microtubule Dynamics cluster_1 Effect of this compound Tubulin αβ-Tubulin Dimers Polymerization Polymerization (Growth Phase) Tubulin->Polymerization MT Dynamic Microtubule Polymerization->MT GTP-Cap Depolymerization Depolymerization (Shortening Phase) MT->Depolymerization Loss of GTP-Cap StableMT Stabilized Microtubule Depolymerization->Tubulin This compound This compound This compound->StableMT Binds Tubulin MitoticArrest Mitotic Arrest StableMT->MitoticArrest Suppresses Dynamics

Caption: this compound suppresses microtubule dynamics, leading to mitotic arrest.

Cellular Consequences in Breast Cancer Cells

The disruption of the mitotic spindle triggers a cascade of cellular responses, culminating in cell cycle arrest and apoptosis.

3.1. G2/M Cell Cycle Arrest: Cells treated with this compound exhibit a significant accumulation in the G2/M phase of the cell cycle.[3][6] This is a direct consequence of the spindle assembly checkpoint (SAC) activation. The SAC is a crucial surveillance mechanism that ensures all chromosomes are correctly attached to the spindle before allowing the cell to proceed to anaphase. This compound-induced abnormalities, such as misaligned chromosomes, trigger a sustained SAC signal, preventing mitotic exit.[2][7]

3.2. Induction of p53-Mediated Apoptosis: Prolonged mitotic arrest is a potent trigger for apoptosis (programmed cell death). In breast cancer cells like MCF-7, which are p53-positive, this compound treatment leads to the nuclear accumulation and activation of the p53 tumor suppressor protein.[1][7][11]

Activated p53 then transcriptionally regulates key members of the Bcl-2 protein family:

  • Downregulation of Bcl-2: The expression of the anti-apoptotic protein Bcl-2 is inhibited.[3]

  • Upregulation of Bax: The expression of the pro-apoptotic protein Bax is increased.[3]

This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to cell death.[3]

GF This compound MT Microtubule Dynamics GF->MT Inhibits Spindle Mitotic Spindle Disruption MT->Spindle Arrest G2/M Arrest Spindle->Arrest p53 p53 Activation Arrest->p53 Prolonged arrest leads to Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Mito Mitochondrial Pathway (Cytochrome c release) Bcl2->Mito Bax->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling cascade from microtubule inhibition to apoptosis.

Experimental Validation Workflow

A systematic approach is required to validate the anticancer effects of this compound. The following workflow outlines the key in vitro assays.

Start Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) MTT Protocol 1: Cell Viability Assay (MTT) Start->MTT IC50 Determine IC50 Value MTT->IC50 Cycle Protocol 2: Cell Cycle Analysis (PI Staining) IC50->Cycle Treat cells with IC50 concentration Apoptosis Protocol 3: Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Treat cells with IC50 concentration Western Protocol 4: Western Blot (p53, Bcl-2, Bax) IC50->Western Treat cells with IC50 concentration Data Data Integration & Conclusion Cycle->Data Apoptosis->Data Western->Data

Caption: Experimental workflow for evaluating this compound's efficacy.

Detailed Experimental Protocols

Prerequisite: Cell Culture and Drug Preparation

  • Cell Lines: Human breast adenocarcinoma MCF-7 (p53 wild-type) and MDA-MB-231 (p53 mutant) cells are recommended for comparative studies.

  • Culture Conditions: Maintain cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • This compound Stock: Prepare a 10-20 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Final DMSO concentration in culture should not exceed 0.1% to avoid solvent toxicity.

Protocol 1: Cell Viability Assessment (MTT Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Principle: The mitochondrial dehydrogenases of viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[12]

Methodology:

  • Cell Seeding: Seed 8,000-10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.[13]

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[12][14]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Cell Line Reported IC50 of this compound Reference
MCF-7 (Breast Cancer)17 µM[6]
KMS 18 (Multiple Myeloma)9 µM[3]
SU-DHL-4 (Lymphoma)22 µM[3]
NCI-H446 (Lung Cancer)~24.6 µM[3]
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
  • Objective: To quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Principle: PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases by flow cytometry.[15] Cells are fixed with ethanol to permeabilize the membrane for dye entry.

Methodology:

  • Cell Seeding and Treatment: Seed 1x10^6 cells in a 6-well plate. After 24 hours, treat with the predetermined IC50 of this compound for 24 hours.

  • Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant, resuspend the pellet in 400 µL of PBS, and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.[16]

  • Storage: Fix for at least 30 minutes on ice. Cells can be stored at 4°C for several days.[16]

  • Staining: Centrifuge the fixed cells, wash twice with PBS. Resuspend the pellet in 500 µL of staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[16][17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events. Use a low flow rate for better resolution.[16] The PI fluorescence should be analyzed on a linear scale.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to model the G0/G1, S, and G2/M populations and calculate their respective percentages.

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining
  • Objective: To differentiate and quantify viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer plasma membrane.[18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to label these cells. PI is used as a viability dye; it can only enter cells with compromised membranes (late apoptotic/necrotic).[18]

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the IC50 of this compound for 48 hours.

  • Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells once with cold PBS and once with 1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[19]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (check kit for specific volumes). Gently vortex.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells (or artifacts)

Protocol 4: Protein Expression Analysis by Western Blotting
  • Objective: To detect changes in the expression levels of key apoptosis-related proteins (p53, Bcl-2, Bax).

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific primary antibodies and enzyme-conjugated secondary antibodies.

Methodology:

  • Cell Lysis: Treat cells with this compound for 48 hours. Lyse the cells in RIPA buffer with protease inhibitors. Quantify total protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 50 µg) on a 12% SDS-polyacrylamide gel.[20][21]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[20]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p53, Bcl-2, Bax, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20]

  • Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control to determine relative protein expression.

Conclusion and Future Perspectives

The evidence strongly suggests that this compound acts as a potent antimitotic agent in breast cancer cells by suppressing microtubule dynamics, leading to G2/M arrest and p53-dependent apoptosis.[3][7][11] Its established safety profile makes it a compelling candidate for further preclinical and clinical evaluation.[5]

Future research should focus on:

  • In Vivo Efficacy: Validating these in vitro findings in animal models of breast cancer.

  • Combination Therapy: Exploring synergistic effects with other standard-of-care chemotherapeutics, as has been shown with vinblastine, to potentially lower required doses and reduce toxicity.[3][7]

  • Subtype Specificity: Investigating its effectiveness across different breast cancer subtypes, including triple-negative and HER2-positive models.

  • Derivative Development: Synthesizing and screening this compound derivatives to identify compounds with enhanced potency and specificity.[3]

This guide provides the foundational knowledge and practical protocols for researchers to rigorously assess the therapeutic potential of this compound, contributing to the ongoing effort to repurpose existing drugs for oncology.

References

An In-Depth Technical Guide to Molecular Docking Studies of Griseofulvin with Fungal Tubulin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting molecular docking studies to investigate the interaction between the antifungal drug griseofulvin and its molecular target, fungal tubulin. This compound's mechanism of action involves the disruption of the mitotic spindle by binding to tubulin, thereby inhibiting fungal cell division.[1][2][3][4] Molecular docking serves as a powerful in silico tool to elucidate the specific binding modes, affinities, and key molecular interactions that govern this therapeutic effect. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step protocols. We will delve into the rationale behind experimental choices, methods for robust protocol validation, and the interpretation of docking results, ensuring scientific integrity and reproducibility.

Introduction: The this compound-Tubulin Axis in Antifungal Therapy

1.1 this compound: A Classic Antifungal Agent

This compound, a metabolite produced by the fungus Penicillium griseofulvum, has been a cornerstone in the treatment of dermatophytic infections of the skin, hair, and nails for several decades.[2][3][4] Its efficacy lies in its ability to be incorporated into keratin precursor cells, concentrating the drug at the site of infection.[1][4]

1.2 Fungal Tubulin: A Prime Target for Antifungal Drug Development

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the eukaryotic cytoskeleton.[1] Microtubules play a critical role in various cellular processes, most notably in the formation of the mitotic spindle during cell division.[1][2] The disruption of microtubule dynamics is a well-established strategy for anticancer and antifungal therapies. This compound exhibits selective toxicity towards fungi because it has a higher affinity for fungal tubulin compared to its mammalian counterpart.[1][5][6]

1.3 The Mechanism of Action: this compound's Interaction with Tubulin

This compound exerts its antifungal effect by binding to tubulin and disrupting the assembly of microtubules.[1][3][4] This interference with microtubule function leads to the arrest of the fungal cell cycle in metaphase, ultimately inhibiting cell division and fungal growth.[2][7] While the primary target is tubulin, some studies suggest that this compound may also interact with microtubule-associated proteins.[5][6]

1.4 Molecular Docking: A Computational Microscope

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., fungal tubulin) to form a stable complex.[8] This method is instrumental in drug discovery for identifying potential drug candidates, elucidating drug-receptor interactions at the molecular level, and understanding structure-activity relationships.[8]

Prerequisites and System Preparation

A successful molecular docking study hinges on the meticulous preparation of the protein and ligand structures. The principle of "garbage in, garbage out" is particularly pertinent here; inaccuracies in the initial structures will lead to unreliable results.

2.1 Essential Software and Tools

A variety of software packages are available for molecular docking. For this guide, we will reference a common workflow utilizing widely accessible tools:

Software/ToolPurpose
RCSB Protein Data Bank (PDB) A repository for the 3D structural data of large biological molecules.
PubChem or ZINC Database A public database of chemical substances and their activities.
AutoDock Tools (ADT) A graphical user interface for preparing protein and ligand files for docking with AutoDock Vina.
AutoDock Vina A widely used open-source program for molecular docking.
Discovery Studio Visualizer or PyMOL Software for visualizing and analyzing molecular structures and interactions.

2.2 Preparation of the Fungal Tubulin Receptor

The quality of the receptor structure is paramount for a meaningful docking study.

Step-by-Step Protocol:

  • Obtain the Protein Structure: Download the 3D structure of fungal tubulin from the RCSB PDB. If a crystal structure of the specific fungal tubulin of interest is unavailable, homology modeling can be used to generate a theoretical model based on a template structure with high sequence similarity.

  • Pre-processing the PDB File:

    • Remove Non-essential Molecules: The downloaded PDB file may contain water molecules, ions, and co-crystallized ligands. These should be removed unless they are known to play a crucial role in ligand binding.

    • Handle Missing Residues and Atoms: Check for and repair any missing residues or atoms in the protein structure using tools like the "RepairPDB" function in ADT or other modeling software.

    • Add Hydrogen Atoms: Since X-ray crystallography often does not resolve hydrogen atom positions, they must be added to the protein structure. Ensure that polar hydrogens are correctly placed.

    • Assign Charges: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used.

  • Save in PDBQT Format: The prepared protein structure should be saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.

2.3 Preparation of the this compound Ligand

Accurate ligand preparation is equally critical for a successful docking simulation.

Step-by-Step Protocol:

  • Obtain the Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.

  • Energy Minimization: Perform energy minimization on the ligand structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the this compound molecule. This allows the docking program to explore different conformations of the ligand during the simulation.

  • Assign Charges: Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

  • Save in PDBQT Format: Save the prepared ligand structure in the PDBQT file format.

The Molecular Docking Workflow

The following workflow outlines the core steps of a molecular docking simulation using AutoDock Vina.

Workflow Diagram: Molecular Docking of this compound with Fungal Tubulin

Molecular_Docking_Workflow cluster_prep 1. Preparation cluster_docking 2. Docking Simulation cluster_analysis 3. Analysis & Validation protein_prep Prepare Fungal Tubulin (Remove water, add hydrogens, assign charges) grid_gen Define Grid Box (Encompass the binding site) protein_prep->grid_gen ligand_prep Prepare this compound (Energy minimization, define rotatable bonds) run_docking Run AutoDock Vina (Explore ligand conformations) ligand_prep->run_docking grid_gen->run_docking analyze_poses Analyze Docking Poses (Binding energy, RMSD) run_docking->analyze_poses visualize Visualize Interactions (Hydrogen bonds, hydrophobic contacts) analyze_poses->visualize validate Validate Protocol (Re-docking, comparison with known inhibitors) visualize->validate

Caption: A streamlined workflow for the molecular docking of this compound with fungal tubulin.

3.1 Defining the Binding Site: The Grid Box

The grid box defines the three-dimensional space where the docking program will search for favorable binding poses of the ligand.

  • Rationale: A well-defined grid box is crucial for computational efficiency and accuracy. If the binding site of this compound on fungal tubulin is known from experimental data, the grid box should be centered on and encompass this site. If the binding site is unknown, a "blind docking" approach can be used where the grid box covers the entire protein surface. However, this is computationally more expensive and may yield less accurate results. For this compound, studies have suggested binding sites on both γ-tubulin and β-tubulin.[5][6] For instance, on γ-tubulin, binding pockets are primarily formed by the H8 and H9 helices and the S7, S8, and S14 strands.[5][9]

3.2 Executing the Docking Simulation

With the prepared protein and ligand, and the defined grid box, the docking simulation can be initiated using AutoDock Vina. The program will systematically explore different conformations and orientations of this compound within the grid box, evaluating the binding energy of each pose using a scoring function.

3.3 Post-Docking Analysis and Visualization

The output of a docking simulation is a set of possible binding poses for the ligand, ranked by their predicted binding affinities.

  • Binding Affinity: This value, typically in kcal/mol, represents the predicted free energy of binding. More negative values indicate a more favorable binding interaction.

  • Root Mean Square Deviation (RMSD): When validating a docking protocol with a known ligand pose (from a crystal structure), the RMSD between the docked pose and the experimental pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful prediction.[10][11]

  • Visualization of Interactions: Using molecular visualization software, the top-ranked binding poses should be visually inspected to analyze the key molecular interactions between this compound and the amino acid residues of fungal tubulin. These interactions can include:

    • Hydrogen bonds: Crucial for specificity and affinity.

    • Hydrophobic interactions: Often the driving force for binding.[5][9]

    • Van der Waals forces: Contribute to the overall stability of the complex.

Results Interpretation and Protocol Validation

The interpretation of docking results should be approached with a critical eye, and the protocol itself must be validated to ensure the reliability of the predictions.

4.1 Interpreting Docking Results

MetricInterpretation
Binding Affinity A lower binding energy suggests a stronger interaction. It is useful for ranking different ligands or different poses of the same ligand.
Cluster Analysis Docking often produces multiple poses clustered together. A large cluster with low binding energy can indicate a more probable binding mode.
Key Interacting Residues Identification of specific amino acid residues involved in binding can guide site-directed mutagenesis experiments for validation and provide insights for designing more potent inhibitors. For instance, studies have shown hydrogen bonding of this compound with residues like GLN-166 and SER-238 in γ-tubulin.[6]

4.2 Protocol Validation: A Self-Validating System

To ensure the trustworthiness of the docking protocol, it is essential to perform validation studies.

  • Re-docking: If a crystal structure of fungal tubulin with a bound ligand is available, a re-docking experiment should be performed. The co-crystallized ligand is extracted and then docked back into the protein's binding site. The ability of the docking protocol to reproduce the experimental binding pose (RMSD < 2.0 Å) provides confidence in the chosen parameters.[10][12]

  • Docking of Known Inhibitors and Decoys: A set of known inhibitors of fungal tubulin and a set of "decoy" molecules (compounds with similar physical properties but are known to be inactive) can be docked. A successful protocol should be able to distinguish between the active compounds and the decoys, typically by assigning more favorable binding energies to the known inhibitors.[13]

Advanced Considerations and Troubleshooting

  • Protein Flexibility: A significant limitation of many standard docking protocols is that the receptor is treated as a rigid structure. In reality, proteins are flexible and can undergo conformational changes upon ligand binding. Techniques like "ensemble docking" (using multiple protein conformations) or "induced fit docking" can account for protein flexibility but are more computationally intensive.

  • Solvation Effects: The role of water molecules in the binding site can be critical. Explicitly including key water molecules can improve docking accuracy.

  • Molecular Dynamics (MD) Simulations: For a more rigorous analysis of the stability of the docked complex, MD simulations can be performed. This technique simulates the movement of atoms over time, providing insights into the dynamic stability of the ligand-protein interactions.[10]

Conclusion

Molecular docking is an invaluable computational tool for investigating the interaction between this compound and fungal tubulin. A well-executed docking study, grounded in careful system preparation and robust validation, can provide detailed insights into the molecular basis of this compound's antifungal activity. These insights can, in turn, guide the rational design of novel, more potent antifungal agents that target the crucial process of fungal cell division. The principles and protocols outlined in this guide provide a solid foundation for researchers to embark on their own in silico investigations in the field of antifungal drug discovery.

References

The gsf Gene Cluster: A Technical Guide to Griseofulvin Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Griseofulvin, a potent antifungal agent, has been a cornerstone in the treatment of dermatophytic infections for decades. Its biosynthesis in filamentous fungi, particularly Penicillium species, is orchestrated by a sophisticated enzymatic assembly line encoded by the gsf gene cluster. This technical guide provides an in-depth exploration of the molecular machinery and regulatory networks governing this compound production. We will dissect the function of each gene within the gsf cluster, elucidate the biosynthetic pathway, detail established experimental methodologies for its study, and discuss the intricate layers of its transcriptional regulation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important natural product.

Introduction: The Architecture of a Fungal Antibiotic Factory

The production of secondary metabolites in fungi is a fascinating example of metabolic engineering, honed by evolution to provide a competitive advantage. This compound is a classic example of a polyketide, a class of natural products with diverse structures and biological activities.[1][2] The genes responsible for its synthesis are not scattered randomly throughout the fungal genome; instead, they are organized into a contiguous biosynthetic gene cluster (BGC), designated as the gsf cluster.[1][2] This co-localization facilitates the coordinated expression of all the necessary enzymes for the multi-step synthesis of the final product.

The gsf gene cluster was first fully identified in Penicillium aethiopicum, revealing a suite of genes encoding the core polyketide synthase, tailoring enzymes, and regulatory proteins.[1][2][3] Understanding the function of each component within this cluster is paramount for efforts aimed at strain improvement, pathway engineering, and the potential discovery of novel derivatives with enhanced therapeutic properties.

The this compound Biosynthetic Pathway: A Step-by-Step Enzymatic Cascade

The synthesis of this compound is a multi-step process, with each step catalyzed by a specific enzyme encoded by a gene within the gsf cluster. The pathway begins with the assembly of a polyketide backbone, followed by a series of modifications including methylation, chlorination, and cyclization to form the characteristic spirocyclic structure of this compound.

The core of the biosynthetic pathway can be visualized as follows:

Griseofulvin_Biosynthesis acetyl_coa Acetyl-CoA + 6x Malonyl-CoA benzophenone Benzophenone Intermediate (Griseophenone C) acetyl_coa->benzophenone gsfA (PKS) gsfB, gsfC (Methyltransferases) chlorinated_intermediate Chlorinated Intermediate (Griseophenone B) benzophenone->chlorinated_intermediate gsfI (Halogenase) grisan_core Grisan Spirocyclic Core (Dehydrothis compound) chlorinated_intermediate->grisan_core gsfF (Oxidative Coupling) This compound This compound grisan_core->this compound gsfD (Methyltransferase) gsfE (Reductase)

Caption: The core enzymatic steps in the this compound biosynthetic pathway.

The key enzymatic transformations are:

  • Polyketide Chain Assembly (gsfA): The pathway is initiated by the non-reducing polyketide synthase (NR-PKS) encoded by gsfA. This enzyme catalyzes the condensation of one molecule of acetyl-CoA with six molecules of malonyl-CoA to form a heptaketide chain, which is then cyclized to produce the benzophenone scaffold.[3]

  • Methylation (gsfB & gsfC): The benzophenone intermediate undergoes two successive O-methylation reactions catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferases, GsfB and GsfC, to yield griseophenone C.[3]

  • Chlorination (gsfI): A crucial step for the biological activity of this compound is the chlorination of griseophenone C to form griseophenone B. This reaction is catalyzed by the FAD-dependent halogenase, GsfI.[4]

  • Oxidative Spirocyclization (gsfF): The formation of the characteristic grisan spirocyclic core is catalyzed by the cytochrome P450 monooxygenase, GsfF. This enzyme facilitates an intramolecular oxidative coupling of the two aromatic rings in griseophenone B to generate dehydrothis compound.

  • Final Tailoring Steps (gsfD & gsfE): The final steps in the pathway involve another methylation reaction at the 5-hydroxyl group, catalyzed by the methyltransferase GsfD, and a reduction of the double bond in the cyclohexene ring by the reductase GsfE, to yield the final product, this compound.

Functional Genomics of the gsf Gene Cluster: Deciphering the Role of Each Component

The function of the core biosynthetic genes in the gsf cluster has been elucidated primarily through targeted gene knockout experiments in P. aethiopicum. These studies have unequivocally demonstrated the essentiality of these genes for this compound production.

GeneEncoded ProteinFunction in BiosynthesisPhenotype of Knockout Mutant in P. aethiopicum
gsfA Non-reducing Polyketide Synthase (NR-PKS)Forms the initial benzophenone scaffold.Complete abolishment of this compound production.[5]
gsfB O-MethyltransferaseCatalyzes the first O-methylation of the benzophenone.Accumulation of unmethylated intermediates and loss of this compound production.
gsfC O-MethyltransferaseCatalyzes the second O-methylation of the benzophenone.Accumulation of mono-methylated intermediates and loss of this compound production.
gsfD O-MethyltransferaseCatalyzes the final O-methylation step.Accumulation of dehydrothis compound and loss of this compound production.
gsfE ReductaseReduces a double bond in the cyclohexene ring.Accumulation of dehydrothis compound and loss of this compound production.
gsfF Cytochrome P450 MonooxygenaseCatalyzes the key spirocyclization reaction.Accumulation of griseophenone B and complete abolishment of this compound production.
gsfI HalogenaseChlorinates the benzophenone intermediate.Abolishment of this compound production and accumulation of dechlorothis compound.[4][5]
gsfK Putative OxidoreductaseUnknownNo significant impact on this compound biosynthesis.[1][2]

Experimental Methodologies for Studying the gsf Gene Cluster

A combination of genetic, molecular, and analytical techniques is employed to investigate the gsf gene cluster and its role in this compound production.

Gene Knockout via CRISPR-Cas9

Targeted gene deletion is a powerful tool to elucidate the function of individual genes within the gsf cluster. The CRISPR-Cas9 system has emerged as an efficient method for genome editing in filamentous fungi.

CRISPR_Knockout_Workflow sgRNA_design sgRNA Design & Synthesis transformation PEG-mediated Transformation sgRNA_design->transformation cas9_prep Cas9 Protein/Plasmid Preparation cas9_prep->transformation donor_dna Donor DNA Template (with selection marker) donor_dna->transformation protoplast_prep Protoplast Preparation from Penicillium mycelia protoplast_prep->transformation selection Selection of Transformants transformation->selection verification Genomic DNA PCR & Sequencing selection->verification phenotype_analysis Phenotypic Analysis (HPLC, LC-MS) verification->phenotype_analysis

Caption: A generalized workflow for CRISPR-Cas9 mediated gene knockout in Penicillium.

Protocol: CRISPR-Cas9 Mediated Gene Knockout in Penicillium

  • sgRNA Design and Synthesis:

    • Identify a 20-nucleotide target sequence within the gene of interest, immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (typically NGG for Streptococcus pyogenes Cas9).

    • Synthesize the sgRNA in vitro using a T7 promoter-based transcription kit.

  • Donor DNA Template Construction:

    • Amplify ~1 kb fragments of the 5' and 3' flanking regions of the target gene from Penicillium genomic DNA.

    • Amplify a selection marker cassette (e.g., hygromycin resistance).

    • Assemble the 5' flank, selection marker, and 3' flank into a single linear DNA fragment using fusion PCR or Gibson assembly.

  • Protoplast Preparation:

    • Grow Penicillium mycelia in a suitable liquid medium.

    • Harvest and wash the mycelia.

    • Digest the fungal cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 0.8 M KCl).

    • Filter and wash the protoplasts.

  • Transformation:

    • Mix the protoplasts with the synthesized sgRNA, Cas9 protein (or a Cas9-expressing plasmid), and the donor DNA template.

    • Add a polyethylene glycol (PEG)-CaCl2 solution to facilitate DNA uptake.

    • Incubate and then wash the protoplasts.

  • Selection and Verification:

    • Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent.

    • Isolate genomic DNA from putative transformants.

    • Verify the correct integration of the donor DNA and deletion of the target gene by PCR and Sanger sequencing.

  • Phenotypic Analysis:

    • Cultivate the confirmed knockout mutants and the wild-type strain under this compound-producing conditions.

    • Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the metabolite profiles and confirm the absence of this compound and the accumulation of any intermediates.

Heterologous Expression in Aspergillus nidulans

Heterologous expression of the entire gsf gene cluster in a well-characterized host, such as Aspergillus nidulans, can be a powerful strategy to confirm the cluster's function and to potentially engineer the pathway.

Protocol: Heterologous Expression of the gsf Cluster in Aspergillus nidulans

  • Cluster Amplification and Vector Construction:

    • Design primers to amplify the entire ~30 kb gsf gene cluster from P. aethiopicum genomic DNA in overlapping fragments.

    • Utilize a fungal expression vector with a suitable promoter (e.g., the inducible alcA promoter) and a selection marker.

    • Assemble the amplified cluster fragments into the expression vector using in vivo homologous recombination in Saccharomyces cerevisiae or in vitro methods like Gibson assembly.

  • Aspergillus nidulans Protoplast Transformation:

    • Prepare protoplasts from an appropriate A. nidulans recipient strain (often one with deletions in major endogenous secondary metabolite clusters to reduce background).

    • Transform the protoplasts with the constructed expression vector using the PEG-CaCl2 method.

  • Selection and Verification:

    • Select for transformants on a minimal medium lacking the nutrient corresponding to the auxotrophic marker on the vector.

    • Confirm the integration of the entire gsf gene cluster into the A. nidulans genome by PCR.

  • Induction of Gene Expression and Metabolite Analysis:

    • Grow the transformants in a medium that induces the expression from the chosen promoter (e.g., ethanol or threonine for the alcA promoter).

    • Extract and analyze the secondary metabolites by HPLC and LC-MS to detect the production of this compound.

Transcriptional Regulation of the gsf Gene Cluster: A Multi-layered Control System

The expression of the gsf gene cluster is tightly regulated to ensure that this compound is produced only under specific environmental conditions. This regulation occurs at multiple levels, involving both pathway-specific and global transcription factors.

Pathway-Specific Regulation: The Role of gsfR1

The gsf gene cluster in P. aethiopicum contains a putative transcription factor gene, gsfR1. Studies in P. griseofulvum have shown that GsfR1 plays a complex and crucial role in regulating this compound biosynthesis.[6] Interestingly, its function appears to be context-dependent. Under certain culture conditions, deletion of gsfR1 leads to an increase in this compound production, suggesting it can act as a repressor.[1] However, under different nutritional conditions, particularly with high nitrogen and complex carbon sources, GsfR1 acts as a positive regulator.[1][6] This dual functionality highlights the sophisticated interplay between pathway-specific regulation and environmental cues.

Global Regulation: The Influence of LaeA and the Velvet Complex

Beyond pathway-specific regulators, the expression of many fungal secondary metabolite gene clusters is governed by global regulators that respond to broader environmental signals such as light, pH, and nutrient availability. In Penicillium and other filamentous fungi, a key global regulatory system is the Velvet complex, which includes the proteins VeA, VelB, and the master regulator LaeA.

LaeA is a methyltransferase that is thought to remodel chromatin structure, making biosynthetic gene clusters more accessible to the transcriptional machinery. The deletion of laeA in many fungal species results in the silencing of multiple secondary metabolite gene clusters. While the direct binding of LaeA to the gsf cluster has not been explicitly demonstrated through techniques like Chromatin Immunoprecipitation sequencing (ChIP-seq), the analysis of the gsfR1 promoter reveals binding sites for global regulators, indicating that the Velvet complex likely plays a role in modulating gsf cluster expression in response to environmental stimuli.[6]

Conclusion and Future Perspectives

The gsf gene cluster represents a well-defined and extensively studied model for understanding the biosynthesis of a clinically important fungal secondary metabolite. The elucidation of the functions of the individual gsf genes and the overall biosynthetic pathway has provided a solid foundation for further research. The advent of powerful genetic tools like CRISPR-Cas9 has streamlined the process of functional genomics in Penicillium, enabling more rapid and precise dissection of the roles of both biosynthetic and regulatory genes.

Future research in this area will likely focus on several key aspects:

  • Detailed Mechanistic Studies of Gsf Enzymes: While the overall functions of the Gsf enzymes are known, detailed biochemical and structural studies will provide deeper insights into their catalytic mechanisms, substrate specificities, and protein-protein interactions.

  • Unraveling the Complete Regulatory Network: A comprehensive understanding of how environmental signals are integrated through global and pathway-specific regulators to control gsf cluster expression remains an important goal. Techniques like ChIP-seq and RNA-seq will be invaluable in mapping the complete regulatory landscape.

  • Synthetic Biology and Pathway Engineering: The knowledge of the gsf gene cluster can be leveraged for synthetic biology applications. This includes the heterologous expression of the cluster in optimized industrial hosts for improved this compound yields and the combinatorial biosynthesis of novel this compound analogs with potentially enhanced antifungal activity or novel pharmacological properties.

By continuing to unravel the complexities of the gsf gene cluster, the scientific community can not only deepen our fundamental understanding of fungal secondary metabolism but also pave the way for the development of new and improved antifungal therapies.

References

An In-depth Technical Guide to Griseofulvin's Impact on Mitotic Spindle Dynamics in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the antifungal agent Griseofulvin and its burgeoning role as a potential anticancer therapeutic. We will delve into its molecular mechanism, focusing on its interaction with the mitotic spindle, and provide detailed experimental protocols for researchers, scientists, and drug development professionals to investigate its effects in cancer cell lines. Our approach is rooted in scientific integrity, offering insights into the causality of experimental choices and ensuring the described protocols are self-validating.

Introduction: Re-evaluating a Classic Antifungal for Oncology

This compound, a compound derived from Penicillium griseofulvum, has been a mainstay in the treatment of dermatophytic fungal infections for decades.[1][2][3] Its safety profile and oral bioavailability have made it a widely used clinical agent.[4] Beyond its antifungal properties, a growing body of evidence has illuminated this compound's potential as an anticancer agent.[1][3][5] This has sparked considerable interest in repurposing this well-established drug for oncological applications.[6]

The antitumor activity of this compound stems from its ability to disrupt microtubule dynamics, a mechanism it shares with potent chemotherapeutics like taxanes and vinca alkaloids.[5][7][8][9] However, this compound exhibits a more nuanced interaction with the microtubule network, offering a potentially wider therapeutic window with reduced toxicity.[1][10] This guide will dissect the intricacies of this compound's impact on the mitotic spindle in cancer cells, providing a robust framework for its preclinical evaluation.

The Mitotic Spindle: A Prime Target for Cancer Therapy

The mitotic spindle is a highly dynamic and exquisitely regulated macromolecular machine responsible for the accurate segregation of chromosomes during cell division. Its core components are microtubules, polymers of α- and β-tubulin heterodimers, which undergo constant phases of growth (polymerization) and shrinkage (depolymerization) in a process termed "dynamic instability." This dynamism is critical for the proper attachment of chromosomes to the spindle poles and their subsequent separation into daughter cells.

Given the hallmark of cancer being uncontrolled cell proliferation, the mitotic spindle represents a venerable and highly validated target for anticancer drug development.[11] Agents that perturb microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death.[12]

This compound's Mechanism of Action: A Subtle Sabotage of Spindle Dynamics

While classic antimitotic agents often lead to either gross depolymerization or hyper-stabilization of the microtubule network, this compound's mechanism is more subtle yet profoundly effective.[7][8]

Binding to Tubulin and Microtubules

This compound exerts its effects by directly interacting with tubulin, the fundamental building block of microtubules.[13][14] While it has a higher affinity for fungal tubulin, it also binds to mammalian tubulin, albeit more weakly.[15][16] Studies have indicated that this compound can interact with both α- and β-tubulin subunits.[13] Interestingly, computational docking studies suggest that this compound may have two potential binding sites on the tubulin dimer, one of which overlaps with the binding site of paclitaxel on β-tubulin.[17] Furthermore, research has explored its binding to γ-tubulin, a key protein in microtubule nucleation and centrosomal function, suggesting another avenue for its mitotic disruption.[15][16][18]

Suppression of Microtubule Dynamic Instability

A key finding that distinguishes this compound from many other microtubule-targeting agents is its potent ability to suppress the dynamic instability of microtubules at concentrations significantly lower than those required to inhibit tubulin polymerization.[7][8][19] This means that at clinically relevant concentrations, this compound doesn't cause a catastrophic breakdown of the microtubule cytoskeleton. Instead, it "quiets" the dynamic behavior of microtubules, reducing the rates and extents of both their growth and shortening phases.[6]

This kinetic suppression of microtubule dynamics is the primary mechanism by which this compound inhibits mitosis in human cells.[7][8][19] The dampened dynamics of the mitotic spindle microtubules impair their ability to efficiently capture and align chromosomes at the metaphase plate, leading to a prolonged mitotic arrest.[6][7][8]

This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Dynamic_Instability Dynamic Instability (Growth/Shortening) This compound->Dynamic_Instability Suppresses Microtubules Microtubules Tubulin->Microtubules Polymerizes into Microtubules->Dynamic_Instability Exhibits Mitotic_Spindle Mitotic Spindle Function Dynamic_Instability->Mitotic_Spindle Essential for Mitotic_Arrest Mitotic Arrest (G2/M) Mitotic_Spindle->Mitotic_Arrest Dysfunction leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers

Caption: this compound's core mechanism of action on microtubules.

Induction of Mitotic Abnormalities and Apoptosis

The sustained mitotic arrest induced by this compound triggers a cascade of cellular events that culminate in apoptosis.[1][9][20] Cells arrested in mitosis with dysfunctional spindles often exhibit a range of mitotic abnormalities, including misaligned chromosomes and the formation of multipolar spindles.[6][21] This is particularly relevant in cancer cells, which frequently possess supernumerary centrosomes. This compound can inhibit the clustering of these extra centrosomes, a survival mechanism for cancer cells, leading to the formation of multipolar spindles and subsequent mitotic catastrophe.[10][22]

The prolonged mitotic arrest and the ensuing genomic instability can activate the p53 tumor suppressor pathway, further contributing to the apoptotic response.[6]

Quantitative Analysis of this compound's Efficacy

The sensitivity of cancer cells to this compound varies across different cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying this sensitivity. The following table summarizes reported IC50 values for this compound in various cancer cell lines.

Cancer TypeCell LineIC50 (µM)
MyelomaKMS 189
MyelomaU-26618
MyelomaRPMI-822626
MyelomaOPM-245
LymphomaSU-DHL-422
LymphomaRaji33
LymphomaOci Ly 8 Lam 5330
Cervical CancerHeLa20
Breast CancerMCF-717
Colon CancerCOLO 205>50
Colon CancerHT-29>50
Liver CancerHep G2>50
Liver CancerHep 3B>50
LeukemiaHL-60>50
LeukemiaPrimary CLL cells80

Data compiled from multiple sources.[1][20][23]

Experimental Protocols for Investigating this compound's Effects

To rigorously assess the impact of this compound on cancer cells, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating, with built-in controls and clear expected outcomes.

Cell Viability and Proliferation Assay

Objective: To determine the IC50 of this compound in a specific cancer cell line.

Methodology (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound (e.g., 0.1 µM to 100 µM) in complete cell culture medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dose.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Causality and Validation: This assay is based on the principle that viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The inclusion of a vehicle control is crucial to account for any effects of the solvent. A clear dose-dependent decrease in viability validates the cytotoxic effect of this compound.

Immunofluorescence Microscopy for Mitotic Spindle Analysis

Objective: To visualize the effects of this compound on the morphology of the mitotic spindle and chromosome alignment.

Methodology:

  • Cell Culture on Coverslips: Grow cancer cells on sterile glass coverslips in a 24-well plate.

  • Drug Treatment: Treat the cells with this compound at its IC50 and 2x IC50 concentrations for a duration that allows for mitotic arrest (e.g., 16-24 hours). Include a vehicle control.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • DNA Staining: Wash with PBST and counterstain the DNA with DAPI or Hoechst for 5 minutes.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

Expected Outcomes: In vehicle-treated cells, mitotic spindles should appear bipolar with chromosomes aligned at the metaphase plate. In this compound-treated cells, expect to see an increase in the mitotic index, with cells arrested in metaphase. Spindles may appear nearly normal in morphology at lower concentrations, but with misaligned chromosomes.[7][8] At higher concentrations, multipolar spindles may be observed.[6]

Start Seed Cells on Coverslips Drug_Treatment This compound Treatment (IC50, 2x IC50) Start->Drug_Treatment Fix_Perm Fixation & Permeabilization Drug_Treatment->Fix_Perm Blocking Blocking (1% BSA) Fix_Perm->Blocking Primary_Ab Primary Antibody (anti-α-tubulin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (Fluorescent) Primary_Ab->Secondary_Ab DNA_Stain DNA Staining (DAPI) Secondary_Ab->DNA_Stain Imaging Fluorescence Microscopy DNA_Stain->Imaging

References

Exploring the Secondary Metabolites of Penicillium Species for Novel Antifungals: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Arsenal of Penicillium

The genus Penicillium is most famously associated with the discovery of penicillin, a revolutionary antibiotic that transformed modern medicine. However, the biosynthetic capabilities of these ubiquitous filamentous fungi extend far beyond this single, albeit monumental, discovery. Penicillium species are prolific producers of a vast and diverse array of secondary metabolites, low-molecular-weight compounds that often possess potent bioactive properties.[1][2] Among these, antifungal agents represent a particularly promising area of research, offering potential solutions to the growing challenge of drug-resistant fungal infections. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the exploration of Penicillium secondary metabolites for the discovery and development of novel antifungal compounds. We will delve into the causality behind experimental choices, providing field-proven insights to navigate this exciting and complex area of natural product discovery.

The Rationale: Why Penicillium?

The rationale for focusing on Penicillium species in the quest for new antifungals is multifaceted. With over 354 accepted species, the genus represents a significant and largely untapped reservoir of chemical diversity.[3] Many of these species are known to produce a wide variety of secondary metabolites, including polyketides, alkaloids, terpenes, and steroids, many of which have demonstrated antifungal, antibacterial, and anticancer activities.[2][3][4][5] The renewed interest in natural products is further fueled by advancements in analytical techniques that allow for rapid dereplication and identification of novel compounds.[6]

A Strategic Workflow for Antifungal Discovery from Penicillium

The discovery of novel antifungal compounds from Penicillium species follows a systematic and multi-step process. This workflow is designed to be a self-validating system, with each stage providing the necessary data to justify progression to the next.

Antifungal_Discovery_Workflow cluster_0 Phase 1: Strain Selection & Cultivation cluster_1 Phase 2: Metabolite Extraction & Profiling cluster_2 Phase 3: Antifungal Screening cluster_3 Phase 4: Bioassay-Guided Fractionation & Characterization Strain_Isolation Strain Isolation & Identification Cultivation Cultivation & Optimization Strain_Isolation->Cultivation Extraction Extraction of Secondary Metabolites Cultivation->Extraction Profiling Chemical Profiling (LC-MS/MS) Extraction->Profiling Primary_Screening Primary Antifungal Screening Profiling->Primary_Screening Secondary_Screening Secondary Screening & MIC Determination Primary_Screening->Secondary_Screening Fractionation Bioassay-Guided Fractionation Secondary_Screening->Fractionation Structure_Elucidation Structure Elucidation (NMR, HRMS) Fractionation->Structure_Elucidation Further_Development Further Development Structure_Elucidation->Further_Development Lead Compound

Figure 1: A strategic workflow for the discovery of novel antifungal compounds from Penicillium species.

Cultivation of Penicillium for Optimal Secondary Metabolite Production

The production of secondary metabolites by Penicillium is highly dependent on cultivation conditions. Optimizing these parameters is a critical first step to ensure a high yield and diversity of bioactive compounds.

Media Selection: A Causal Approach

The choice of culture medium significantly influences the metabolic profile of Penicillium. While standard laboratory media like Yeast Extract Sucrose (YES) agar and Czapek Yeast Autolysate (CYA) agar are commonly used, substrate-based media can induce the production of a wider range of secondary metabolites.[7] For instance, cultivating cereal-associated Penicillium species on different grains can alter their secondary metabolite profiles.[7]

Table 1: Common Media for Penicillium Cultivation

Media TypeCompositionRationale for Use
Potato Dextrose Agar (PDA) Potato infusion, Dextrose, AgarA general-purpose medium supporting good mycelial growth.
Czapek Yeast Autolysate (CYA) Agar Sucrose, Sodium Nitrate, Dipotassium Phosphate, Magnesium Sulfate, Potassium Chloride, Ferrous Sulfate, Yeast Extract, AgarA defined medium that allows for more controlled studies of metabolite production.[7]
Yeast Extract Sucrose (YES) Agar Yeast Extract, Sucrose, AgarA rich medium that often promotes robust growth and secondary metabolite production.[7]
Rice Medium Rice, WaterA solid-state fermentation substrate that can induce the production of unique secondary metabolites.[8]
Step-by-Step Protocol for Submerged Cultivation

Submerged cultivation in bioreactors offers a controlled environment for producing larger quantities of biomass and secondary metabolites.[1][2]

  • Inoculum Preparation:

    • Grow the Penicillium strain on PDA plates at 25°C for 7 days.

    • Harvest spores by flooding the plate with sterile 0.01% Tween 80 solution and gently scraping the surface with a sterile loop.

    • Adjust the spore suspension to a concentration of 1 x 10^6 spores/mL using a hemocytometer.

  • Fermentation:

    • Inoculate a 2L bioreactor containing a suitable liquid medium (e.g., Czapek-Dox broth) with the spore suspension to a final concentration of 1 x 10^5 spores/mL.

    • Maintain the fermentation at 25-28°C with an agitation of 150-200 rpm and an aeration rate of 1 vvm (volume of air per volume of medium per minute).

    • Monitor pH, dissolved oxygen, and glucose consumption throughout the fermentation process.

  • Harvesting:

    • After a predetermined fermentation period (typically 7-14 days), separate the mycelium from the culture broth by filtration or centrifugation.

    • The culture filtrate and the mycelial biomass are then processed for secondary metabolite extraction.

Extraction and Purification of Secondary Metabolites

The choice of extraction method depends on the polarity of the target compounds and their location (intracellular or extracellular).

Extraction Protocol
  • Culture Filtrate Extraction:

    • Acidify the culture filtrate to pH 3.0 with 1M HCl.

    • Perform a liquid-liquid extraction with an equal volume of ethyl acetate three times.[9]

    • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Mycelial Extraction:

    • Lyophilize the mycelial biomass to remove water.

    • Grind the dried mycelium into a fine powder.

    • Extract the powder with methanol or a chloroform-methanol mixture (1:1) using sonication or maceration.

    • Filter the extract and evaporate the solvent to yield the crude mycelial extract.

Purification Strategy

Bioassay-guided fractionation is a powerful strategy to isolate the active antifungal compounds from the crude extract.

Bioassay_Guided_Fractionation Crude_Extract Crude Extract Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Antifungal_Assay Antifungal Assay Fractions->Antifungal_Assay Active_Fractions Active Fractions Antifungal_Assay->Active_Fractions Identify HPLC Preparative HPLC Active_Fractions->HPLC Pure_Compound Pure Compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation

Figure 2: A workflow for bioassay-guided fractionation to isolate pure antifungal compounds.

Antifungal Activity Screening

A robust and sensitive screening platform is essential to identify extracts and compounds with promising antifungal activity.

Primary Screening: Agar Well/Disk Diffusion Assay

This method provides a qualitative assessment of antifungal activity and is suitable for high-throughput screening of crude extracts.[10][11]

  • Preparation of Fungal Inoculum:

    • Prepare a spore suspension of the target fungal pathogen (e.g., Candida albicans, Aspergillus niger) in sterile saline with 0.05% Tween 80.

    • Adjust the suspension to a concentration of 1 x 10^6 spores/mL.

  • Assay Procedure:

    • Spread 100 µL of the fungal inoculum evenly onto the surface of a suitable agar medium (e.g., Sabouraud Dextrose Agar).

    • Aseptically place sterile paper discs (6 mm diameter) or create wells on the agar surface.[10]

    • Load a known concentration of the test extract (dissolved in a suitable solvent like DMSO) onto the discs or into the wells.[10]

    • Use a solvent control (DMSO) and a positive control (e.g., Ketoconazole).[11]

    • Incubate the plates at an appropriate temperature (e.g., 28-37°C) for 24-72 hours.

    • Measure the diameter of the zone of inhibition around the disc/well.

Secondary Screening: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The broth microdilution method is a standard quantitative assay.[12]

  • Preparation of Test Compound:

    • Prepare a stock solution of the purified compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well to a final concentration of 1-5 x 10^5 CFU/mL.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate under appropriate conditions.

  • Reading the Results:

    • Determine the MIC visually as the lowest concentration of the compound with no visible fungal growth.

    • Alternatively, use a spectrophotometer to measure the optical density at 600 nm.

Chemical Classes of Antifungal Metabolites from Penicillium

Penicillium species produce a diverse array of secondary metabolites with antifungal properties, belonging to various chemical classes.

Table 2: Major Classes of Antifungal Compounds from Penicillium

Chemical ClassExample Compound(s)Producing Penicillium SpeciesMechanism of Action (if known)
Polyketides GriseofulvinP. griseofulvumDisrupts the mitotic spindle by binding to tubulin.[6]
Alkaloids Quinolone alkaloidsP. christenseniaeVaried, can involve membrane disruption or enzyme inhibition.[13]
Terpenoids Andrastin AP. corylophilumCan interfere with membrane integrity.[14]
Steroids Penicisteroid AP. chrysogenumPotent inhibition of Aspergillus niger.[5]
Peptides Pc-ArctinP. chrysogenumA novel antifungal protein with high thermostability.[15]

Mechanism of Action Studies: Unveiling the Antifungal Strategy

Understanding the mechanism of action of a novel antifungal compound is crucial for its development as a therapeutic agent. The mechanisms of antifungal action can vary widely, including the hyperpolarization of the plasma membrane, which disrupts cell homeostasis and osmotic balance, and the activation of ion channels leading to an increase in reactive oxygen species and subsequent apoptosis.[13]

Antifungal_Mechanisms cluster_0 Fungal Cell Antifungal_Compound Antifungal Compound Cell_Wall Cell Wall (Chitin, Glucan) Antifungal_Compound->Cell_Wall Inhibition of Synthesis Cell_Membrane Cell Membrane (Ergosterol) Antifungal_Compound->Cell_Membrane Disruption/Pore Formation Intracellular_Targets Intracellular Targets (DNA, RNA, Proteins) Antifungal_Compound->Intracellular_Targets Inhibition of Synthesis

Figure 3: Common cellular targets for antifungal compounds.

Challenges and Future Perspectives

The discovery of novel antifungals from Penicillium is not without its challenges. These include the rediscovery of known compounds, low yields of novel metabolites, and the complexities of scaling up production. However, advancements in genomics, metabolomics, and synthetic biology offer exciting opportunities to overcome these hurdles. Genome mining can identify silent biosynthetic gene clusters, which can then be activated to produce novel compounds. Furthermore, heterologous expression of these gene clusters in a more amenable host can facilitate large-scale production.

Conclusion

Penicillium species remain a rich and underexplored source of novel antifungal compounds. A systematic and scientifically rigorous approach, as outlined in this guide, is essential for successfully navigating the path from discovery to potential clinical application. By combining classical microbiological and chemical techniques with modern analytical and molecular tools, the scientific community can continue to unlock the vast therapeutic potential hidden within the diverse metabolome of this remarkable fungal genus.

References

Methodological & Application

Application Note: A Validated HPLC Method for the Quantitative Analysis of Griseofulvin in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Griseofulvin is a vital antifungal agent, produced by Penicillium griseofulvum, primarily used to treat dermatophyte infections of the skin, hair, and nails that are unresponsive to topical therapies.[1][2] Accurate quantification of this compound concentrations in plasma is fundamental for pharmacokinetic (PK) and bioequivalence (BE) studies, as well as for therapeutic drug monitoring (TDM) to optimize patient outcomes.[3] The drug's bioavailability is notably influenced by factors such as particle size and formulation, making robust analytical methods essential for clinical development and research.[2]

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) protocol for the determination of this compound in plasma. The method employs a straightforward protein precipitation technique for sample preparation and utilizes an internal standard for reliable quantification. The protocol is designed to be sensitive, specific, accurate, and reproducible, aligning with the principles outlined in regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]

Principle of the Method

The analytical strategy is centered on reversed-phase HPLC, which separates compounds based on their hydrophobicity.

  • Sample Preparation: The core of the sample cleanup is a protein precipitation step. Acetonitrile is used not only as the protein precipitating agent but also as the solvent for the internal standard. This approach is efficient, requires a small sample volume, and effectively removes the majority of interfering macromolecules from the plasma matrix.[7][8][9]

  • Internal Standard (IS): To correct for procedural variability during sample preparation and injection, an internal standard is incorporated. While a stable isotope-labeled standard like this compound-d3 offers the highest level of accuracy, a structurally analogous compound such as warfarin also provides excellent performance and is a cost-effective alternative for this validated method.[3][7][9][10] The quantification is based on the ratio of the chromatographic peak area of this compound to that of the internal standard.

  • Chromatographic Separation & Detection: this compound and the internal standard are separated on a C18 stationary phase. The mobile phase, a buffered aqueous-organic mixture, is optimized to achieve baseline separation from endogenous plasma components and ensure symmetrical peak shapes. Detection is performed using a fluorescence detector, which offers significantly higher sensitivity and selectivity for this compound compared to standard UV detection.[7][9][11] The native fluorescence of this compound allows for a low limit of quantification, crucial for capturing the complete pharmacokinetic profile.

Materials, Reagents, and Instrumentation

Materials & Reagents
  • This compound reference standard (≥98% purity)

  • Warfarin (Internal Standard, ≥98% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC grade)

  • Sodium dihydrogen phosphate, monohydrate

  • Phosphoric acid or Sodium hydroxide (for pH adjustment)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma (with K2EDTA as anticoagulant)

  • Class A volumetric flasks and pipettes

  • 1.5 mL or 2.0 mL microcentrifuge tubes

  • HPLC autosampler vials with inserts

Instrumentation & Chromatographic Conditions

A summary of the HPLC system configuration and operating conditions is provided in Table 1.

Table 1: HPLC Instrumentation and Chromatographic Conditions

Parameter Specification
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and fluorescence detector.
Analytical Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase 20 mM Sodium Dihydrogen Phosphate (pH 3.5) : Acetonitrile (55:45, v/v)[9][11]
Flow Rate 1.0 mL/min[9][11]
Column Temperature 35 °C
Injection Volume 50 µL[7]
Fluorescence Detector Excitation Wavelength (λex): 300 nm[7][9][11]
Emission Wavelength (λem): 418 nm[7][9][11]
Internal Standard Warfarin

| Run Time | Approximately 10 minutes |

Experimental Protocols

Preparation of Standard and Control Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and bring to volume with methanol.[3][12]

    • Prepare a separate 1 mg/mL stock solution of warfarin (IS) in the same manner. Store stock solutions at 2-8 °C, protected from light.

  • Working Standard Solutions for Calibration:

    • Perform serial dilutions of the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of working standards. These will be used to spike blank plasma to create calibration curve standards.[3]

  • Internal Standard Working Solution (50 µg/mL):

    • Dilute the 1 mg/mL warfarin primary stock solution with acetonitrile to achieve a final concentration of 50 µg/mL. This solution will be used as the protein precipitation agent.[7]

Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
  • Label sets of microcentrifuge tubes for each concentration level.

  • Spike appropriate volumes of the this compound working standard solutions into blank human plasma to achieve the desired final concentrations for the calibration curve. A typical range is 10 ng/mL to 2500 ng/mL.[7][8][11]

  • Independently prepare Quality Control (QC) samples by spiking blank plasma at three concentrations: Low (LQC, ~3x LLOQ), Medium (MQC, mid-range), and High (HQC, ~80% of upper limit).[12]

Plasma Sample Preparation Protocol

The workflow for preparing plasma samples for analysis is outlined below.

G cluster_prep Sample Preparation cluster_post_prep Supernatant Processing cluster_analysis Analysis Sample 1. Aliquot 100 µL Plasma (Calibrator, QC, or Unknown) Add_IS 2. Add 100 µL IS Solution (50 µg/mL Warfarin in ACN) Sample->Add_IS Precipitates Proteins Vortex1 3. Vortex Mix (30 seconds) Add_IS->Vortex1 Centrifuge1 4. Centrifuge (13,000 rpm, 4 min) Vortex1->Centrifuge1 Transfer1 5. Transfer 100 µL Supernatant Centrifuge1->Transfer1 Dilute 6. Add 100 µL Mobile Phase Buffer Transfer1->Dilute Improves Peak Shape Vortex2 7. Vortex Mix Dilute->Vortex2 Centrifuge2 8. Centrifuge (13,000 rpm, 4 min) Vortex2->Centrifuge2 Inject 9. Transfer to HPLC Vial and Inject 50 µL Centrifuge2->Inject Data Data Acquisition & Processing Inject->Data

Caption: Workflow for Plasma Sample Preparation and Analysis.

Detailed Steps:

  • Pipette 100 µL of the plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.[7]

  • Add 100 µL of the internal standard working solution (50 µg/mL warfarin in acetonitrile).[7]

  • Vortex the mixture for approximately 30 seconds to ensure complete protein precipitation.[7][12]

  • Centrifuge the tubes at 13,000 rpm for 4 minutes to pellet the precipitated proteins.[7][12]

  • Carefully transfer 100 µL of the clear supernatant into a new, clean microcentrifuge tube.[7]

  • Add 100 µL of the aqueous component of the mobile phase (20 mM sodium dihydrogen phosphate, pH 3.5). This step is critical for preventing peak distortion that can occur when injecting a solution with high organic content.[7][8][11]

  • Vortex briefly and centrifuge again at 13,000 rpm for 4 minutes.

  • Transfer the final supernatant into an HPLC autosampler vial and inject it into the HPLC system.

Bioanalytical Method Validation

To ensure the reliability and integrity of the data generated, the method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[4][13][14][15][16][17] The key validation parameters and their typical acceptance criteria are summarized in Table 2.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Acceptance Criteria Typical Result
Selectivity To ensure no interference from endogenous plasma components at the retention times of the analyte and IS. No significant peaks (>20% of LLOQ response) in blank plasma from at least 6 different sources.[12] Pass
Linearity & Range To demonstrate a proportional relationship between concentration and detector response over the analytical range. Calibration curve must have a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal. r² > 0.999 over 10-2500 ng/mL[7][8][11]
Accuracy To measure the closeness of the determined value to the nominal concentration. Mean concentration should be within ±15% of the nominal value for QCs (±20% for LLOQ).[7][8] 0.71% to 7.68% Relative Error[7][11]
Precision To measure the repeatability of the method. Coefficient of Variation (%CV) must not exceed 15% for QCs (≤20% for LLOQ).[7][8] < 7.5% Inter-day CV[7][11]
Limit of Quantification (LLOQ) The lowest concentration that can be quantified with acceptable accuracy and precision. Analyte response should be ≥5 times the response of a blank sample. Accuracy within ±20% and Precision ≤20%. 10 ng/mL[7][8][11]
Recovery To determine the efficiency of the extraction process. Recovery should be consistent, precise, and reproducible. ~99%[7][8][11]

| Stability | To ensure the analyte is stable in the biological matrix during sample handling and storage. | Analyte concentration should remain within ±15% of the baseline value under tested conditions (Freeze-thaw, Bench-top, Long-term).[12] | Stable |

Conclusion

This application note describes a simple, rapid, and robust HPLC method with fluorescence detection for the quantitative determination of this compound in human plasma. The protein precipitation sample preparation is efficient and requires a minimal sample volume. The method has been thoroughly validated and demonstrates excellent linearity, accuracy, precision, and sensitivity. It is well-suited for high-throughput analysis in support of pharmacokinetic studies, bioequivalence trials, and clinical research, providing trustworthy and authoritative data for drug development professionals.

References

Application Note & Protocols: Enhancing the Aqueous Solubility of Griseofulvin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Griseofulvin, a cornerstone antifungal agent, is characterized by its potent activity against dermatophytic infections. However, its clinical efficacy is frequently hampered by its very poor aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II compound, its high permeability is offset by low solubility, making its oral bioavailability erratic and dissolution rate-limited.[1][2][3][4] This application note provides an in-depth guide for researchers and drug development professionals on established and advanced methods to enhance the aqueous solubility and dissolution characteristics of this compound. We will explore the mechanistic basis and provide detailed, field-proven protocols for four primary strategies: Solid Dispersions, Cyclodextrin Complexation, Particle Size Reduction to Nanocrystals, and Self-Emulsifying Drug Delivery Systems (SEDDS).

The this compound Solubility Challenge

This compound (C₁₇H₁₇ClO₆) is a white to pale cream-colored crystalline powder that is practically insoluble in water, with a reported intrinsic solubility of approximately 8.64 mg/L.[4][5][6] This poor solubility is the primary barrier to achieving consistent and adequate absorption from the gastrointestinal tract, necessitating the exploration of formulation strategies to improve its therapeutic performance.[7]

Physicochemical Properties of this compound:

Property Value Reference
Molecular Weight 352.8 g/mol [6][7]
Melting Point 218-224 °C [5][7]
BCS Classification Class II [2][3][8]
Aqueous Solubility ~8.64 mg/L (practically insoluble) [4]

| Permeability | High |[2][3][4] |

Strategy 1: Solid Dispersions

Mechanistic Rationale

The solid dispersion technique enhances drug solubility by dispersing the active pharmaceutical ingredient (API) in a hydrophilic carrier matrix at a molecular level. The primary mechanisms include:

  • Particle Size Reduction: Dispersing the drug molecularly eliminates the crystal lattice energy as a barrier to dissolution.

  • Amorphization: Conversion of the drug from a stable crystalline form to a higher-energy, more soluble amorphous state.[3]

  • Improved Wettability: The hydrophilic carrier enhances the wetting of the hydrophobic drug particles, increasing the effective surface area available for dissolution.[3]

Commonly used carriers for this compound include Polyethylene Glycols (PEG 4000, PEG 6000), Polyvinylpyrrolidone (PVP K30, PVP K-90), Poloxamers (188, 407), and cellulosics like HPMCAS.[1][2][3][9]

Performance Data
CarrierDrug:Carrier Ratio (w/w)Preparation MethodKey FindingReference
Crospovidone1:1Physical Mixing98.23% drug release in 10 minutes.[1]
PEG 6000 & Crospovidone1:1 (combined)Solvent Evaporation97.11% drug release in 45 minutes.[2]
Mannitol1:3Melting Method>10-fold increase in solubility; ~80% release in 30 min.[10]
HPMCAS1:1Spray DryingSignificantly increased dissolution rate and stabilized amorphous form.[3]
PVP K-901:1Solvent EvaporationEffectively stabilized the amorphous form of this compound.[9]
Experimental Protocols

This method is suitable for thermolabile compounds and provides uniform dispersion.

  • Dissolution: Accurately weigh this compound and the selected polymer (e.g., PVP K-90) in the desired ratio (e.g., 1:1 w/w). Dissolve both components in a suitable common volatile solvent, such as methanol or acetone, in a beaker with magnetic stirring until a clear solution is obtained.[1][9]

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. The bath temperature should be maintained around 40-60°C to facilitate evaporation without degrading the components.

  • Drying: Once a solid mass is formed, transfer it to a vacuum oven and dry for 24 hours at 40°C to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask. Gently pulverize the mass using a mortar and pestle to obtain a fine powder.

  • Sieving & Storage: Pass the powdered dispersion through a fine-mesh sieve (e.g., #100) to ensure particle size uniformity. Store the final product in a desiccator to prevent moisture uptake and recrystallization.

Solvent_Evaporation_Workflow cluster_prep Step 1: Solution Preparation cluster_evap Step 2: Solvent Removal cluster_proc Step 3: Final Processing A Weigh this compound & Polymer C Dissolve with Stirring to form a clear solution A->C B Select Common Volatile Solvent (e.g., Methanol) B->C D Rotary Evaporation (40-60°C) C->D E Vacuum Oven Drying (24h, 40°C) D->E F Pulverize Dried Mass E->F G Sieve Powder (#100 mesh) F->G H Store in Desiccator G->H

Workflow for preparing solid dispersions via solvent evaporation.

This method avoids the use of organic solvents but is only suitable for thermostable drugs and carriers.

  • Mixing: Accurately weigh and physically mix this compound and a suitable carrier (e.g., PEG 6000 or Mannitol) in a porcelain dish.[10]

  • Melting: Heat the physical mixture on a hot plate or in a paraffin bath to a temperature just above the melting point of the carrier until a clear, molten liquid is formed. Stir continuously to ensure homogeneity.

  • Cooling: Pour the molten mixture onto a stainless steel plate and allow it to cool rapidly to solidify. Placing the plate on an ice bath can accelerate solidification and favor the formation of an amorphous state.

  • Processing & Storage: Pulverize the solidified mass, pass it through a sieve, and store it in a desiccator as described in Protocol 2.3.1.

Strategy 2: Cyclodextrin (CD) Complexation

Mechanistic Rationale

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, into their central cavity, forming an "inclusion complex."[11][12] This complex presents a hydrophilic exterior to the aqueous medium, effectively masking the hydrophobicity of the drug and significantly increasing its apparent solubility.[13] Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and hydroxypropyl-γ-cyclodextrin (HP-γ-CD) are often preferred due to their higher aqueous solubility and lower toxicity compared to native β-cyclodextrin. A recent study demonstrated a remarkable 477-fold increase in this compound's water solubility using HP-γ-cyclodextrin.[14][15]

Cyclodextrin_Complexation cluster_system Aqueous Environment cluster_complex Inclusion Complex GF This compound (Hydrophobic) CD_complex GF->CD_complex Encapsulation CD Cyclodextrin CD->CD_complex H2O Water CD_complex->H2O Enhanced Solubility GF_in_CD GF

Encapsulation of hydrophobic this compound into a cyclodextrin cavity.
Performance Data

Cyclodextrin TypeDrug:CD Molar RatioPreparation MethodKey FindingReference
HP-γ-Cyclodextrin1:2Supercritical CO₂ Assisted477-fold increase in water solubility.[14][15]
β-Cyclodextrin1:2Co-precipitationSignificantly increased dissolution rate; 97% release in 45 min.[11][12][16]
β-Cyclodextrin1:2Kneading MethodShowed highest aqueous solubility among tested ratios.[17][18]
Experimental Protocols

This method is simple, economical, and achieves good interaction between the drug and CD.[19]

  • Slurry Formation: Place the calculated amount of β-cyclodextrin (for a 1:2 molar ratio) into a glass mortar.[17] Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol) dropwise while triturating to form a consistent, thick slurry.

  • Drug Incorporation: Gradually add the accurately weighed this compound to the slurry.

  • Kneading: Continue triturating the mixture vigorously for 60 minutes. The constant shear forces during this process facilitate the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Spread the resulting paste on a tray and air-dry at room temperature (25°C) for 24 hours, or until a constant weight is achieved.

  • Processing & Storage: Pulverize the dried complex, pass it through a #100 sieve, and store it in a desiccator.

This method often yields a high complexation efficiency.

  • CD Solution: Dissolve the required molar quantity of β-cyclodextrin in distilled water at room temperature with continuous stirring.[12]

  • Drug Solution: In a separate vessel, dissolve the corresponding amount of this compound in a minimal volume of ethanol.

  • Co-precipitation: Add the ethanolic drug solution dropwise to the aqueous cyclodextrin solution under constant magnetic stirring.

  • Equilibration & Evaporation: Continue stirring the mixture for 1 hour at room temperature. Then, evaporate the solvent system on a water bath until the inclusion complex precipitates as a crystalline powder.

  • Final Processing: Collect the precipitate, dry it, pulverize, sieve, and store as described previously.

Strategy 3: Particle Size Reduction (Nanocrystals)

Mechanistic Rationale

According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area. By reducing the particle size of this compound from micrometers to the nanometer range (nanocrystals), the surface area-to-volume ratio increases exponentially.[4] This leads to a significant increase in saturation solubility and dissolution velocity, thereby enhancing bioavailability.[20][21]

Performance Data
MethodStabilizer(s)Particle SizeKey FindingReference
Emulsion Solvent DiffusionHPMC, PVP, β-CD80-300 nm~10-fold increase in solubility; >80% release in 2 hours.[20]
Emulsion Solvent Diffusionβ-CD, SLS600-900 nmMarked improvement in dissolution velocity.[21][22]
Milling-145 nm97% drug release in 2 minutes.[4]
Polysorbate 80-ModulatedPolysorbate 80< GRFV without surfactant4.14-fold increase in aqueous solubility.[23]
Experimental Protocol

This is a bottom-up precipitation method that allows for control over particle size.

  • Organic Phase Preparation: Dissolve an accurately weighed amount of this compound (e.g., 100 mg) in a water-miscible organic solvent like acetone or ethanol (e.g., 10 mL).[20][21]

  • Aqueous Phase Preparation: In a separate, larger beaker, dissolve a stabilizer (e.g., HPMC K15M or β-Cyclodextrin) in purified water to create the aqueous phase. The concentration of the stabilizer is a critical parameter to optimize.

  • Emulsification & Diffusion: Inject the organic phase into the aqueous phase under high-speed homogenization or vigorous magnetic stirring (e.g., 500 rpm). The rapid diffusion of the organic solvent into the aqueous phase causes the drug to precipitate as nanoparticles, which are kept from agglomerating by the stabilizer.

  • Solvent Removal: Continue stirring the resulting nanosuspension for 3-4 hours at room temperature to allow for the complete evaporation of the organic solvent.

  • Lyophilization (Optional): To obtain a stable, dry powder, the nanosuspension can be lyophilized (freeze-dried). A cryoprotectant like mannitol is typically added before freezing to protect the nanocrystals during the process.[20]

  • Storage: Store the final nanocrystal powder in a tightly sealed container at a cool, dry place.

Strategy 4: Self-Emulsifying Drug Delivery Systems (SEDDS)

Mechanistic Rationale

SEDDS are anhydrous, isotropic mixtures of oils, surfactants, and sometimes co-surfactants, that contain the drug in a dissolved state.[24] Upon introduction into an aqueous medium (e.g., gastrointestinal fluid) with gentle agitation, they spontaneously form a fine oil-in-water (o/w) microemulsion or nanoemulsion. The drug remains solubilized in the small oil droplets, which provide a large surface area for absorption. This approach effectively bypasses the dissolution step, a major hurdle for BCS Class II drugs.[25][26]

SEDDS_Mechanism SEDDS SEDDS Pre-concentrate (Oil + Surfactant + Drug) Emulsion Fine o/w Emulsion (Drug Solubilized in Droplets) SEDDS->Emulsion Gentle Agitation Aqueous Aqueous Medium (e.g., GI Fluid) Aqueous->Emulsion Dispersion Absorption Enhanced Absorption Emulsion->Absorption

Mechanism of action for Self-Emulsifying Drug Delivery Systems.
Performance Data

OilSurfactant / Co-surfactantKey FindingReference
Capmul GMO-50Poloxamer / Myvacet 9-45Greatly enhanced dissolution of this compound without ultramicronization.[24][25][26]
Oleic AcidLabrafil / Tween 20 / Labrafac PGPermeability through rat intestine was 3-fold higher than control.[27]
Experimental Protocol
  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capmul GMO-50, oleic acid), surfactants (e.g., Tween 80, Poloxamer), and co-surfactants (e.g., Myvacet 9-45, Labrafac PG) to identify components with the highest solubilizing capacity.[27][28] This is done by adding an excess amount of drug to a known volume of the excipient, vortexing, and equilibrating for 48-72 hours, followed by quantification of the dissolved drug in the supernatant.

  • Phase Diagram Construction: Construct pseudo-ternary phase diagrams to identify the self-emulsifying regions. Prepare various mixtures of the selected oil, surfactant, and co-surfactant (Sₘᵢₓ) at different ratios (e.g., Sₘᵢₓ ratios of 1:1, 2:1, 1:2). For each Sₘᵢₓ ratio, titrate the oil phase with the Sₘᵢₓ mixture and then titrate these mixtures with water, observing for the formation of clear, stable emulsions.

  • Formulation Preparation: Select a ratio from the optimal emulsion region of the phase diagram. Accurately weigh the oil, surfactant, and co-surfactant into a glass vial. Heat gently (if necessary) to facilitate mixing. Add the required amount of this compound and mix until it is completely dissolved, forming a clear, homogenous pre-concentrate.

  • Characterization:

    • Emulsification Time: Add a small volume of the SEDDS formulation to a standard volume of water or buffer (pH 6.8) and record the time taken to form a homogenous emulsion with gentle stirring.

    • Droplet Size Analysis: Dilute the formulation in water and measure the globule size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

    • In Vitro Dissolution: Perform dissolution testing using a USP Type II apparatus, comparing the release profile of the SEDDS formulation to that of the pure drug.

Conclusion

The poor aqueous solubility of this compound presents a significant formulation challenge that directly impacts its clinical utility. The methods detailed in this guide—solid dispersions, cyclodextrin complexation, nanocrystallization, and self-emulsifying systems—offer robust and validated pathways to overcome this limitation. The choice of the optimal strategy depends on the desired degree of solubility enhancement, the physicochemical properties of the selected excipients, manufacturing scalability, and the target product profile. By leveraging these advanced formulation techniques, researchers and developers can significantly improve the dissolution and bioavailability of this compound, paving the way for more effective and reliable therapeutic outcomes.

References

Application Notes and Protocols for Elucidating the Anticancer Efficacy of Griseofulvin in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Repurposing an Antifungal Agent for Oncology Research

Griseofulvin, a well-established antifungal drug derived from Penicillium griseofulvum, has emerged as a compound of significant interest in oncology for its anticancer properties.[1][2] With a favorable low-toxicity profile, this compound presents a compelling case for repurposing as a therapeutic agent.[1] Its primary mechanism of antitumor activity is the disruption of microtubule dynamics, which are crucial for the formation and function of the mitotic spindle during cell division.[1][2][3] This interference leads to mitotic arrest, predominantly at the G2/M phase of the cell cycle, and subsequently induces apoptosis, or programmed cell death, in a variety of cancer cell types.[1][4][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the anticancer effects of this compound in vitro. The following sections detail the underlying mechanisms of action, protocols for cell-based assays to quantify its effects, and methodologies for exploring the molecular pathways involved.

Mechanism of Action: A Multifaceted Assault on Cancer Cell Proliferation

This compound's anticancer effects are not attributed to a single mode of action but rather a cascade of events initiated by its interaction with tubulin, the fundamental protein component of microtubules. Unlike some potent microtubule-targeting agents, this compound at lower concentrations does not cause wholesale depolymerization of microtubules.[2] Instead, it kinetically suppresses their dynamic instability, a critical process for proper chromosome segregation.[2][7] This leads to several downstream consequences for cancer cells:

  • Mitotic Spindle Dysfunction: By dampening microtubule dynamics, this compound impairs the correct formation and function of the mitotic spindle, leading to an arrest in mitosis.[1][3]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers cellular stress pathways, culminating in the activation of the apoptotic cascade.[2][4][6] This is often mediated through the intrinsic (mitochondrial) pathway, involving the activation of caspases such as caspase-3 and caspase-9.[4][8][9]

  • Inhibition of Centrosomal Clustering: Many cancer cells are characterized by an abnormal number of centrosomes. To avoid mitotic catastrophe from multipolar spindle formation, these cells cluster their extra centrosomes. This compound has been shown to inhibit this clustering, forcing multipolar divisions and subsequent cell death.[3][10][11]

  • Modulation of Signaling Pathways: Research has indicated that this compound can also influence key cancer-related signaling pathways. For instance, in myeloma cell lines, it has been shown to inhibit the Wnt/β-catenin signaling pathway.[2][5]

The following diagram illustrates the proposed mechanism of action for this compound in cancer cells.

graph Griseofulvin_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

This compound [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microtubules [fillcolor="#FBBC05", fontcolor="#202124"]; Mitotic_Spindle [fillcolor="#FBBC05", fontcolor="#202124"]; Mitotic_Arrest [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase_Activation [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Wnt_Pathway [fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation_Inhibition [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

This compound -> Microtubules [label="Suppresses Dynamic Instability"]; Microtubules -> Mitotic_Spindle [label="Disrupts Formation"]; Mitotic_Spindle -> Mitotic_Arrest [label="Leads to"]; Mitotic_Arrest -> Apoptosis; Apoptosis -> Caspase_Activation [label="via"]; this compound -> Wnt_Pathway [label="Inhibits"]; Wnt_Pathway -> Proliferation_Inhibition; }

Caption: this compound's anticancer mechanism of action.

Quantitative Analysis of this compound's Cytotoxicity

A critical initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects across a range of concentrations. The half-maximal inhibitory concentration (IC50) is a key metric derived from this analysis.

Cancer TypeCell LineIC50 (µM)
Breast CancerMCF-717
Cervical CancerHeLa20
Multiple MyelomaKMS 189
LymphomaSU-DHL-422
Non-Small Cell Lung CancerNCI-H44624.58 ± 1.32
Colorectal CancerHT-29>20
Liver CancerHep G2>20

Table 1: Reported IC50 values of this compound in various cancer cell lines. Data compiled from multiple sources.[2][4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for assessing the anticancer effects of this compound. It is recommended to use a panel of cancer cell lines, for example, MCF-7 (breast cancer) and HeLa (cervical cancer), to evaluate both efficacy and potential cell-type-specific responses.

Protocol 1: Assessment of Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[13]

Materials:

  • This compound (stock solution prepared in DMSO)

  • Selected cancer cell lines (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[14]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14][15]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions.

    • Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13][15]

    • After the MTT incubation, carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[14]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

graph MTT_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; Seed_Cells [label="Seed Cells in 96-well Plate"]; Incubate_24h_1 [label="Incubate 24h"]; Treat_this compound [label="Treat with this compound"]; Incubate_Treatment [label="Incubate (24-72h)"]; Add_MTT [label="Add MTT Solution"]; Incubate_MTT [label="Incubate (2-4h)"]; Add_Solubilizer [label="Add Solubilization Solution"]; Read_Absorbance [label="Read Absorbance (570 nm)"]; Analyze_Data [label="Calculate % Viability & IC50"]; End [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="End"];

Start -> Seed_Cells; Seed_Cells -> Incubate_24h_1; Incubate_24h_1 -> Treat_this compound; Treat_this compound -> Incubate_Treatment; Incubate_Treatment -> Add_MTT; Add_MTT -> Incubate_MTT; Incubate_MTT -> Add_Solubilizer; Add_Solubilizer -> Read_Absorbance; Read_Absorbance -> Analyze_Data; Analyze_Data -> End; }

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[16][18] Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[18]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • This compound

  • Selected cancer cell lines

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the determined IC50 for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize.

    • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X binding buffer to a concentration of 1-5 x 10^5 cells/mL.[18][19]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[19]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.[18]

    • Annexin V-FITC is typically detected in the FL1 channel (Ex = 488 nm; Em = 530 nm), and PI is detected in the FL2 channel.[19]

    • Distinguish cell populations:

      • Annexin V-negative, PI-negative: Viable cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain the DNA of fixed and permeabilized cells, allowing for the analysis of cell cycle distribution by flow cytometry.[20][21] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, enabling the differentiation of cells in G0/G1, S, and G2/M phases.[21]

Materials:

  • This compound

  • Selected cancer cell lines

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[20][21][22]

    • Incubate the cells on ice for at least 30 minutes or store at -20°C for several weeks.[20][23]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol.[21][23]

    • Wash the cell pellet twice with PBS.[21][23]

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[23]

    • Incubate for 15-30 minutes at room temperature in the dark.[22]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.[21][23]

    • Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins

Western blotting is a powerful technique to detect and quantify changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation following this compound treatment.[24][25]

Key Protein Targets:

  • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bax (pro-apoptotic), Bcl-2 (anti-apoptotic)[4][24][25]

  • Cell Cycle (G2/M Arrest): Cyclin B1, p-Histone H3

Materials:

  • This compound-treated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lysate Preparation and Protein Quantification:

    • Lyse this compound-treated cells in ice-cold RIPA buffer.[26]

    • Determine the protein concentration of the lysates using a BCA assay.[14][26]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.[26]

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.[26]

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[26]

Conclusion

This compound demonstrates significant potential as a repurposed anticancer agent, primarily through its ability to disrupt microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[1][4][6] The detailed protocols provided in these application notes offer a robust framework for researchers to systematically investigate and quantify the anticancer effects of this compound in various cancer cell lines. By employing these methodologies, the scientific community can further elucidate the therapeutic potential of this promising compound and pave the way for its potential clinical application in oncology.

References

Application Notes and Protocols: Establishing a Murine Model of Dermatophytosis for Griseofulvin Efficacy Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

Dermatophytosis, a superficial fungal infection of keratinized tissues, affects a significant portion of the global population, necessitating robust preclinical models for the evaluation of novel and existing antifungal therapies.[1][2] This document provides a comprehensive guide for establishing a reproducible murine model of dermatophytosis, specifically tailored for assessing the in vivo efficacy of griseofulvin. We delve into the scientific rationale behind key experimental choices, from animal and fungal strain selection to detailed, step-by-step protocols for infection, treatment, and endpoint analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a validated and ethically sound animal model for antifungal efficacy studies.

Introduction: The Imperative for a Reliable Murine Model

Dermatophytes, primarily from the genera Trichophyton and Microsporum, are the causative agents of dermatophytosis, commonly known as ringworm.[3] These infections, while typically not life-threatening, can cause significant discomfort and are notoriously persistent. This compound, an antifungal agent discovered in 1939, has long been a therapeutic option for these infections.[4] Its mechanism of action involves disrupting the mitotic spindle in fungal cells by binding to tubulin, thereby inhibiting cell division.[4][5][6][7]

To rigorously evaluate the efficacy of this compound and other antifungal candidates, a well-characterized in vivo model that mimics human infection is crucial. Murine models, particularly those using mice and guinea pigs, have proven to be invaluable in dermatophyte research.[8] They allow for the controlled study of infection progression, host immune response, and therapeutic intervention in a physiologically relevant system.[1][2][3][8] This application note will focus on a murine model utilizing mice, which offer advantages such as genetic tractability and the availability of various inbred strains.[9][10]

Scientific Rationale and Experimental Design Considerations

The successful establishment of a dermatophytosis model hinges on several critical decisions. Here, we explore the causality behind these choices to ensure a robust and reproducible experimental design.

Animal Model Selection: Why Mice?

While guinea pigs are also commonly used and develop lesions clinically similar to human dermatophytosis, mice offer distinct advantages for certain research objectives.[11][12][13][14][15] Different inbred mouse strains exhibit varying susceptibility to dermatophyte infections, with BALB/c mice often showing greater susceptibility.[1][16] This genetic variability can be leveraged to study host-pathogen interactions. Furthermore, the availability of knockout and transgenic mouse strains makes them ideal for investigating the role of specific immune components in the response to infection.[9][10] For general efficacy studies, outbred strains like Swiss Webster can also be utilized.

Fungal Strain Selection and Preparation

The choice of dermatophyte species and strain is paramount. Trichophyton rubrum is the most common cause of human dermatophytosis, making it a clinically relevant choice.[10] However, establishing a robust and persistent infection with anthropophilic (human-adapted) strains like T. rubrum can be challenging in animal models.[9][10] Zoophilic (animal-adapted) strains, such as Trichophyton mentagrophytes or Microsporum canis, often produce more acute and inflammatory infections in animals, which can be advantageous for evaluating the efficacy of antifungal agents over a shorter timeframe.[13]

Causality in Inoculum Preparation: The preparation of the fungal inoculum is a critical step. Using conidia (spores) as the infectious agent provides a more standardized and quantifiable inoculum compared to mycelial fragments.[10] The concentration of the inoculum directly impacts the severity and progression of the infection. A concentration of approximately 1 x 10^6 conidia per animal is often used to establish a consistent infection.[17][18][19]

Infection Site and Procedure

The dorsal skin of the mouse is the most common site for inducing dermatophytosis. To facilitate infection, the area is typically shaved to expose the skin. Gentle abrasion of the stratum corneum, for instance, with fine-grit sandpaper or tape stripping, is often necessary to disrupt the skin barrier and allow the dermatophytes to establish an infection.[1] This mimics the micro-trauma that can precipitate infections in humans.

This compound Administration and Dosing

This compound is administered orally, and its absorption is enhanced when given with a fatty meal.[7][20] In a research setting, this can be achieved by incorporating the drug into a high-fat diet or administering it in an oil-based vehicle via oral gavage. The dosage will depend on the specific research question and the severity of the infection model. It is essential to perform dose-ranging studies to determine the optimal therapeutic dose for the specific animal model and fungal strain being used.

Detailed Protocols

The following protocols provide a step-by-step guide to establishing a murine model of dermatophytosis and evaluating the efficacy of this compound. All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.[21]

Fungal Culture and Inoculum Preparation

This protocol describes the preparation of a standardized conidial suspension of Trichophyton mentagrophytes.

Protocol Steps:

  • Culture: Streak T. mentagrophytes on Sabouraud Dextrose Agar (SDA) and incubate at 27 ± 2°C for 7-10 days, or until sufficient sporulation is observed.

  • Harvesting Conidia: Flood the surface of the agar plate with sterile phosphate-buffered saline (PBS) containing 0.05% Tween 80.

  • Scraping: Gently scrape the surface of the culture with a sterile cell scraper to dislodge the conidia.

  • Filtering: Filter the suspension through sterile gauze to remove mycelial fragments.

  • Washing: Centrifuge the filtered suspension at 2000 x g for 10 minutes. Discard the supernatant and resuspend the conidial pellet in sterile PBS. Repeat this washing step twice.

  • Quantification: Count the conidia using a hemocytometer.

  • Dilution: Adjust the concentration of the conidial suspension to 1 x 10^7 conidia/mL in sterile PBS. The final inoculum per animal will be 100 µL, delivering 1 x 10^6 conidia.

Animal Handling and Infection Procedure

Protocol Steps:

  • Acclimatization: House the mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

  • Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

  • Hair Removal: Shave a 2x2 cm area on the dorsal side of each mouse using electric clippers.

  • Skin Abrasion: Gently abrade the shaved area with sterile, fine-grit sandpaper or by tape stripping to remove the superficial layer of the stratum corneum. Be careful to avoid causing deep abrasions or bleeding.

  • Inoculation: Pipette 100 µL of the prepared conidial suspension (1 x 10^6 conidia) onto the abraded skin area and spread it evenly.

  • Post-Inoculation Care: Monitor the animals daily for signs of infection and overall health.

This compound Treatment Regimen

Protocol Steps:

  • Treatment Groups: Divide the infected animals into at least three groups:

    • Vehicle Control (e.g., corn oil)

    • This compound Treatment Group (e.g., 25 mg/kg body weight)

    • Positive Control (optional, another known antifungal)

  • Drug Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., corn oil) at the desired concentration.

  • Administration: Administer the treatment orally via gavage once daily, starting 3-5 days post-infection when clinical signs of dermatophytosis are apparent.

  • Treatment Duration: Continue the treatment for a predetermined period, typically 14-21 days.

Endpoint Analysis and Data Interpretation

To assess the efficacy of this compound, a combination of clinical, mycological, and histological evaluations should be performed.

Clinical Scoring

A standardized clinical scoring system is essential for objectively evaluating the severity of the infection.[22] The following table provides an example of a scoring system that can be adapted for your specific model.

ScoreErythema (Redness)ScalingHair Loss
0 NoneNoneNone
1 SlightSlightSlight
2 ModerateModerateModerate
3 SevereSevereSevere

Data Presentation: The mean clinical scores for each group should be plotted over time to visualize the treatment effect.

Fungal Burden Quantification

Determining the fungal burden in the infected tissue is a key quantitative measure of antifungal efficacy.

Protocol Steps:

  • Tissue Collection: At the end of the treatment period, euthanize the animals and collect a standardized area of skin from the infection site.

  • Homogenization: Weigh the skin sample and homogenize it in a known volume of sterile PBS.

  • Plating: Prepare serial dilutions of the homogenate and plate them onto SDA plates containing antibiotics (to inhibit bacterial growth).

  • Incubation and Counting: Incubate the plates at 27 ± 2°C for 5-7 days and count the number of colony-forming units (CFUs).

  • Calculation: Express the fungal burden as CFU per gram of tissue.

Histopathological Analysis

Histopathology provides valuable insights into the inflammatory response and the presence of fungal elements within the tissue.

Protocol Steps:

  • Tissue Fixation: Fix a portion of the collected skin tissue in 10% neutral buffered formalin.

  • Processing and Embedding: Process the fixed tissue and embed it in paraffin.

  • Sectioning and Staining: Cut thin sections (4-5 µm) and stain them with Hematoxylin and Eosin (H&E) for general morphology and with Periodic acid-Schiff (PAS) or Grocott's methenamine silver (GMS) to visualize fungal elements.[23]

  • Microscopic Evaluation: Examine the stained sections under a microscope to assess the degree of inflammation, epidermal changes (e.g., acanthosis, hyperkeratosis), and the presence and location of fungal hyphae and spores.

Visualization of Experimental Workflow

The following diagram illustrates the overall experimental workflow for the murine model of dermatophytosis.

experimental_workflow cluster_pre_infection Pre-Infection Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis acclimatization Animal Acclimatization (7 days) anesthesia Anesthesia acclimatization->anesthesia fungal_prep Fungal Culture & Inoculum Preparation inoculation Inoculation (1x10^6 conidia) fungal_prep->inoculation shaving Dorsal Shaving anesthesia->shaving abrasion Skin Abrasion shaving->abrasion abrasion->inoculation grouping Group Allocation (Vehicle, this compound) inoculation->grouping treatment Daily Oral Gavage (14-21 days) grouping->treatment euthanasia Euthanasia & Tissue Collection treatment->euthanasia clinical_scoring Clinical Scoring euthanasia->clinical_scoring fungal_burden Fungal Burden (CFU/g) euthanasia->fungal_burden histopathology Histopathology (H&E, PAS) euthanasia->histopathology

Caption: Experimental workflow for the murine dermatophytosis model.

Conclusion and Future Directions

The murine model of dermatophytosis described herein provides a robust and reproducible platform for evaluating the in vivo efficacy of this compound and other antifungal agents. By carefully considering the scientific rationale behind each experimental parameter and adhering to detailed, validated protocols, researchers can generate reliable and translatable data. Future studies could explore the use of this model to investigate the mechanisms of antifungal resistance, the role of the host immune system in resolving infections, and the efficacy of combination therapies.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Griseofulvin Resistance in Trichophyton rubrum

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the mechanisms of griseofulvin resistance in Trichophyton rubrum. This guide is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments. It is designed to provide not only procedural steps but also the underlying scientific rationale to empower your research.

Section 1: Core Concepts and Frequently Asked Questions

This section addresses foundational knowledge about this compound's mechanism of action and the primary known resistance pathways in T. rubrum.

Q1: What is the primary mechanism of action of this compound against T. rubrum?

This compound is a fungistatic agent that primarily targets fungal mitosis.[1] Its mechanism involves binding to tubulin, the protein subunit of microtubules. This binding disrupts the assembly of the mitotic spindle, a structure essential for chromosome segregation during cell division.[2][3] By interfering with microtubule function, this compound effectively halts fungal cell division and growth.[1][2] The drug has a particular affinity for keratin precursor cells, where it accumulates, making it effective against dermatophytes that infect keratinized tissues like skin, hair, and nails.[1][2]

Q2: My T. rubrum isolates are showing reduced susceptibility to this compound. What are the most likely resistance mechanisms at play?

This compound resistance in T. rubrum is multifactorial. Based on current research, you should investigate the following potential mechanisms:

  • Target Modification: Alterations in the β-tubulin protein, the direct target of this compound, can reduce drug binding affinity.

  • Active Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the fungal cell, reducing its intracellular concentration.[4][5]

  • Reduced Drug Uptake: Changes in the fungal cell wall or membrane composition may hinder the passive diffusion of this compound into the cell.

  • Biofilm Formation: T. rubrum can form biofilms, which are complex communities of cells encased in an extracellular matrix.[6][7] This matrix can act as a physical barrier, preventing the drug from reaching the fungal cells.[8] Biofilm formation is also associated with the upregulation of efflux pump genes.[7][9]

  • Stress Response Pathways: General stress response mechanisms, such as the upregulation of heat shock proteins, may contribute to increased tolerance to antifungal agents.[8][10]

The following diagram illustrates the primary known and potential mechanisms of this compound resistance in T. rubrum.

G cluster_cell Trichophyton rubrum Cell cluster_resistance Resistance Mechanisms Griseofulvin_in Intracellular This compound Microtubules Microtubule Assembly Griseofulvin_in->Microtubules Inhibits EffluxPump ABC Transporter (e.g., TruMDR2) Griseofulvin_in->EffluxPump Substrate for BetaTubulin β-tubulin (Target) Griseofulvin_in->BetaTubulin Binds to Mitosis Mitosis Microtubules->Mitosis Essential for Griseofulvin_out Extracellular This compound EffluxPump->Griseofulvin_out Efflux BetaTubulin->Microtubules Forms Griseofulvin_ext Extracellular This compound Griseofulvin_ext->Griseofulvin_in Uptake caption Mechanisms of this compound Action and Resistance

Caption: Overview of this compound's mechanism and resistance pathways in T. rubrum.

Section 2: Troubleshooting Experimental Workflows

This section provides practical advice and step-by-step protocols for investigating specific resistance mechanisms.

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values in this compound susceptibility testing.

Inconsistent MIC values are a common challenge when working with filamentous fungi. Several factors can influence the outcome of your susceptibility assays.

Troubleshooting Steps:

  • Standardize Inoculum Preparation: The density of the fungal inoculum is critical. A fragmented mycelial inoculum is often used for T. rubrum. Ensure you have a consistent method for preparing and quantifying your inoculum, for example, by measuring absorbance at a specific wavelength.[11]

  • Solubilization of this compound: this compound is poorly soluble in water.[12] The choice of solvent (e.g., acetone or ethanol) and the final concentration in the assay can impact its bioavailability. Ensure the solvent is completely evaporated or diluted to a non-inhibitory concentration.[11]

  • Incubation Conditions: The temperature and duration of incubation can affect fungal growth and, consequently, the MIC reading. Standardize these parameters across all experiments.[11][13]

  • Media Selection: The composition of the growth medium can influence drug activity and fungal growth. RPMI 1640 is a commonly used medium for antifungal susceptibility testing.[14]

Protocol: Broth Microdilution Assay for this compound Susceptibility of T. rubrum

This protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines for filamentous fungi.

  • Inoculum Preparation:

    • Grow T. rubrum on Sabouraud Dextrose Agar (SDA) at 28°C for 7-10 days.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Filter the suspension through sterile gauze to remove hyphal fragments.

    • Adjust the conidial suspension to a concentration of 1-5 x 10^6 CFU/mL using a hemocytometer.

    • Dilute the suspension 1:50 in RPMI 1640 medium to obtain the final inoculum concentration.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

    • Incubate the plate at 28-30°C for 4-7 days.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 80% inhibition) compared to the positive control.[14]

ParameterRecommendationRationale
Inoculum 0.4-5 x 10^4 CFU/mLEnsures reproducible and consistent fungal growth.
Medium RPMI 1640 with L-glutamine, without bicarbonateStandardized medium for antifungal susceptibility testing.
Incubation 28-30°C for 4-7 daysOptimal growth conditions for T. rubrum.
Endpoint 80% growth inhibitionThis compound is fungistatic, so complete inhibition may not be observed.
Issue 2: Investigating the role of efflux pumps in this compound resistance.

If you suspect that active drug efflux is contributing to resistance, you need to assess the expression and function of ABC transporters.

Experimental Workflow:

G cluster_workflow Efflux Pump Investigation Workflow start Isolate T. rubrum with reduced this compound susceptibility rna_extraction RNA Extraction from control and drug-exposed cultures start->rna_extraction functional_assay Functional Assay with Efflux Pump Inhibitor (e.g., Verapamil) start->functional_assay qpcr Quantitative Real-Time PCR (qPCR) for ABC transporter gene expression (e.g., TruMDR2) rna_extraction->qpcr data_analysis Analyze Gene Expression Data (Fold Change) qpcr->data_analysis conclusion Conclusion on Efflux Pump Involvement data_analysis->conclusion mic_retest Re-determine MIC of this compound with and without inhibitor functional_assay->mic_retest mic_retest->conclusion caption Workflow for Investigating Efflux Pump-Mediated Resistance

References

Technical Support Center: Overcoming Poor Bioavailability of Oral Griseofulvin Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of griseofulvin. This guide is structured to provide in-depth, practical solutions to common experimental challenges. We will delve into the causality behind formulation choices and provide self-validating protocols to ensure the integrity of your results.

This compound, an essential antifungal agent, is notoriously challenging to formulate for effective oral delivery. Its low aqueous solubility classifies it as a Biopharmaceutics Classification System (BCS) Class II drug, meaning its absorption is limited by its dissolution rate.[1][2] This guide will provide a series of troubleshooting questions and detailed answers to help you navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial this compound formulation shows very poor and inconsistent dissolution profiles. What are the primary factors I should consider?

A1: This is a common starting point. The poor dissolution of this compound is directly linked to its high crystallinity and low aqueous solubility (around 8.64 mg/L).[1] Here’s a breakdown of the primary factors and initial troubleshooting steps:

  • Physicochemical Properties of this compound: this compound is a highly lipophilic and crystalline substance. Its dissolution is the rate-limiting step for absorption.[3] You are essentially fighting against its inherent tendency to remain in a solid, undissolved state in the gastrointestinal (GI) fluid.

  • Particle Size: The effective surface area of the drug is critical. Larger particles will have a much slower dissolution rate. Conventional this compound often has a particle size range of 2.0-18 µm.[4]

  • Wetting: Due to its hydrophobicity, this compound powder can be difficult to wet, leading to clumping and further reducing the available surface area for dissolution.

  • Food Effect: this compound absorption is significantly increased when taken with a high-fat meal.[5][6] This is because dietary fats can help to solubilize the drug. Your in vitro dissolution medium may not be adequately mimicking the in vivo fed state.

Initial Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for poor this compound dissolution.

Q2: I'm considering particle size reduction. What are the key differences between micronization and nanocrystallization, and which should I choose?

A2: Both are excellent strategies, but they operate on different scales and have distinct advantages and challenges.

  • Micronization: This process reduces particle size to the micrometer range (typically 0.5 to 2.5 µm).[7] It's a well-established technique (e.g., jet milling) that increases the surface area, leading to a faster dissolution rate compared to the raw drug.[7] Ultra-microsize commercial formulations are better absorbed than microsize ones.[5]

  • Nanocrystallization: This is a more advanced technique that reduces particle size to the nanometer range (typically below 1000 nm, often 100-300 nm).[8][9] The significant increase in surface area leads to a much more dramatic improvement in dissolution velocity and saturation solubility.[8]

Which to Choose?

FeatureMicronizationNanocrystallization
Particle Size 0.5 - 10 µm< 1000 nm (often 100-300 nm)
Dissolution Enhancement ModerateSignificant[1][8]
Bioavailability Improvement GoodExcellent[9]
Manufacturing Complexity Relatively straightforwardMore complex (requires stabilizers)
Stability Concerns Lower risk of aggregationHigher risk of aggregation; requires stabilizers[8]

Recommendation: If you are in the early stages of development and need a proof-of-concept for improved dissolution, micronization is a robust and quicker option. For formulations aiming for the highest possible bioavailability and potentially lower dosage, nanocrystallization is the superior, albeit more complex, approach.

Q3: My nanocrystal suspension is showing aggregation. How can I prevent this?

A3: This is a critical challenge in nanosuspension formulation. The high surface energy of nanoparticles makes them thermodynamically unstable and prone to aggregation or Ostwald ripening. The key is to use appropriate stabilizers.

  • Mechanism of Stabilization: Stabilizers adsorb onto the surface of the nanocrystals, providing a steric or electrostatic barrier that prevents them from coming into close contact and aggregating.

  • Common Stabilizers for this compound:

    • Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC).[10]

    • Surfactants: Sodium lauryl sulfate (SLS), Poloxamers, Tween 80.[9][11]

    • Cyclodextrins: β-Cyclodextrin and its derivatives can act as both a complexing agent and a stabilizer.[11]

Experimental Protocol: Preparing this compound Nanocrystals by Emulsion-Solvent Diffusion

  • Organic Phase Preparation: Dissolve 100 mg of this compound and a selected stabilizer (e.g., 50 mg of PVP K-30) in a suitable water-miscible organic solvent like acetone or ethanol.[8][11]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a second stabilizer (e.g., 0.5% w/v Poloxamer 188).

  • Emulsification: Inject the organic phase into the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) to form a nanoemulsion.

  • Solvent Evaporation: Continue stirring at a lower speed under ambient or slightly elevated temperature to allow the organic solvent to evaporate, leading to the precipitation of drug nanocrystals.

  • Characterization: Immediately analyze the particle size, polydispersity index (PDI), and zeta potential to assess the quality and stability of the nanosuspension. A PDI of less than 0.5 indicates a narrow size distribution.[8]

Q4: I'm exploring amorphous solid dispersions (ASDs) to improve solubility, but my formulation is recrystallizing during stability studies. What's going wrong?

A4: Recrystallization is the primary failure mode for ASDs. This compound has a high tendency to crystallize.[12] The amorphous form is thermodynamically metastable, and it will always try to revert to its more stable crystalline state.

Causality and Troubleshooting:

  • Insufficient Polymer Interaction: The polymer in an ASD is not just a carrier; it must interact with the drug to inhibit molecular mobility and prevent recrystallization. For this compound, which lacks strong hydrogen bond donors/acceptors, achieving stable interactions is challenging.[12]

  • Inadequate Drug Loading: At higher drug-to-polymer ratios (e.g., 3:1 or 1:1), there may not be enough polymer to effectively disperse the drug molecules and prevent them from re-crystallizing. Higher polymer concentrations are often necessary for long-term stability.[12]

  • Choice of Polymer: The choice of polymer is critical. Hydrophilic polymers like PVP (especially high molecular weight grades like K-90), HPMC, and Poloxamers are commonly used.[2][12] You may need to screen several polymers to find one that provides the best stability for this compound.

  • Preparation Method: The method of preparation (e.g., solvent evaporation, melting/fusion) can impact the homogeneity and stability of the ASD.[2][13]

Experimental Protocol: Screening Polymers for ASD Stability

  • Preparation: Prepare ASDs of this compound with different polymers (e.g., PVP K-30, PVP K-90, HPMC E5, Poloxamer 407) at a fixed drug-to-polymer ratio (e.g., 1:3) using the solvent evaporation method.[2]

  • Initial Characterization: Use Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the initial amorphous nature of the dispersions. The absence of sharp crystalline peaks in PXRD and the presence of a single glass transition temperature (Tg) in DSC indicate a successful amorphous dispersion.

  • Accelerated Stability Study: Store the ASDs under accelerated conditions (e.g., 40°C / 75% RH) for a defined period (e.g., 1-3 months).

  • Re-Characterization: At each time point, re-analyze the samples using PXRD and DSC to detect any signs of recrystallization (appearance of crystalline peaks).

Caption: Troubleshooting workflow for ASD recrystallization.

Q5: What are the advantages of lipid-based formulations like SMEDDS or SLNs for this compound?

A5: Lipid-based formulations are highly effective for lipophilic drugs like this compound because they can mimic the effect of a high-fat meal, promoting drug solubilization and absorption through the lymphatic system.[14][15]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (like GI fluids).[16][17] This large surface area of the emulsion droplets facilitates rapid dissolution and absorption.

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers where the drug is encapsulated within a solid lipid matrix.[18][19] SLNs offer advantages like controlled release, protection of the drug from degradation, and the potential for targeted delivery.[18]

Comparative Pharmacokinetic Data:

Formulation TypeKey AdvantageExample Cmax ImprovementExample AUC ImprovementReference
Niosomes Faster absorption, sustained release~1.9x vs. free drug~1.8x vs. free drug[14][20]
Cyclodextrin Complex Significant solubility increase~1.4x vs. free drug~1.8x vs. free drug[1]
Lyophilized Dry Emulsion Faster absorption, higher peak concentration>3x vs. conventional tablet85% larger vs. conventional tablet[21]
Q6: How do I set up a biorelevant in vitro dissolution test for my enhanced this compound formulation?

A6: A standard dissolution test in water or a simple buffer may not be predictive of in vivo performance, especially for a BCS Class II drug. A biorelevant medium is crucial.

Experimental Protocol: Biorelevant Dissolution Testing

  • Apparatus: USP Apparatus II (Paddle) is commonly used.[2][22]

  • Rotation Speed: A speed of 50-100 rpm is typical.[2][22]

  • Temperature: Maintain at 37 ± 0.5°C.[2]

  • Dissolution Medium:

    • Initial Screening: 0.1N HCl can be used to simulate gastric fluid.[2]

    • Biorelevant Medium: To better mimic the intestinal environment where absorption occurs, use a medium containing a surfactant. A 1% to 4% solution of sodium lauryl sulfate (SLS) in water is frequently recommended in pharmacopeial methods and literature to provide sink conditions for this poorly soluble drug.[22][23][24]

  • Sampling: Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples (using a 0.45 µm filter) and analyze the concentration of this compound using a validated UV-Vis spectrophotometric (at ~291-295 nm) or HPLC method.[2][22]

References

Technical Support Center: Validating an HPLC Method for Griseofulvin Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC quantification of Griseofulvin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method validation and troubleshooting. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Section 1: Validated HPLC Method Protocol

A reliable starting point is crucial for any quantitative analysis. The following protocol is a well-established method for the determination of this compound in pharmaceutical dosage forms.

Experimental Protocol: Isocratic RP-HPLC Method for this compound

This protocol outlines a simple, specific, and rapid isocratic reverse-phase HPLC method.

1. Chromatographic Conditions:

  • Column: Shiseido C18 (250 mm × 4.6 mm i.d., 5µm particle size) or equivalent.[1]

  • Mobile Phase: Methanol and Water (70:30 v/v).[1]

  • Flow Rate: 1.0 mL/minute.[1]

  • Detection: UV at 291 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.[1]

  • Run Time: Approximately 6 minutes.[1]

2. Standard Solution Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound USP reference standard in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 0.1 µg/mL to 1.2 µg/mL.[1]

3. Sample Preparation (from Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of methanol and sonicate for 15 minutes to dissolve the drug.

  • Dilute to volume with methanol and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

  • Dilute an appropriate volume of the filtrate with the mobile phase to obtain a final concentration within the calibration range.

Method Validation Workflow

The following diagram illustrates the key stages of validating the HPLC method for this compound quantification, ensuring it is fit for its intended purpose as per ICH guidelines.[2][3]

HPLC_Validation_Workflow cluster_System System & Method Setup cluster_Validation Method Validation Parameters (ICH Q2(R2)) A HPLC System Preparation (Pump, Detector, Column) B Mobile Phase & Standard Preparation A->B Ensure system is equilibrated C System Suitability Testing (SST) B->C Begin Validation D Specificity E Linearity & Range F Accuracy (% Recovery) G Precision (Repeatability & Intermediate) H LOD & LOQ I Robustness J Routine Analysis of This compound Samples I->J Method is Validated

Caption: Workflow for HPLC Method Validation.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Q1: My this compound peak is showing significant tailing (asymmetry factor > 1.5). What are the likely causes and how can I fix it?

A1: Peak tailing is a common problem that can compromise the accuracy of integration. Here are the primary causes and solutions:

  • Cause 1: Secondary Silanol Interactions. The silica backbone of C18 columns has free silanol groups (-Si-OH) that can interact with polar functional groups on the analyte, causing tailing.

    • Solution: While this compound is moderately polar, these interactions can still occur. Ensure your mobile phase pH is controlled. For this method, using a simple methanol/water mixture is common, but if tailing persists, consider using a buffered mobile phase (e.g., 20 mM sodium dihydrogen phosphate at pH 3.5) to suppress silanol activity.[4][5] Alternatively, using a modern, end-capped column can significantly reduce these secondary interactions.

  • Cause 2: Column Overload. Injecting a sample that is too concentrated can saturate the stationary phase, leading to a tailed peak.

    • Solution: Dilute your sample to a concentration that falls within the linear range of the method (e.g., below 1.2 µg/mL for the referenced method) and re-inject.[1]

  • Cause 3: Column Contamination or Degradation. Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.

    • Solution:

      • Flush the column: Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.

      • Reverse the column: Disconnect the column, reverse its direction, and flush with the mobile phase (do not inject a sample). This can sometimes dislodge particulates from the inlet frit.

      • Replace the column: If the above steps fail, the column may be permanently damaged and require replacement.

Q2: I'm observing a gradual shift in the retention time of my this compound peak to earlier times. What's happening?

A2: A drift in retention time, especially to earlier times, usually indicates a change in the chromatographic system.

  • Cause 1: Inconsistent Mobile Phase Composition. If the mobile phase is prepared in batches, slight variations in the methanol-to-water ratio can alter its elution strength. A higher percentage of methanol (the stronger solvent in this case) will cause the analyte to elute faster.

    • Solution: Prepare the mobile phase accurately using volumetric flasks. Premixing a larger volume for the entire analytical run can ensure consistency.

  • Cause 2: Column Temperature Fluctuations. The analysis is specified at ambient temperature.[1] Significant changes in the laboratory's temperature can affect solvent viscosity and chromatographic selectivity, leading to retention time shifts.

    • Solution: For highly precise and reproducible results, use a column oven set to a constant temperature (e.g., 25°C or 30°C). This will provide a more stable chromatographic environment.

  • Cause 3: Pump or Flow Rate Issues. A malfunctioning pump check valve or a leak in the system can lead to an inconsistent or higher-than-set flow rate, causing the peak to elute earlier.

    • Solution: Check the system pressure. If it is lower than usual or fluctuating, there may be a leak.[6] Perform a system leak test and inspect all fittings. If the pressure is stable, verify the pump's flow rate accuracy using a calibrated flow meter.

Q3: My chromatogram shows a noisy or drifting baseline. How can I resolve this?

A3: A stable baseline is critical for accurate quantification, especially at low concentrations.

  • Cause 1: Mobile Phase Issues. The mobile phase is a frequent source of baseline noise.

    • Solution:

      • Degas the mobile phase: Dissolved air can outgas in the detector, causing noise. Use an online degasser or degas your mobile phase by sonication or helium sparging.

      • Use high-purity solvents: Ensure you are using HPLC-grade methanol and water.[7]

      • Check for contamination: A rising baseline can indicate that a strongly retained compound is slowly eluting from the column.[6]

  • Cause 2: Detector Lamp Failure. The UV detector lamp has a finite lifetime. As it ages, its energy output can become unstable, leading to baseline noise.

    • Solution: Check the lamp's energy output in the detector diagnostics. If it is low or unstable, replace the lamp.

  • Cause 3: Contaminated Flow Cell. Contaminants or air bubbles in the detector flow cell can cause significant baseline disturbances.[8]

    • Solution: Flush the system with a strong, filtered solvent like isopropanol to clean the flow cell. If an air bubble is suspected, purge the detector.

Troubleshooting Logic Diagram

This diagram provides a systematic approach to diagnosing common HPLC issues.

Caption: A logical approach to HPLC troubleshooting.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the essential system suitability parameters I should check before starting my validation run?

A1: System Suitability Testing (SST) is a critical step to ensure the chromatographic system is performing adequately for the intended analysis.[9] Before any sample analysis, you should perform replicate injections (typically 5 or 6) of a standard solution and evaluate the following parameters:

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) ≤ 2.0Ensures peak shape is symmetrical for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and good peak sharpness.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Shows the stability and precision of the pump and mobile phase delivery.

These criteria are based on general pharmacopeial guidelines, such as those found in the USP.[9][10]

Q2: What are the acceptance criteria for accuracy and precision during method validation?

A2: The acceptance criteria for accuracy and precision are guided by ICH Q2(R2) and depend on the purpose of the method.[11][12] For the assay of a drug substance or finished product, the following are typical:

  • Accuracy: The mean recovery should be within 98.0% to 102.0% of the theoretical value.[1] This is often tested at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): The RSD of the results from multiple analyses of the same sample on the same day should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): The RSD of the results from analyzing the same sample on different days, with different analysts, or on different equipment should be ≤ 2.0%.

For example, one study on this compound reported intra-day precision with a coefficient of variation less than 3.0% and inter-day precision less than 7.5%, which was suitable for their application in plasma.[4][5]

Q3: How do I determine the Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) for my this compound method?

A3: These parameters define the performance characteristics of the method at different concentration ranges.

  • Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte. It is determined by analyzing a series of at least five standard concentrations across the desired range. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.[1][13]

  • Limit of Detection (LOD): This is the lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. It is often estimated based on the signal-to-noise ratio, typically at a ratio of 3:1.

  • Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be determined with acceptable accuracy and precision. The LOQ is commonly established at a signal-to-noise ratio of 10:1. For a reported this compound method, the LOD and LOQ were found to be 1 ng/mL and 10 ng/mL, respectively, in rat plasma.[4][13]

Q4: What is method robustness and how do I test for it?

A4: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14] It provides an indication of its reliability during normal usage. To test for robustness, you should intentionally vary parameters such as:

  • Mobile Phase Composition: ±2% absolute change in the minor component (e.g., change methanol:water from 70:30 to 72:28 and 68:32).

  • Flow Rate: ±10% (e.g., change from 1.0 mL/min to 0.9 and 1.1 mL/min).

  • Detection Wavelength: ±2 nm (e.g., change from 291 nm to 289 nm and 293 nm).

  • Column Temperature: ±5°C (if a column oven is used).

The effect of these changes on system suitability parameters (e.g., retention time, peak area, and tailing factor) is then evaluated. The method is considered robust if the system suitability criteria are still met under these varied conditions.

References

Addressing griseofulvin-induced hepatotoxicity in animal models

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Griseofulvin-Induced Hepatotoxicity in Animal Models

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for addressing this compound-induced hepatotoxicity in animal models. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this widely used experimental model. As your senior application scientist, my goal is to blend technical precision with practical, field-tested insights to ensure the success and reproducibility of your research.

Introduction: Why Use the this compound Model?

The administration of the antifungal drug this compound to rodents, particularly mice, is a well-established method for inducing a specific type of liver injury characterized by features that mimic certain human liver diseases.[1][2][3][4] This model is particularly valuable for studying the pathogenesis of conditions involving cholestasis, the formation of Mallory-Denk bodies (MDBs), and hepatic porphyria.[2][5][6][7] Understanding the nuances of this model is critical for obtaining reliable and translatable data.

Core Mechanism of this compound-Induced Hepatotoxicity

This compound's hepatotoxic effects in mice are primarily linked to its interference with heme synthesis.[1][2][4] It inhibits the enzyme ferrochelatase, which is responsible for inserting iron into protoporphyrin IX (PPIX) to form heme.[1][2][4][8] This inhibition leads to a massive accumulation of PPIX in the liver.[1][3][4][9] The excess PPIX is cytotoxic, causing oxidative stress, mitochondrial damage, and ultimately, hepatocyte injury and death.[3][9] Furthermore, this compound and its metabolites can interact with cytokeratins 8 and 18, leading to the formation of MDBs, which are protein aggregates within hepatocytes.[10][11]

Griseofulvin_Hepatotoxicity_Pathway This compound This compound Administration Metabolism Hepatic Metabolism (Cytochrome P450) This compound->Metabolism Ferrochelatase Ferrochelatase Inhibition Metabolism->Ferrochelatase Cytokeratin_Interaction Interaction with Cytokeratins 8/18 Metabolism->Cytokeratin_Interaction PPIX_Accumulation Protoporphyrin IX (PPIX) Accumulation Ferrochelatase->PPIX_Accumulation Oxidative_Stress Oxidative Stress & Mitochondrial Damage PPIX_Accumulation->Oxidative_Stress Cholestasis Cholestasis PPIX_Accumulation->Cholestasis Hepatocyte_Injury Hepatocyte Injury & Necrosis Oxidative_Stress->Hepatocyte_Injury Hepatocyte_Injury->Cholestasis MDB_Formation Mallory-Denk Body (MDB) Formation Cytokeratin_Interaction->MDB_Formation MDB_Formation->Hepatocyte_Injury

Caption: Key signaling pathways in this compound-induced hepatotoxicity.

Troubleshooting Guide

This section addresses specific issues that can arise during your experiments, providing not just solutions but also the rationale behind them.

Question 1: I'm not observing consistent liver injury in my mouse cohort. What could be the cause of this variability?

Answer:

Variability in the this compound model is a common challenge. Several factors can contribute to this:

  • Dietary Fat Content: The absorption of this compound is significantly enhanced by a high-fat diet. Ensure your chow contains a consistent and adequate amount of fat. A standard chow may not be sufficient.

  • This compound Formulation and Mixing: this compound is poorly soluble. Uneven mixing in the feed can lead to inconsistent dosing. It's advisable to have the diet commercially prepared or to use a meticulous mixing protocol to ensure homogeneity.

  • Mouse Strain and Sex: Different mouse strains can exhibit varying susceptibility to this compound-induced hepatotoxicity. C57BL/6 mice are commonly used and are known to be susceptible. Additionally, sex-dependent differences in metabolism can influence the degree of liver injury.

  • Gut Microbiota: The gut microbiome can influence the metabolism of many compounds, including this compound. Housing conditions and diet can alter the gut microbiota, potentially contributing to variability.

Pro-Tip: To minimize variability, source your animals from a reputable vendor, use a standardized, high-fat diet with a well-mixed, specified concentration of this compound, and use animals of the same sex and a consistent age.

Question 2: My animals are experiencing excessive weight loss and some mortality. How can I mitigate this?

Answer:

While some weight loss can be expected, excessive weight loss and mortality indicate severe toxicity. Here's how to address this:

  • Dose Titration: The concentration of this compound in the diet is critical. A common starting point is a 2.5% (w/w) this compound-supplemented diet.[3] If you observe excessive toxicity, consider reducing the concentration.

  • Acclimatization Period: A gradual introduction of the this compound diet can sometimes help. You can start with a lower concentration for a few days before transitioning to the target concentration.

  • Supportive Care: Ensure easy access to food and water. A palatable, high-energy supplemental diet can be provided if animals are not consuming enough of the this compound-containing chow.

  • Monitoring: Implement a clear monitoring plan with defined endpoints for humane euthanasia if animals show signs of severe distress.

Question 3: My biochemical markers (e.g., ALT, AST) are elevated, but the histological changes are not as pronounced as expected. Why might this be?

Answer:

A disconnect between biochemical and histological findings can be perplexing. Here are some potential explanations:

  • Timing of Sacrifice: The peak of biochemical markers may not perfectly coincide with the most dramatic histological changes. Consider performing a time-course study to identify the optimal time point for observing both.

  • Type of Injury: this compound can induce a mixed hepatocellular and cholestatic injury.[4] While ALT and AST reflect hepatocellular damage, markers of cholestasis like alkaline phosphatase (ALP) and bilirubin should also be measured.[12][13]

  • Histological Staining: Standard H&E staining is essential, but specialized stains can provide more insight. For example, a Sirius Red stain can highlight fibrosis, and immunohistochemistry for cytokeratin 8/18 can specifically identify MDBs.

  • Subjectivity in Histological Scoring: Ensure that histological scoring is performed by a trained pathologist who is blinded to the experimental groups to minimize bias.

Biochemical and Histological Markers of this compound-Induced Hepatotoxicity

MarkerTypeExpected ChangeSignificance
Alanine Aminotransferase (ALT)Serum EnzymeIncreasedHepatocellular Injury
Aspartate Aminotransferase (AST)Serum EnzymeIncreasedHepatocellular Injury
Alkaline Phosphatase (ALP)Serum EnzymeIncreasedCholestasis
Total BilirubinSerumIncreasedCholestasis
Protoporphyrin IX (PPIX)Liver TissueIncreasedKey Pathogenic Mediator
Mallory-Denk Bodies (MDBs)HistologyPresentCytoskeletal Damage
Bile Duct ProliferationHistologyPresentCholestatic Injury
InflammationHistologyPresentGeneral Liver Damage
FibrosisHistologyPresent (long-term)Chronic Liver Injury

Frequently Asked Questions (FAQs)

Q1: How long does it take to induce significant liver injury with this compound?

A1: The timeline can vary depending on the dose and the specific mouse strain. Generally, significant biochemical and histological changes can be observed within 2 to 4 weeks of continuous feeding with a this compound-supplemented diet. Chronic models for studying fibrosis and carcinogenesis may extend for several months.[2][5]

Q2: Is the this compound model relevant to human liver disease?

A2: Yes, while this compound rarely causes severe liver injury in humans, the murine model recapitulates key features of several human liver diseases.[2][8] It is a valuable tool for studying the pathophysiology of cholestatic liver diseases, the formation of MDBs seen in alcoholic and non-alcoholic steatohepatitis (NASH), and the liver injury associated with erythropoietic protoporphyria.[1][4][6]

Q3: Can the liver injury induced by this compound be reversed?

A3: Yes, the liver has a remarkable capacity for regeneration. Studies have shown that upon withdrawal of the this compound diet, many of the pathological changes, including the disappearance of MDBs and the restoration of the hepatocyte cytoskeleton, can be reversed over time.[14]

Q4: What is the recommended method for administering this compound?

A4: The most common and reliable method is to incorporate it into the animal's chow.[3][5] This ensures continuous and relatively consistent exposure. While intraperitoneal injections have been used, they can be more stressful for the animals and may not mimic the chronic exposure relevant to many disease models.[15]

Experimental Protocol: Induction of this compound Hepatotoxicity

Experimental_Workflow Start Start: Animal Acclimatization (1 week) Diet Initiate this compound Diet (e.g., 2.5% w/w in high-fat chow) Start->Diet Monitoring Daily Monitoring: - Body Weight - Food Intake - Clinical Signs Diet->Monitoring Sacrifice Sacrifice at Pre-determined Time Point (e.g., 4 weeks) Monitoring->Sacrifice Sample_Collection Sample Collection: - Blood (for biochemistry) - Liver (for histology & PPIX) Sacrifice->Sample_Collection Analysis Analysis: - Serum ALT, AST, ALP, Bilirubin - Histology (H&E, Sirius Red) - Liver PPIX Measurement Sample_Collection->Analysis

References

Optimizing fermentation conditions for increased griseofulvin yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing griseofulvin fermentation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into maximizing the yield of this important antifungal agent. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a comprehensive understanding of the fermentation process.

I. Introduction to this compound Fermentation

This compound, a secondary metabolite produced by several species of Penicillium, notably Penicillium griseofulvum, is a potent antifungal drug used to treat dermatophytic infections of the skin, hair, and nails.[1] Its production is primarily achieved through submerged fermentation, a process that, while well-established, presents numerous opportunities for optimization and troubleshooting.[1] This guide will delve into the critical parameters that govern this compound yield and provide a structured approach to identifying and resolving common fermentation challenges.

The biosynthesis of this compound is a complex process involving a polyketide synthase and a series of tailoring enzymes.[2][3] The expression of the genes involved in this pathway is tightly regulated by environmental and nutritional factors.[4][5] Therefore, a nuanced understanding of these factors is paramount for successful and high-yield fermentation.

II. Troubleshooting Guide: Common Fermentation Issues

This section addresses specific problems that may arise during this compound fermentation, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No this compound Yield

Question: My fermentation has run for the standard duration, but I'm detecting very low or no this compound in the broth. What are the likely causes and how can I fix this?

Answer: This is a common and often multifaceted issue. Let's break down the potential culprits, from the initial inoculum to the fermentation conditions themselves.

1. Inoculum Quality and Development:

  • Underlying Cause: The health and viability of your Penicillium griseofulvum starter culture are critical. An old, contaminated, or improperly prepared inoculum will lead to poor growth and, consequently, low product yield.

  • Troubleshooting Steps:

    • Verify Culture Purity: Streak your stock culture onto an appropriate agar medium (e.g., Potato Dextrose Agar) to check for contamination.

    • Optimize Inoculum Age: The age of both the slant and the seed culture can significantly impact performance. For Penicillium griseofulvum, optimal slant and seed ages have been reported to be around 8-9 days and 3-4 days, respectively.[6]

    • Standardize Inoculum Density: A consistent inoculum level is crucial. While optimal percentages can vary between strains, a typical starting point is around 9-12% (v/v).[6]

2. Media Composition:

  • Underlying Cause: The fermentation medium must provide the necessary nutrients for both fungal growth and this compound biosynthesis. Deficiencies or imbalances in carbon, nitrogen, or essential minerals can severely limit production.

  • Troubleshooting Steps:

    • Carbon Source: Ensure an adequate supply of a readily metabolizable carbon source. Glucose, sucrose, starch, and glycerol are commonly used.[1] Rich media containing glucose, acetate, and succinate have been shown to increase this compound yield.[7]

    • Nitrogen Source: The concentration of nitrogen is a critical regulatory factor. Both nitrogen limitation (less than 0.04 g%) and excess (more than 0.4 g%) can inhibit this compound biosynthesis.[7] Good nitrogen sources include corn steep liquor, peptone, ammonium salts, and soybean meal.[1]

    • Inorganic Salts and Precursors: Ensure the presence of essential minerals like potassium, phosphates, magnesium, and sulfates.[1] The addition of certain precursors, such as choline chloride, has been shown to enhance production in some cases.[8]

3. Environmental Parameters:

  • Underlying Cause: Penicillium griseofulvum is sensitive to its environment. Suboptimal pH, temperature, aeration, or agitation can stress the fungus and divert its metabolic resources away from secondary metabolite production.

  • Troubleshooting Steps:

    • pH Control: The optimal pH for this compound production generally falls within the range of 5.5 to 7.0.[1][7][9] Monitor and control the pH throughout the fermentation process.

    • Temperature Regulation: The ideal temperature for fermentation is typically between 25-28°C.[1][9] Deviations outside this range can negatively impact both growth and yield.

    • Aeration and Agitation: As an aerobic process, adequate oxygen supply is essential.[1] However, excessive agitation can cause shear stress on the mycelia. The interplay between aeration and agitation is crucial for maintaining sufficient dissolved oxygen levels.[10][11][12] Experiment with different agitation speeds and aeration rates to find the optimal balance for your specific fermenter geometry and culture characteristics.

Issue 2: Inconsistent Batch-to-Batch Yield

Question: I'm observing significant variability in my this compound yield from one fermentation batch to the next, even though I'm trying to follow the same protocol. What could be causing this inconsistency?

Answer: Batch-to-batch variability is often a sign of subtle, uncontrolled variables in your process. A systematic review of your entire workflow is necessary to identify and standardize these parameters.

1. Inoculum Preparation:

  • Underlying Cause: As mentioned previously, inconsistencies in the age, viability, and density of your inoculum can lead to variable fermentation outcomes.

  • Troubleshooting Steps:

    • Implement a strict and well-documented protocol for inoculum preparation, including standardized incubation times and a method for quantifying cell mass or spore concentration.

2. Raw Material Quality:

  • Underlying Cause: Variations in the composition of complex media components, such as corn steep liquor or peptone, can significantly impact fermentation performance.

  • Troubleshooting Steps:

    • Source your media components from a reliable supplier and, if possible, obtain a certificate of analysis for each batch.

    • Consider using a more defined or semi-defined medium to reduce variability, although this may require more extensive optimization.

3. Sterilization Procedures:

  • Underlying Cause: Inadequate sterilization can lead to contamination, while overly aggressive sterilization can degrade essential media components.

  • Troubleshooting Steps:

    • Validate your sterilization cycles to ensure they are effective without being detrimental to the medium.

    • Pay close attention to the sterilization of all equipment and transfer lines.

4. Fermenter Calibration and Control:

  • Underlying Cause: Drifts in the calibration of probes (pH, dissolved oxygen, temperature) and inconsistencies in the performance of pumps and agitators can lead to deviations from your setpoints.

  • Troubleshooting Steps:

    • Regularly calibrate all probes according to the manufacturer's instructions.

    • Perform routine maintenance on your fermenter to ensure all mechanical components are functioning correctly.

Issue 3: Premature Cessation of this compound Production

Question: My fermentation starts well, with good initial this compound production, but then the production rate slows down and stops earlier than expected. What's happening?

Answer: This "stalling" phenomenon can be due to several factors that arise during the course of the fermentation.

1. Nutrient Limitation:

  • Underlying Cause: The initial nutrient concentrations may not be sufficient to sustain production for the entire fermentation period.

  • Troubleshooting Steps:

    • Analyze samples from your fermentation broth at various time points to measure the concentration of key nutrients like glucose and nitrogen.

    • Consider implementing a fed-batch strategy, where a concentrated feed of nutrients is added at specific intervals to replenish depleted resources.

2. Accumulation of Inhibitory Byproducts:

  • Underlying Cause: As the fungus grows and metabolizes, it can produce secondary metabolites or waste products that are inhibitory to its own growth or to this compound biosynthesis.

  • Troubleshooting Steps:

    • While identifying specific inhibitory compounds can be challenging, maintaining optimal growth conditions can help minimize their production.

    • In some cases, a perfusion or cell-recycle system can be used to remove inhibitory byproducts from the fermentation broth.

3. Feedback Inhibition:

  • Underlying Cause: High concentrations of this compound itself may exert a negative feedback effect on its own biosynthetic pathway.

  • Troubleshooting Steps:

    • Investigate in-situ product removal techniques, such as the use of adsorbent resins, to continuously remove this compound from the broth, thereby alleviating potential feedback inhibition.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical duration of a this compound fermentation?

A1: The fermentation duration can vary depending on the specific strain of Penicillium griseofulvum, the media composition, and the operating conditions. However, a typical fermentation cycle lasts between 5 and 7 days.[1] Some processes have been reported to run for as long as 14 to 25 days.[9][13]

Q2: How can I accurately measure the concentration of this compound in my fermentation broth?

A2: Several analytical techniques can be used to quantify this compound. High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method.[14][15] Spectrophotometric assays can also be employed for a quicker, albeit potentially less specific, measurement.[14][16] It's important to properly prepare your sample, which may involve extraction with an organic solvent like chloroform or butanol, to separate the this compound from the mycelia and other broth components.[1]

Q3: Is it better to use a defined or a complex medium for this compound production?

A3: Both defined and complex media can be used. Complex media, containing components like corn steep liquor and peptone, often support higher yields due to the rich array of nutrients and growth factors they provide.[1] However, they can also lead to greater batch-to-batch variability. Defined media offer better consistency and are useful for metabolic studies, but may require more extensive optimization to achieve high yields. A common defined medium used for Penicillium species is Czapek-Dox medium.[9][17]

Q4: What is the role of the fungal morphology in this compound production?

A4: The morphology of Penicillium griseofulvum in submerged culture (i.e., whether it grows as dispersed filaments or as pellets) can significantly impact the fermentation process. Pellet formation can lead to mass transfer limitations, as the cells in the center of the pellet may not have access to sufficient oxygen and nutrients. Dispersed growth generally provides better access to nutrients but can lead to a more viscous broth, which can also present challenges for mixing and aeration. The morphology can be influenced by factors such as inoculum type and concentration, agitation speed, and media composition.

Q5: Can I use solid-state fermentation for this compound production?

A5: Yes, solid-state fermentation (SSF) has been investigated for this compound production using substrates like rice bran.[8] SSF can offer advantages in terms of simpler downstream processing and potentially higher product concentrations. However, challenges in controlling temperature and moisture gradients and in scaling up the process remain.[8]

IV. Experimental Protocols & Data

Table 1: Optimal Fermentation Parameters for this compound Production
ParameterOptimal RangeReference(s)
Temperature25-28°C[1][9]
pH5.5-7.0[1][7][9]
Fermentation Duration5-7 days[1]
Carbon SourcesGlucose, Sucrose, Starch, Glycerol[1]
Nitrogen SourcesCorn Steep Liquor, Peptone, Ammonium Salts[1]
AerationModerate (process-dependent)[1]
AgitationProcess-dependent[10][11]
Protocol 1: Inoculum Preparation for this compound Fermentation
  • Culture Maintenance: Maintain a pure stock culture of Penicillium griseofulvum on Potato Dextrose Agar (PDA) slants.

  • Spore Suspension: Aseptically add sterile distilled water containing a surfactant (e.g., 0.01% Tween 80) to a mature slant (typically 8-9 days old).[6] Gently scrape the surface with a sterile loop to dislodge the spores.

  • Spore Count: Determine the spore concentration using a hemocytometer.

  • Seed Culture Inoculation: Inoculate a seed flask containing a suitable seed medium with the spore suspension to a final concentration of approximately 10^6 spores/mL.[8]

  • Seed Culture Incubation: Incubate the seed flask on a rotary shaker at the optimal temperature (25-28°C) for 3-4 days.[6]

  • Production Fermenter Inoculation: Aseptically transfer the seed culture to the production fermenter to achieve the desired inoculum level (e.g., 10% v/v).[6]

Protocol 2: this compound Extraction and Quantification
  • Sample Collection: Aseptically withdraw a known volume of fermentation broth.

  • Mycelial Separation: Separate the mycelia from the broth by filtration or centrifugation.

  • Extraction:

    • From Broth: Extract the cell-free broth with an equal volume of an appropriate organic solvent (e.g., chloroform or butanol).[1] Repeat the extraction two to three times.

    • From Mycelia: The intracellular this compound can be extracted by resuspending the mycelia in a solvent like acetone.[18]

  • Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for analysis (e.g., methanol or the mobile phase for HPLC).

  • Quantification: Analyze the reconstituted sample using a validated HPLC method with a UV detector, comparing the peak area to a standard curve of pure this compound.

V. Visualizing Key Relationships

Diagram 1: Factors Influencing this compound Yield

Griseofulvin_Optimization cluster_fermentation Fermentation Conditions cluster_media Media Composition cluster_inoculum Inoculum Quality pH pH (5.5-7.0) Yield This compound Yield pH->Yield Temp Temperature (25-28°C) Temp->Yield Aeration Aeration Aeration->Yield Agitation Agitation Agitation->Yield Carbon Carbon Source (e.g., Glucose) Carbon->Yield Nitrogen Nitrogen Source (e.g., Peptone) Nitrogen->Yield Minerals Inorganic Salts Minerals->Yield Purity Culture Purity Purity->Yield Age Inoculum Age Age->Yield Density Inoculum Density Density->Yield

Caption: Key parameters influencing the final yield of this compound.

Diagram 2: Troubleshooting Workflow for Low this compound Yield

Caption: A systematic approach to troubleshooting low this compound yield.

VI. References

  • Rebacz, B., et al. (2022). This compound: An Updated Overview of Old and Current Knowledge. PMC - PubMed Central. --INVALID-LINK--

  • SNS Courseware. Production of this compound. --INVALID-LINK--

  • Google Patents. (1971). US3616247A - Production of this compound. --INVALID-LINK--

  • Spadaro, D., et al. (2020). Elaborated regulation of this compound biosynthesis in Penicillium griseofulvum and its role on conidiation and virulence. PubMed. --INVALID-LINK--

  • Saykhedkar, S. S., & Singhal, R. S. (2004). Solid-state fermentation for production of this compound on rice bran using Penicillium griseofulvum. PubMed. --INVALID-LINK--

  • ResearchGate. Elaborated regulation of this compound biosynthesis in Penicillium griseofulvum and its role on conidiation and virulence | Request PDF. --INVALID-LINK--

  • MDPI. (2022). This compound: An Updated Overview of Old and Current Knowledge. --INVALID-LINK--

  • PubMed. Production of patulin and this compound by a strain of Penicillium griseofulvum in three different media. --INVALID-LINK--

  • Slideshare. (2018). Preparation of this compound by fermentation. --INVALID-LINK--

  • ResearchGate. Optimization of microbiological parameter for enhances grisefulvin production using response surface methodology | Request PDF. --INVALID-LINK--

  • Cacho, R. A., et al. (2013). Complexity generation in fungal polyketide biosynthesis: a spirocycle-forming P450 in the concise pathway to the antifungal drug this compound. PubMed. --INVALID-LINK--

  • The Chemistry of this compound. --INVALID-LINK--

  • Semantic Scholar. Analytical techniques for this compound. --INVALID-LINK--

  • International Journal of Applied Research. (2016). Production of this compound from marine fungi Penicillium fellutanum. --INVALID-LINK--

  • Slideshare. (2018). This compound Production by fermentation. --INVALID-LINK--

  • Analyst (RSC Publishing). (1956). Determination of this compound in fermentation samples. Part I. Spectrophotometric assay. --INVALID-LINK--

  • Slideshare. (2014). This compound. --INVALID-LINK--

  • YouTube. (2021). Production of this compound By Fermentation. --INVALID-LINK--

  • PMC - PubMed Central. (2025). Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37. --INVALID-LINK--

  • Google Patents. (2015). CN103275047B - Preparation method of this compound. --INVALID-LINK--

  • Journal of Clinical Microbiology. (1982). Factors affecting this compound susceptibility testing of Trichophyton rubrum in microcultures. --INVALID-LINK--

  • ResearchGate. Control of aeration and agitation in antibiotic fermentations. --INVALID-LINK--

  • ResearchGate. Sensitive Spectrophotometric Method for The Determination of this compound in Pharmaceutical. --INVALID-LINK--

  • NIH. (2023). Solubility and Pharmacokinetic Profile Improvement of this compound through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin. --INVALID-LINK--

  • Journal of King Saud University - Science. (2025). Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, Bacillus velezensis strain KSAM1, and its influence on soilborne fungus, Macrophomina phaseolina. --INVALID-LINK--

  • MDPI. (2024). Biodiversity-Driven Natural Products and Bioactive Metabolites. --INVALID-LINK--

  • Overview of problem fermentations. --INVALID-LINK--

  • PubMed. (2002). Effect of aeration and agitation on the production of mycelial biomass and exopolysaccharides in an enthomopathogenic fungus Paecilomyces sinclairii. --INVALID-LINK--

  • MDPI. (2016). Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient. --INVALID-LINK--

  • PubMed. (2001). Effect of agitation and aeration on production of hexokinase by Saccharomyces cerevisiae. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Low Efficacy of Griseofulvin in Clinical Isolates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the efficacy of griseofulvin. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpectedly low efficacy of this compound against clinical fungal isolates, particularly dermatophytes. This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Knowledge & Initial Observations

Question 1: My clinical isolates are showing high Minimum Inhibitory Concentrations (MICs) for this compound. Does this automatically mean they are resistant?

Initial Troubleshooting Steps:

  • Verify Experimental Parameters: Double-check all components of your antifungal susceptibility test (AST) protocol. Inconsistencies in methodology are a common source of variable results.

  • Review Isolate Identity: Confirm the species of your clinical isolate. Some fungal species have intrinsically higher tolerance to this compound.

  • Assess Inoculum Quality: The preparation and quantification of the fungal inoculum are critical steps that can significantly impact MIC results.

Question 2: What is the mechanism of action of this compound, and how does this relate to potential resistance?

This compound primarily works by disrupting fungal mitosis.[1][2][3][4] It binds to tubulin, the protein that forms microtubules.[1] This binding interferes with the formation of the mitotic spindle, a structure essential for chromosome separation during cell division, thereby arresting the cell cycle in metaphase.[1][4]

This mechanism is central to understanding resistance. Any alteration that prevents this compound from reaching its target (tubulin) or reduces its binding affinity can lead to decreased efficacy.

Diagram: Mechanism of Action of this compound

griseofulvin_mechanism cluster_fungal_cell Fungal Cell Griseofulvin_ext This compound (extracellular) Griseofulvin_int This compound (intracellular) Griseofulvin_ext->Griseofulvin_int Energy-Dependent Transport Tubulin Tubulin Dimers Griseofulvin_int->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Mitosis_Arrest Mitosis Arrested (Metaphase) Mitotic_Spindle->Mitosis_Arrest Inhibited by This compound-Tubulin Complex

Caption: this compound enters the fungal cell and binds to tubulin, disrupting microtubule polymerization and arresting mitosis.

Section 2: In-Depth Experimental Troubleshooting

Question 3: I am confident in my isolate's identity. What aspects of my antifungal susceptibility testing (AST) protocol for dermatophytes should I scrutinize first?

The lack of a universally standardized method for dermatophyte susceptibility testing means that minor variations in protocol can have a major impact.[5][6][7] Focus on these critical parameters:

  • Inoculum Preparation: For filamentous fungi like dermatophytes, achieving a consistent and viable inoculum is challenging.

    • Conidia vs. Mycelial Fragments: Using conidia is generally preferred for reproducibility. However, inducing sporulation can be difficult for some clinical isolates.[5][8] If using mycelial fragments, ensure consistent homogenization.[9][10]

    • Inoculum Density: The final concentration of the inoculum is critical. A high density can lead to artificially elevated MICs. Spectrophotometric or hemocytometer-based quantification is recommended.[9]

  • Growth Medium: The choice of medium can affect both fungal growth and drug activity. RPMI 1640 is commonly used, but some studies have explored other media to optimize conditions.[8]

  • Incubation Conditions:

    • Temperature: Incubation temperature can influence growth rates and, consequently, MIC readings.[9]

    • Duration: Dermatophytes are slow-growing. An appropriate incubation time (typically 4-5 days) is necessary to allow for sufficient growth in the control wells without over-incubation that could obscure the results.[8][10]

  • Endpoint Reading: Determining the MIC for filamentous fungi is subjective. The recommended endpoint for this compound is typically the lowest concentration that causes complete inhibition of visible growth.[10]

Protocol: Standardized Broth Microdilution AST for Dermatophytes

This protocol is based on principles from the Clinical and Laboratory Standards Institute (CLSI) and published research.[5][8][10]

I. Inoculum Preparation (Conidial Suspension Preferred)

  • Grow the dermatophyte isolate on a medium that promotes conidiation, such as oatmeal cereal agar or rice agar, at 30°C for 4 to 7 days.[5][8]

  • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

  • Gently rub the colony surface with a sterile cotton swab to release the conidia.

  • Transfer the suspension to a sterile tube and allow heavy particles to settle for 5 minutes.

  • Adjust the conidial suspension to a concentration of 1 x 10³ to 3 x 10³ conidia/mL using a hemocytometer.

II. Microdilution Plate Preparation

  • Prepare serial twofold dilutions of this compound in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate.

  • The final drug concentrations should range from a clinically relevant low to a high value (e.g., 0.125 to 64 µg/mL).

  • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

III. Inoculation and Incubation

  • Add 100 µL of the adjusted conidial suspension to each well.

  • Seal the plates and incubate at 35°C for 4 days.[8]

IV. Reading the MIC

  • The MIC is the lowest concentration of this compound that shows no visible growth (100% inhibition) compared to the drug-free control well.

Question 4: My AST protocol is robust, yet the MICs remain high. What are the potential biological mechanisms of resistance I should investigate?

If you have ruled out technical errors, the isolate may possess intrinsic or acquired resistance mechanisms.[11][12]

Potential Resistance Mechanisms:

MechanismDescriptionKey Genes/Proteins
Target Alteration Mutations in the β-tubulin gene can reduce the binding affinity of this compound to its target protein.[13] This is a well-documented mechanism of resistance to other tubulin-binding agents.TUB2 (β-tubulin)
Reduced Drug Uptake This compound enters the fungal cell via an energy-dependent transport system.[3][11][12] A defect in this transport system can lead to intrinsic resistance.Not fully characterized
Drug Efflux Overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters or Major Facilitator Superfamily (MFS) transporters, can actively pump this compound out of the cell, preventing it from reaching its target.[14][15][16][17]ABC transporters (e.g., CDR1), MFS transporters
Altered Gene Expression Studies have shown that this compound treatment can lead to a decrease in the expression of the β-tubulin gene in susceptible isolates.[18][19] Resistant isolates may not exhibit this downregulation.TUB2

Diagram: Potential Mechanisms of this compound Resistance

resistance_mechanisms cluster_fungal_cell Resistant Fungal Cell Griseofulvin_ext This compound Uptake_Transporter Uptake Transporter Griseofulvin_ext->Uptake_Transporter Reduced Uptake Efflux_Pump Efflux Pump (ABC/MFS) Griseofulvin_ext->Efflux_Pump Mutated_Tubulin Mutated Tubulin Griseofulvin_ext->Mutated_Tubulin Reduced Binding Uptake_Transporter->Griseofulvin_ext Efflux Efflux_Pump->Griseofulvin_ext Increased Efflux

Caption: Resistance mechanisms include reduced drug uptake, increased efflux via pumps, and target alteration through tubulin mutations.

Section 3: Advanced Investigations & Data Interpretation

Question 5: How can I experimentally verify these potential resistance mechanisms in my isolates?

Verifying the mechanism of resistance requires a more advanced molecular approach.

Experimental Workflow for Investigating Resistance:

  • Sequence the β-tubulin gene (TUB2):

    • Extract genomic DNA from your high-MIC and a susceptible control isolate.

    • Amplify the TUB2 gene using PCR with primers designed from conserved regions.

    • Sequence the PCR product and compare it to the wild-type sequence. Look for non-synonymous mutations that could alter the protein structure.[13]

  • Gene Expression Analysis (qRT-PCR):

    • Culture the high-MIC and control isolates with and without sub-inhibitory concentrations of this compound.

    • Extract total RNA and synthesize cDNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of:

      • The β-tubulin gene (TUB2).[19]

      • Known efflux pump genes (e.g., CDR1, MDR1).[16]

    • A lack of TUB2 downregulation or a significant upregulation of efflux pump genes in the presence of this compound in your test isolate compared to the control would suggest these respective resistance mechanisms.

  • Efflux Pump Inhibition Assay:

    • Perform your standard AST, but in parallel, run a plate that includes a known efflux pump inhibitor (e.g., verapamil, cyclosporine A) in combination with this compound.

    • A significant reduction in the MIC of this compound in the presence of the inhibitor is strong evidence for the involvement of efflux pumps.[15]

Question 6: My clinical data shows treatment failure, but the in vitro MICs are not in the "resistant" range. How can I explain this discrepancy?

This is a common and complex issue in mycology. In vitro susceptibility does not always perfectly correlate with in vivo clinical outcomes.[20]

Possible Explanations for In Vitro / In Vivo Discrepancy:

  • Host Factors: The patient's immune status, the site and severity of the infection, and drug metabolism can all influence treatment success.[21]

  • Pharmacokinetics: this compound absorption is variable and is significantly improved when taken with a fatty meal.[1][2][22] Poor absorption can lead to sub-therapeutic drug concentrations at the site of infection, even if the isolate is susceptible in vitro.

  • Biofilm Formation: Fungi within a biofilm can be more tolerant to antifungal agents than their planktonic counterparts. Standard AST methods do not typically account for biofilm-related tolerance.

  • Lack of Clinical Breakpoints: For dermatophytes and this compound, there are no universally accepted clinical breakpoints to definitively categorize an isolate as "susceptible" or "resistant."[6][23] An MIC that appears low in vitro might still be too high to be effectively cleared in a patient.

Final Recommendations:

When faced with low efficacy of this compound, a multi-pronged approach is essential. First, meticulously validate your in vitro testing methodology. If results still indicate low susceptibility, proceed with molecular investigations into known resistance mechanisms. Always consider the clinical context and the inherent limitations of correlating in vitro data with patient outcomes.

References

Stability-indicating assay for griseofulvin in pharmaceutical dosage forms

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability-indicating assay of Griseofulvin in pharmaceutical dosage forms. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting advice, and frequently asked questions. Our goal is to equip you with the necessary knowledge to develop, validate, and execute a robust stability-indicating assay for this compound, ensuring the quality, efficacy, and safety of your pharmaceutical products.

Introduction to Stability-Indicating Assays for this compound

A stability-indicating assay is a validated analytical procedure that accurately and precisely quantifies the active pharmaceutical ingredient (API), this compound, without interference from its degradation products, process impurities, or excipients.[1][2] The development of such a method is a regulatory requirement, as mandated by the International Council for Harmonisation (ICH) guidelines, to ensure that the quality of a drug product is maintained over its shelf life.[3][4][5]

This compound, an antifungal agent, is susceptible to degradation under various environmental conditions.[6] Therefore, a well-designed stability-indicating method is crucial for assessing its stability in different pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution, sensitivity, and specificity.[6][7][8]

This guide will walk you through the essential aspects of developing and troubleshooting a stability-indicating HPLC method for this compound.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise during the development and validation of a stability-indicating assay for this compound.

Q1: What is the primary objective of a stability-indicating assay for this compound?

The primary objective is to develop a validated analytical method that can separate and quantify this compound from its potential degradation products, process-related impurities, and formulation excipients.[2] This ensures that the measured concentration of this compound is a true reflection of its stability in the pharmaceutical product over time and under various storage conditions.[3][9]

Q2: Which analytical technique is most suitable for a stability-indicating assay of this compound?

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and recommended technique.[6][7] This method offers excellent resolution and sensitivity for separating this compound from its degradation products. Other techniques like High-Performance Thin-Layer Chromatography (HPTLC) and UV spectrophotometry can also be used, but they may lack the specificity required for a true stability-indicating method.[10]

Q3: What are the typical forced degradation conditions for this compound?

Forced degradation studies, also known as stress testing, are essential to generate potential degradation products and demonstrate the specificity of the analytical method.[11][12] Typical stress conditions for this compound include:

  • Acidic hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at an elevated temperature.[6]

  • Alkaline hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at an elevated temperature.[6]

  • Oxidative degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.[6]

  • Thermal degradation: Exposing the drug substance or product to dry heat (e.g., 60-80°C).[6][13]

  • Photolytic degradation: Exposing the drug substance or product to UV and visible light as per ICH Q1B guidelines.[4][5]

Q4: How do I choose the appropriate HPLC column and mobile phase?

The choice of column and mobile phase is critical for achieving good separation. For this compound, a C18 column is a common choice.[6][7] The mobile phase typically consists of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer.[7][8] The ratio of the organic and aqueous phases is optimized to achieve a good resolution between this compound and its degradants with a reasonable run time.[7]

Q5: What are the key validation parameters for a stability-indicating HPLC method?

According to ICH guidelines, the method must be validated for the following parameters[11][14][15]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[14]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16]

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of this compound using a stability-indicating HPLC method.

Chromatographic Issues

Q1: I am observing peak fronting or tailing for the this compound peak. What could be the cause and how can I fix it?

  • Potential Causes:

    • Column Overload: Injecting too high a concentration of the sample.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase may be too close to the pKa of this compound, causing ionization and interaction with residual silanols on the column.

    • Column Degradation: The stationary phase of the column may be degrading.

    • Sample Solvent Effects: The sample solvent may be stronger than the mobile phase, causing peak distortion.

  • Solutions:

    • Reduce Sample Concentration: Dilute the sample and re-inject.

    • Adjust Mobile Phase pH: Modify the pH of the aqueous component of the mobile phase.

    • Use a New Column: Replace the column with a new one of the same type.

    • Match Sample Solvent to Mobile Phase: Dissolve the sample in the mobile phase or a weaker solvent.[17]

Q2: The resolution between this compound and a degradation product is poor. How can I improve it?

  • Potential Causes:

    • Suboptimal Mobile Phase Composition: The ratio of organic to aqueous phase may not be ideal for separation.

    • Inadequate Column Efficiency: The column may be old or not suitable for the separation.

    • Flow Rate is Too High: A high flow rate can reduce the interaction time with the stationary phase, leading to poor resolution.

  • Solutions:

    • Optimize Mobile Phase: Systematically vary the ratio of the organic and aqueous components. A gradient elution may be necessary if isocratic elution fails to provide adequate separation.[17]

    • Try a Different Column: Consider a column with a different stationary phase (e.g., C8, Phenyl) or a smaller particle size for higher efficiency.

    • Reduce Flow Rate: Lowering the flow rate can improve resolution, but it will increase the run time.[17]

Q3: I am seeing a drifting baseline in my chromatogram. What is the problem?

  • Potential Causes:

    • Column Not Equilibrated: The column may not be fully equilibrated with the mobile phase.

    • Mobile Phase Issues: The mobile phase may not be properly mixed or degassed, or one of the components may be volatile.

    • Detector Lamp Aging: The UV detector lamp may be nearing the end of its life.

    • Temperature Fluctuations: Changes in the ambient temperature can affect the detector and column.

  • Solutions:

    • Increase Equilibration Time: Allow the column to equilibrate with the mobile phase for a longer period.

    • Prepare Fresh Mobile Phase: Ensure the mobile phase is well-mixed and degassed. Use a mobile phase with low UV absorbance at the detection wavelength.[18]

    • Replace Detector Lamp: If the lamp has been in use for a long time, it may need to be replaced.

    • Use a Column Oven: A column oven will maintain a constant temperature, reducing baseline drift.

Method Validation and Sample Analysis Issues

Q1: My accuracy (recovery) results are outside the acceptable range (e.g., 98-102%). What should I do?

  • Potential Causes:

    • Incomplete Sample Extraction: The extraction procedure may not be efficient in recovering all the this compound from the dosage form.

    • Sample Degradation During Preparation: this compound may be degrading in the sample solvent.

    • Inaccurate Standard Preparation: The standard solution may not have been prepared correctly.

    • Interference from Excipients: An excipient may be co-eluting with this compound.

  • Solutions:

    • Optimize Extraction Procedure: Try different extraction solvents, sonication times, or shaking methods.

    • Investigate Sample Stability: Analyze the sample immediately after preparation or store it under conditions that prevent degradation.[15]

    • Prepare Fresh Standards: Carefully prepare new standard solutions and verify their concentration.

    • Check for Co-elution: Use a photodiode array (PDA) detector to check for peak purity. If there is co-elution, the chromatographic method needs to be re-optimized.

Q2: The precision of my results is poor (high %RSD). What are the possible reasons?

  • Potential Causes:

    • Inconsistent Sample Preparation: Variations in weighing, dilution, or extraction can lead to imprecise results.

    • Injector Issues: The autosampler may not be injecting a consistent volume.

    • Pump Problems: Fluctuations in the pump flow rate can cause variations in retention times and peak areas.

    • Non-homogeneous Sample: The powdered tablets or suspension may not be uniform.

  • Solutions:

    • Standardize Sample Preparation: Ensure all steps of the sample preparation are performed consistently. Use calibrated pipettes and balances.

    • Check the Injector: Perform an injector precision test. Clean or replace the injector needle and seal if necessary.[17]

    • Service the Pump: Check for leaks and ensure the pump is delivering a stable flow.[18]

    • Ensure Sample Homogeneity: Thoroughly mix the sample before taking an aliquot for analysis.

Experimental Protocols

Here is a detailed, step-by-step methodology for a typical stability-indicating RP-HPLC method for this compound.

Recommended HPLC Method for this compound
ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)[6][7]
Mobile Phase Methanol: Water (70:30, v/v)[6][7]
Flow Rate 1.0 mL/min[6][7]
Detection Wavelength 291 nm[6][7]
Injection Volume 20 µL
Column Temperature Ambient[7]
Run Time Approximately 10 minutes
Step-by-Step Protocol
  • Preparation of Mobile Phase:

    • Mix 700 mL of HPLC-grade methanol with 300 mL of HPLC-grade water.

    • Filter the mobile phase through a 0.45 µm membrane filter.

    • Degas the mobile phase by sonication or vacuum filtration.

  • Preparation of Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Preparation of Sample Solution (from tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.

    • Inject the standard solution multiple times to check for system suitability (e.g., %RSD of peak areas < 2%).

    • Inject the sample solution.

    • Identify the this compound peak by comparing its retention time with that of the standard.

    • Calculate the amount of this compound in the sample using the peak area response.

Forced Degradation Study Protocol
  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 M HCl.

    • Heat the solution at 60°C for a specified period (e.g., 2 hours).

    • Cool the solution, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the desired concentration.

    • Inject into the HPLC system.

  • Alkaline Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 M NaOH.

    • Keep the solution at room temperature for a specified period (e.g., 30 minutes).

    • Neutralize the solution with 0.1 M HCl and dilute with the mobile phase.

    • Inject into the HPLC system.

  • Oxidative Degradation:

    • Dissolve a known amount of this compound in a solution of 3% H₂O₂.

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Dilute with the mobile phase.

    • Inject into the HPLC system.

  • Thermal Degradation:

    • Keep the solid drug substance or product in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

    • Dissolve the sample in the mobile phase.

    • Inject into the HPLC system.

  • Photolytic Degradation:

    • Expose the drug substance or product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[4]

    • Prepare a sample solution from the exposed sample.

    • Inject into the HPLC system.

Visualizations

Experimental Workflow for Stability-Indicating Assay

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Guidelines) cluster_3 Routine Analysis Literature_Review Literature Review & Physicochemical Properties Initial_Conditions Select Initial HPLC Conditions (Column, Mobile Phase) Literature_Review->Initial_Conditions Optimization Optimize Chromatographic Parameters Initial_Conditions->Optimization Stress_Conditions Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) Optimization->Stress_Conditions Sample_Analysis Analyze Stressed Samples Stress_Conditions->Sample_Analysis Peak_Purity Check Peak Purity Sample_Analysis->Peak_Purity Specificity Specificity Peak_Purity->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy_Precision Accuracy & Precision Linearity_Range->Accuracy_Precision LOD_LOQ LOD & LOQ Accuracy_Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Preparation Sample Preparation Robustness->Sample_Preparation HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Processing Data Processing & Reporting HPLC_Analysis->Data_Processing

Caption: Workflow for developing and validating a stability-indicating assay.

Troubleshooting Logic for Common HPLC Issues

G Problem Chromatographic Problem (e.g., Poor Resolution) Check_Mobile_Phase Check Mobile Phase (Composition, pH, Degassing) Problem->Check_Mobile_Phase Check_Column Check Column (Age, Type, Contamination) Problem->Check_Column Check_Instrument Check Instrument (Pump, Injector, Detector) Problem->Check_Instrument Solution_MP Optimize Mobile Phase Check_Mobile_Phase->Solution_MP Solution_Column Replace Column Check_Column->Solution_Column Solution_Instrument Perform Maintenance Check_Instrument->Solution_Instrument

Caption: A logical approach to troubleshooting common HPLC problems.

References

Reducing inter-subject variability in griseofulvin pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Griseofulvin Pharmacokinetic Studies

A-A-A

Senior Application Scientist

Welcome to the technical support center for this compound pharmacokinetic (PK) studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound PK and address the common challenge of inter-subject variability. Here, you will find in-depth troubleshooting advice, frequently asked questions, and best practice protocols to enhance the consistency and reliability of your experimental data.

Troubleshooting Guide: Addressing High Inter-Subject Variability

High variability in pharmacokinetic data can obscure the true characteristics of a drug, leading to inconclusive results and hindering regulatory approval. This compound, a drug with notoriously poor and erratic absorption, presents a significant challenge in this regard.[1][2] This section provides a question-and-answer-based approach to troubleshoot and mitigate common sources of variability in your studies.

Q1: We are observing significant differences in Cmax and AUC between subjects in our oral dosing study. What are the primary factors we should investigate?

Answer:

High inter-subject variability in this compound exposure is most often linked to its low aqueous solubility and the resulting sensitivity to gastrointestinal (GI) conditions.[3][4] The key factors to investigate are food effects , drug formulation , and the dosing protocol's consistency .

Causality: this compound's absorption is significantly enhanced in the presence of dietary fats.[5][6][7] Ingesting the drug with a high-fat meal can dramatically increase its bioavailability, in some cases doubling the peak serum level compared to a fasted state.[8] This is because fats stimulate the release of bile salts, which aid in the solubilization and subsequent absorption of lipophilic drugs like this compound. Inconsistent dietary intake among subjects will, therefore, lead to highly variable absorption.

Furthermore, the physical properties of the drug formulation, such as particle size, play a critical role.[9] Ultramicrosize formulations generally exhibit better absorption than microsize formulations due to their increased surface area for dissolution.[8][10]

Self-Validating Protocol: To address this, implement a rigorously standardized dosing protocol. This protocol's validity comes from its ability to minimize the influence of external variables, thereby isolating the drug's intrinsic pharmacokinetic properties.

Experimental Protocol: Standardized this compound Administration with a High-Fat Meal

Objective: To minimize variability in this compound absorption by standardizing the dietary state of all subjects.

Materials:

  • This compound dosage form (specify microsize or ultramicrosize)

  • Standardized high-fat meal (e.g., as recommended by the FDA for food-effect bioavailability studies)

  • Water

  • Scheduled blood sampling supplies

Procedure:

  • Subject Fasting: All subjects must fast for at least 10 hours overnight prior to drug administration.

  • Standardized Meal: Thirty minutes before dosing, provide each subject with a standardized high-fat meal. The meal's composition should be consistent across all subjects and study days.

  • Drug Administration: Administer the this compound dose with a specified volume of water (e.g., 240 mL) immediately following the meal.

  • Post-Dose Food and Drink: Withhold food for at least 4 hours post-dose. Water can be allowed ad libitum after 2 hours.

  • Record Keeping: Meticulously document the start and end times of the meal and the exact time of drug administration for each subject.

Q2: Our bioanalytical data shows inconsistent quantification of this compound in plasma samples. How can we improve the reliability of our analytical method?

Answer:

Inconsistent bioanalytical data can stem from issues with sample preparation, chromatographic separation, or the detection method itself. A robust and validated bioanalytical method is crucial for generating reliable pharmacokinetic data.

Causality: this compound analysis can be challenging due to potential matrix effects from plasma components and the need for a sensitive assay to capture the entire pharmacokinetic profile. The choice of extraction method and the internal standard are critical for ensuring accuracy and precision.

Self-Validating System: A validated HPLC or LC-MS/MS method serves as a self-validating system. The validation process, which includes assessing linearity, accuracy, precision, and stability, ensures that the method consistently produces reliable results.

Experimental Protocol: HPLC Method for this compound Quantification in Plasma

This protocol is based on established methods for this compound analysis.[11][12]

Objective: To accurately and precisely quantify this compound concentrations in plasma samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with fluorescence detection

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Acetonitrile (HPLC grade)

  • Sodium dihydrogen phosphate

  • Warfarin (as internal standard)

  • Plasma samples

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a 20 mM aqueous solution of sodium dihydrogen phosphate and acetonitrile (55:45, v/v), adjusted to pH 3.5.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., warfarin).

    • Perform a simple protein precipitation with acetonitrile.

    • Centrifuge the sample and dilute the supernatant with the mobile phase buffer.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Use fluorescence detection with an excitation wavelength of 300 nm and an emission wavelength of 418 nm.[11][12]

  • Method Validation: Validate the method for linearity, accuracy, precision, and stability according to regulatory guidelines.[13][14]

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism behind the high inter-subject variability of this compound? A: The primary reason is its poor water solubility, which leads to dissolution rate-limited and highly variable absorption from the gastrointestinal tract.[1][3] Factors like food intake, particularly fatty meals, and the drug's particle size significantly influence its absorption.[5][9]

Q: How does the formulation of this compound impact its bioavailability? A: The formulation has a substantial impact. Ultramicrosize formulations, where the drug is dispersed in polyethylene glycol, have a larger surface area, leading to improved dissolution and more reliable absorption compared to microsize formulations.[8][10] Novel formulations, such as niosomes, have also been shown to significantly enhance the oral bioavailability of this compound.[15][16]

Q: Are there any known drug-drug interactions that can affect this compound pharmacokinetics? A: Yes, drugs that induce or inhibit liver microsomal enzymes can affect this compound's metabolism.[1] For instance, phenobarbital has been noted to interact with this compound. It's also important to be aware of potential interactions with anticoagulants and oral contraceptives.[1]

Q: What are the typical pharmacokinetic parameters of this compound? A: The half-life of this compound ranges from 9 to 21 hours.[1] Peak plasma concentrations are typically reached about four hours after oral administration.[1] However, these parameters can vary significantly depending on the factors discussed, such as food intake and formulation.

ParameterConditionValueReference
Cmax Ultramicrosize (non-fasting)~2x higher than fasting[8]
Tmax Oral administration~4 hours[1]
Half-life Oral administration9-21 hours[1]
AUC (Niosomal vs. Free Drug) Single oral dose in rats41.56 vs. 22.36 µg/ml*h[16]

Visualizing the Workflow and Influencing Factors

To better understand the critical points for controlling variability, the following diagrams illustrate the key workflow and the interplay of factors affecting this compound pharmacokinetics.

G cluster_protocol Standardized Dosing Protocol cluster_sampling Bioanalytical Workflow Fasting Overnight Fasting (≥10h) Meal Standardized High-Fat Meal Fasting->Meal Dosing Drug Administration with Water Meal->Dosing PostDose Post-Dose Fasting (≥4h) Dosing->PostDose BloodSampling Scheduled Blood Sampling Dosing->BloodSampling SampleProcessing Plasma Separation & Storage BloodSampling->SampleProcessing Extraction Sample Extraction & Protein Precipitation SampleProcessing->Extraction Analysis HPLC/LC-MS/MS Analysis Extraction->Analysis Data Pharmacokinetic Analysis Analysis->Data

Caption: A standardized experimental workflow for a this compound PK study.

G cluster_factors Contributing Factors Variability Inter-Subject Variability Food Food Effect (Fat Content) Food->Variability Formulation Drug Formulation (Particle Size) Formulation->Variability GI GI Physiology (e.g., Gastric Emptying) GI->Variability Metabolism Metabolic Differences Metabolism->Variability

Caption: Key factors contributing to inter-subject variability in this compound PK.

References

Validation & Comparative

Comparative Efficacy of Griseofulvin and Terbinafine for Tinea Capitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Tinea Capitis Treatment

Tinea capitis, a dermatophyte infection of the scalp and hair follicles, remains a significant public health concern, particularly among prepubescent children.[1][2] For decades, griseofulvin was the undisputed "gold standard" for treatment, demonstrating reliable efficacy and establishing a long-term safety profile.[3][4][5] However, the emergence of terbinafine, a synthetic allylamine antifungal, has prompted a re-evaluation of optimal therapeutic strategies.[3] Terbinafine offers the advantage of a shorter treatment course and a fungicidal, rather than fungistatic, mechanism of action.[6]

This guide provides a comprehensive comparison of this compound and terbinafine, synthesizing data from key clinical trials and meta-analyses. We will delve into their distinct mechanisms of action, present a head-to-head analysis of their efficacy against the primary causative organisms, outline standardized protocols for diagnostic and clinical evaluation, and compare their safety profiles to equip researchers and drug development professionals with the evidence needed to inform clinical study design and therapeutic guidelines.

Section 1: Mechanistic Divergence and Pharmacological Profiles

The differing clinical efficacy of this compound and terbinafine is rooted in their distinct molecular targets within the fungal cell.

  • This compound: This agent exerts its fungistatic effect by disrupting the mitotic spindle structure of fungal cells.[6] It binds to tubulin, interfering with microtubule polymerization, which is essential for chromosome segregation during mitosis. This action halts fungal cell division and growth. This compound is deposited in keratin precursor cells and is gradually incorporated into the newly formed keratin of hair and skin, rendering it resistant to fungal invasion.[1][7]

  • Terbinafine: As an allylamine, terbinafine has a fungicidal mode of action.[6] It selectively inhibits squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[6] This inhibition leads to a deficiency of ergosterol, a critical component of the fungal cell membrane, and a toxic intracellular accumulation of squalene, resulting in cell death.[6]

The following diagram illustrates these distinct mechanisms of action:

G cluster_this compound This compound Mechanism cluster_Terbinafine Terbinafine Mechanism Gris This compound Tubulin Fungal Tubulin Gris->Tubulin Binds to Microtubules Microtubule Assembly Tubulin->Microtubules Polymerizes into Mitosis Mitotic Spindle Disruption (Cell Division Arrest) Microtubules->Mitosis Prevents formation of Terb Terbinafine SqualeneEpoxidase Squalene Epoxidase Terb->SqualeneEpoxidase Inhibits Ergosterol Ergosterol (Cell Membrane Component) SqualeneEpoxidase->Ergosterol Catalyzes synthesis of Accumulation Toxic Squalene Accumulation Squalene Squalene Squalene->SqualeneEpoxidase Substrate for Squalene->Accumulation Leads to Membrane Cell Membrane Disruption (Fungicidal Effect) Accumulation->Membrane

Caption: Mechanisms of action for this compound and Terbinafine.

Table 1: Pharmacological and Mechanistic Profile Comparison

FeatureThis compoundTerbinafine
Drug Class BenzofuranAllylamine
Mechanism Inhibits fungal mitosis by disrupting microtubule functionInhibits squalene epoxidase, disrupting ergosterol synthesis
Effect Fungistatic[6]Fungicidal[6]
Absorption Variable; enhanced with fatty food[1][5]Consistent absorption, not food-dependent[3]
Standard Duration 6-12 weeks[7][8][9]2-6 weeks[3][8]

Section 2: Comparative Efficacy Analysis: The Crucial Role of Causative Species

The choice between this compound and terbinafine is not straightforward and is critically dependent on the infecting dermatophyte species. Tinea capitis is primarily caused by species of Trichophyton and Microsporum.[1][10]

Efficacy Against Trichophyton Species

Trichophyton tonsurans is the predominant cause of tinea capitis in North America and the UK.[1] Meta-analyses of randomized controlled trials have consistently shown that terbinafine is more efficacious than this compound for treating tinea capitis caused by Trichophyton species.[3][11][12] A 2- to 4-week course of terbinafine is at least as effective as a 6- to 8-week course of this compound for these infections.[8][10] One meta-analysis found a statistically significant odds ratio of 1.616 favoring terbinafine for Trichophyton infections.[3][6]

Efficacy Against Microsporum Species

In contrast, this compound demonstrates superior efficacy against Microsporum species, such as Microsporum canis.[3][8][11] The same meta-analysis that favored terbinafine for Trichophyton found this compound to be more effective for Microsporum infections, with an odds ratio of 0.408 (favoring this compound).[3][6] While terbinafine can be used for Microsporum infections, it often requires higher doses or longer treatment durations (4 weeks or more) to achieve a cure.[1][9][13][14]

Table 2: Summary of Efficacy from Key Comparative Studies

Study Type / First AuthorCausative Organism(s)This compound RegimenTerbinafine RegimenKey Efficacy OutcomeReference
Meta-analysis (Chen, 2010)Trichophyton spp.6-12 weeks2-6 weeksTerbinafine more efficacious (OR 1.616, P < .001)[3]
Meta-analysis (Chen, 2010)Microsporum spp.6-12 weeks2-6 weeksThis compound more efficacious (OR 0.408, P < .001)[3]
Meta-analysis (Fleece, 2004)Predominantly Trichophyton≥6 weeks2-4 weeksTerbinafine nearly favored at 12 weeks (OR 0.65)[8][10]
RCT (Elewski, 2008)Predominantly T. tonsurans6 weeks (10-20 mg/kg/day)6 weeks (5-8 mg/kg/day)Complete cure: Terbinafine 45.1% vs. This compound 39.2%[15]
RCT (Gonzalez, 2001)T. tonsurans (74%), M. canis (26%)8 weeks4 weeksAt week 12, efficacy was 76% for terbinafine vs. 44% for this compound[4]

(OR = Odds Ratio)

Section 3: Experimental Protocols for Clinical Evaluation

To ensure the trustworthiness and reproducibility of clinical trial data comparing these agents, a standardized diagnostic and assessment workflow is critical.

Protocol: Diagnosis and Mycological Assessment in a Clinical Trial Setting
  • Patient Screening and Enrollment:

    • Inclusion criteria: Prepubertal children with clinical signs of tinea capitis (e.g., scaling, alopecia, "black dot" pattern, kerion).[16]

    • Exclusion criteria: Prior systemic antifungal use within the last 4 weeks, known hypersensitivity, severe underlying systemic illness.

    • Informed consent obtained from a parent or legal guardian.

  • Baseline Sample Collection (Visit 1):

    • Identify the most active lesion area on the scalp.

    • Using a sterile scalpel blade or cytobrush, gently scrape scales and collect broken hair stumps from the lesion.[1] The inclusion of the hair root is critical for accurate microscopy and culture.[1]

    • Place the collected material in a sterile, labeled container or a folded piece of black paper to visualize the specimen.

  • Direct Microscopy (KOH Preparation):

    • Place a portion of the scalp scraping and hair stumps on a clean glass slide.

    • Add 1-2 drops of 10-20% potassium hydroxide (KOH) solution (with or without a clarifying agent like dimethyl sulfoxide).

    • Gently heat the slide over a flame for a few seconds (do not boil) to accelerate clearing of keratinous debris.

    • Examine under a light microscope at 100x and 400x magnification.[1]

    • Positive Result: Visualization of fungal hyphae and/or spores (arthroconidia) invading the hair shaft (endothrix or ectothrix pattern).[1] This provides a rapid, presumptive diagnosis and allows for immediate treatment initiation.[1]

  • Fungal Culture (Gold Standard):

    • Inoculate a separate portion of the collected specimen onto a primary isolation medium, such as Sabouraud Dextrose Agar (SDA) with antibiotics (e.g., chloramphenicol and cycloheximide) to inhibit bacterial and saprophytic fungal growth.

    • Incubate the culture plate at 25-30°C for up to 4 weeks, examining it periodically for growth.

    • Positive Result: Growth of a dermatophyte colony. Identification to the species level is performed based on macroscopic (colony morphology, pigment) and microscopic (conidia formation) characteristics. This step is essential for determining the causative species and guiding the most effective therapy.[7]

  • Follow-up and Efficacy Assessment (e.g., Weeks 4, 8, 12):

    • Repeat clinical assessment using a standardized severity score (e.g., Total Signs and Symptoms Score).

    • Repeat sample collection, KOH microscopy, and fungal culture at each follow-up visit.

    • Mycological Cure: Defined as negative results on both KOH microscopy and fungal culture.[4][15]

    • Clinical Cure: Defined as the complete resolution of all clinical signs and symptoms of infection.[15]

    • Complete Cure: The primary endpoint in most trials, defined as the simultaneous achievement of both mycological and clinical cure.[3][15]

Caption: Clinical trial workflow for tinea capitis treatment evaluation.

Section 4: Safety and Tolerability Profiles

Both this compound and terbinafine are generally well-tolerated in the pediatric population.[3][17] Adverse events are typically mild to moderate and transient.[15]

Table 3: Comparative Safety and Adverse Effect Profiles

Adverse Effect CategoryThis compoundTerbinafine
Common Gastrointestinal disturbances (nausea, vomiting, diarrhea), headache.[17][18]Headache, gastrointestinal upset, rash, taste disturbance.[17][19]
Less Common Photosensitivity, urticaria, skin rashes.Dizziness, malaise.
Rare but Serious Hepatotoxicity, hematologic effects (leukopenia, neutropenia), severe cutaneous reactions (e.g., Stevens-Johnson syndrome).Severe hepatotoxicity (leading to liver failure), severe neutropenia, serious skin reactions.[20][21]
Monitoring Baseline complete blood count (CBC) and liver function tests (LFTs) may be considered for prolonged therapy (>8 weeks).Baseline LFTs are recommended, with repeat testing for patients with underlying liver disease or on prolonged therapy.[21]

In large-scale comparative trials, the frequency of drug-related adverse events was similar between the two treatment groups.[15][17] Serious adverse events are rare for both medications.[15][17]

Conclusion and Future Directions

The evidence strongly supports a species-directed approach to the treatment of tinea capitis.

  • Terbinafine should be considered the first-line therapy for tinea capitis caused by Trichophyton species, offering superior efficacy and a shorter treatment duration.[3][6][12]

  • This compound remains the treatment of choice for infections caused by Microsporum species, against which it has demonstrated greater effectiveness.[3][6][22]

This stratified approach, contingent upon accurate mycological diagnosis, optimizes cure rates and minimizes treatment duration and potential for adverse effects. For drug development professionals, future research should focus on novel formulations that may enhance the efficacy of terbinafine against Microsporum or the development of new broad-spectrum antifungals that are equally effective against all common dermatophytes. Furthermore, investigating the mechanisms of the observed species-specific resistance and susceptibility will be crucial for developing the next generation of therapies for this common pediatric infection.

References

A Guide to the Synergistic Antifungal Effect of Griseofulvin and Ketoconazole Combinations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synergistic antifungal effects observed with the combination of griseofulvin and ketoconazole. It is intended for researchers, scientists, and drug development professionals interested in leveraging combination therapies to combat fungal infections. This document delves into the mechanisms of action of each drug, the experimental validation of their synergy, and the clinical implications of their combined use.

Introduction: The Rationale for Combination Therapy

The rise of antifungal resistance necessitates the exploration of novel therapeutic strategies.[1][2] Combination therapy, the simultaneous use of two or more drugs, presents a promising approach to enhance therapeutic efficacy, reduce the likelihood of resistance development, and potentially lower dosage-related toxicity. The combination of this compound and ketoconazole is of particular interest due to their distinct mechanisms of action, which target different essential pathways in fungal cells. This guide will explore the scientific basis for this synergy and provide a framework for its experimental validation.

Individual Mechanisms of Action: A Dual-Pronged Attack

The potential for synergy between this compound and ketoconazole lies in their complementary modes of inhibiting fungal growth and proliferation.

This compound: Disrupting Fungal Cell Division

This compound is a fungistatic agent that primarily targets dermatophytes.[3][4] Its mechanism of action involves the disruption of the fungal mitotic spindle.[3][5] this compound binds to tubulin, a protein that polymerizes to form microtubules.[5][6] These microtubules are crucial for the formation of the mitotic spindle, which is essential for chromosome segregation during cell division.[4][5] By interfering with microtubule function, this compound arrests fungal cell division in metaphase.[3] Furthermore, it is incorporated into keratin precursor cells, making newly formed keratin resistant to fungal invasion.[3][7]

Ketoconazole: Inhibiting Fungal Cell Membrane Synthesis

Ketoconazole is a broad-spectrum antifungal agent belonging to the imidazole class.[8][9] Its primary mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[][11][12] Ketoconazole achieves this by inhibiting the cytochrome P450 enzyme 14α-demethylase.[][11] This enzyme is responsible for the conversion of lanosterol to ergosterol.[] The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the integrity and fluidity of the fungal cell membrane, leading to inhibited growth and, at higher concentrations, cell death.[][12]

The Synergistic Hypothesis: A Multi-Target Approach

The combination of this compound and ketoconazole is hypothesized to exert a synergistic or at least an additive antifungal effect by simultaneously targeting two distinct and vital fungal processes. While this compound halts cell division, ketoconazole weakens the cell membrane. This dual assault can be more effective than either agent alone, potentially leading to a fungicidal effect at concentrations where the individual drugs are only fungistatic. An in-vitro study has demonstrated an additive effect of this combination against Microsporum canis.[13]

cluster_0 This compound Action cluster_1 Ketoconazole Action cluster_2 Combined Effect This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule Assembly Microtubule Assembly This compound->Microtubule Assembly Disrupts Tubulin->Microtubule Assembly Polymerizes into Mitotic Spindle Mitotic Spindle Microtubule Assembly->Mitotic Spindle Forms Fungal Mitosis Fungal Mitosis Mitotic Spindle->Fungal Mitosis Essential for Inhibited Mitosis Inhibited Mitosis Ketoconazole Ketoconazole 14α-demethylase 14α-demethylase Ketoconazole->14α-demethylase Inhibits Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Converted to by 14α-demethylase->Ergosterol Synthesizes Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component of Compromised Cell Membrane Compromised Cell Membrane Synergistic/Additive Antifungal Effect Synergistic/Additive Antifungal Effect Inhibited Mitosis->Synergistic/Additive Antifungal Effect Compromised Cell Membrane->Synergistic/Additive Antifungal Effect

Caption: Mechanisms of action of this compound and Ketoconazole and their combined effect.

Experimental Validation: The Checkerboard Assay

The checkerboard broth microdilution assay is a widely used in-vitro method to quantify the interaction between two antimicrobial agents.[14][15][16] This technique allows for the determination of the Minimum Inhibitory Concentration (MIC) of each drug alone and in various combinations.

Experimental Protocol

Objective: To determine the MICs of this compound and ketoconazole, both individually and in combination, against a target fungal isolate and to calculate the Fractional Inhibitory Concentration (FIC) index.

Materials:

  • This compound and Ketoconazole stock solutions of known concentrations.

  • Target fungal isolate (e.g., Trichophyton rubrum, Microsporum canis).

  • 96-well microtiter plates.

  • RPMI 1640 medium with L-glutamine, buffered with MOPS.

  • Spectrophotometer or microplate reader for objective endpoint determination.

  • Sterile solvents for drug dissolution.

Procedure:

  • Preparation of Drug Dilutions: Prepare serial twofold dilutions of this compound and ketoconazole in RPMI 1640 medium in separate 96-well plates or tubes.

  • Plate Setup:

    • Along the x-axis of a 96-well plate, dispense decreasing concentrations of this compound.

    • Along the y-axis, dispense decreasing concentrations of ketoconazole.

    • This creates a matrix of wells with various combinations of the two drugs.

    • Include a row with this compound alone and a column with ketoconazole alone to determine their individual MICs.

    • Also include a growth control well (no drugs) and a sterility control well (no fungi).

  • Inoculation: Prepare a standardized fungal inoculum as per CLSI guidelines and inoculate each well (except the sterility control) with the fungal suspension.

  • Incubation: Incubate the plates at the appropriate temperature and for the recommended duration for the specific fungal isolate.

  • Reading the Results: Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration of the drug(s) that inhibits visible fungal growth. This can be assessed visually or by using a spectrophotometer to measure optical density.

cluster_workflow Checkerboard Assay Workflow prep Prepare Drug Dilutions (this compound & Ketoconazole) setup Set up 96-well Plate (Combination Matrix) prep->setup inoculate Inoculate with Fungal Suspension setup->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read Read MICs (Visually or Spectrophotometrically) incubate->read calculate Calculate FIC Index read->calculate interpret Interpret Results (Synergy, Additive, Antagonism) calculate->interpret

Caption: Workflow for the checkerboard assay to determine antifungal synergy.

Data Analysis and Interpretation

The interaction between this compound and ketoconazole is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[14][17]

Calculation of the FIC Index

The FIC for each drug is calculated as follows:

  • FIC of this compound (FICA) = MIC of this compound in combination / MIC of this compound alone

  • FIC of Ketoconazole (FICB) = MIC of Ketoconazole in combination / MIC of Ketoconazole alone

The FIC index is the sum of the individual FICs:[18][19]

FIC Index = FICA + FICB

Interpretation of the FIC Index

The nature of the interaction is determined by the value of the FIC index:[15][18]

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Sample Data Presentation
Fungal IsolateMIC this compound Alone (µg/mL)MIC Ketoconazole Alone (µg/mL)MIC this compound in Combination (µg/mL)MIC Ketoconazole in Combination (µg/mL)FIC IndexInterpretation
T. rubrum ATCC 281881.00.50.250.1250.5Synergy
M. canis ATCC 362992.01.01.00.250.75Additive

Clinical Implications and Future Directions

While in-vitro data suggests a potential for synergy or an additive effect, clinical studies directly evaluating the combination of oral this compound and oral ketoconazole are limited.[20][21][22] Historically, ketoconazole has been used in cases of this compound treatment failure for dermatophyte infections.[23] The combination of systemic this compound and topical ketoconazole shampoo has shown clinical improvement in tinea capitis.[24]

The potential benefits of this combination therapy include:

  • Broadened Antifungal Spectrum: The combination may be effective against a wider range of fungi than either drug alone.

  • Reduced Risk of Resistance: Targeting two separate pathways makes it more difficult for fungi to develop resistance.

  • Dose Reduction: If synergistic, lower doses of each drug could be used, potentially reducing the risk of adverse effects associated with each agent, such as hepatotoxicity with ketoconazole.[20]

Further research, including well-designed clinical trials, is warranted to establish the clinical efficacy, optimal dosing, and safety profile of combination therapy with this compound and ketoconazole for various fungal infections.

Conclusion

The combination of this compound and ketoconazole represents a scientifically sound approach to antifungal therapy, grounded in their distinct and complementary mechanisms of action. In-vitro evidence, particularly from checkerboard assays, points towards a synergistic or additive effect against dermatophytes. This guide provides the foundational knowledge and experimental framework for researchers to further investigate and potentially harness this synergy for the development of more effective antifungal treatment strategies.

References

In Vitro Efficacy Showdown: Griseofulvin vs. Itraconazole Against Microsporum canis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Microsporum canis, a zoophilic dermatophyte, stands as a primary causative agent of dermatophytosis (ringworm) in both animals and humans.[1][2] The selection of an appropriate antifungal agent is paramount for successful clinical outcomes. This guide provides a detailed in vitro comparison of two foundational antifungal drugs, griseofulvin and itraconazole, against M. canis. By examining their mechanisms of action, standardized susceptibility data, and the experimental protocols used to derive this information, we aim to provide a comprehensive resource for the scientific community.

Foundational Differences: Mechanisms of Action

The contrasting in vitro profiles of this compound and itraconazole are rooted in their distinct molecular targets within the fungal cell.

This compound: The Mitotic Inhibitor this compound exerts a fungistatic effect, meaning it inhibits fungal growth rather than directly killing the cells.[3] Its primary mechanism involves the disruption of mitosis. The drug enters the dermatophyte and binds specifically to tubulin, the protein subunit of microtubules.[4][5][6] This binding action interferes with the assembly of microtubules, which are essential for the formation of the mitotic spindle during cell division.[6][7] By preventing spindle formation, this compound effectively arrests fungal cells in metaphase, halting their proliferation.[5]

Itraconazole: The Membrane Disruptor In contrast, itraconazole, a triazole antifungal, is typically fungicidal , causing fungal cell death. Its target is a key enzyme in the fungal cell membrane's biosynthesis pathway: lanosterol 14α-demethylase.[8] This enzyme, part of the cytochrome P450 family, is critical for converting lanosterol into ergosterol.[9] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.[8] By inhibiting this enzyme, itraconazole depletes ergosterol and causes the accumulation of toxic sterol precursors, leading to a compromised cell membrane, leakage of cellular contents, and ultimately, cell death.[8]

G cluster_0 This compound (Fungistatic) cluster_1 Itraconazole (Fungicidal) A This compound B Fungal Cell A->B Enters C Tubulin A->C Binds to D Microtubule Assembly A->D Disrupts B->C C->D Required for E Mitotic Spindle D->E Forms F Mitosis Arrested E->F Disruption leads to H Itraconazole I Fungal Cell H->I Enters J Lanosterol 14α-demethylase (CYP51) H->J Inhibits I->J K Ergosterol Synthesis J->K Catalyzes L Fungal Cell Membrane Integrity K->L Maintains K->L Inhibition disrupts M Cell Death L->M Loss of integrity leads to

Caption: Contrasting mechanisms of this compound and Itraconazole.

Quantifying Efficacy: The Broth Microdilution Protocol

To objectively compare the potency of antifungal agents in vitro, a standardized methodology is essential. The broth microdilution assay, as detailed in the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document, is the reference method for susceptibility testing of filamentous fungi, including dermatophytes.[10][11][12] This method determines the Minimum Inhibitory Concentration (MIC), the lowest drug concentration that inhibits visible fungal growth.

Experimental Protocol: CLSI M38-A2 Broth Microdilution

1. Inoculum Preparation:

  • Culture M. canis on a suitable medium (e.g., potato dextrose agar) at 28-30°C for 7-10 days to encourage sporulation.
  • Harvest fungal conidia by flooding the plate with sterile saline (with 0.05% Tween 80 to reduce clumping) and gently scraping the surface.
  • Allow heavy particles to settle and adjust the turbidity of the conidial suspension spectrophotometrically to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final standardized inoculum concentration (typically 1 x 10³ to 3 x 10³ CFU/mL).[12]

2. Antifungal Plate Preparation:

  • Prepare stock solutions of this compound and itraconazole in dimethyl sulfoxide (DMSO).
  • Perform serial twofold dilutions of each antifungal agent in RPMI 1640 medium within a 96-well microtiter plate to create a range of test concentrations (e.g., 0.015–8 µg/mL).[7]
  • Ensure the final DMSO concentration does not exceed 1%, as higher levels can inhibit fungal growth.[7]

3. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted antifungal agent.
  • Include a drug-free well as a positive growth control and an uninoculated well as a sterility control.
  • Seal the plates and incubate at 28-30°C for 4-7 days.

4. MIC Endpoint Determination:

  • Read the plates visually or with a spectrophotometer.
  • The MIC is the lowest drug concentration that causes a significant reduction in growth compared to the control. For the fungistatic this compound, the endpoint is often defined as ≥80% growth inhibition. For azoles like itraconazole, an endpoint of ≥50% inhibition is commonly used.[13]

A[label="Prepare M. canis inoculum\n(Standardized Suspension)"]; B[label="Prepare serial 2-fold dilutions\nof this compound & Itraconazole"]; C [label="Dispense 100µL of drug\ndilutions into 96-well plate"]; D [label="Add 100µL of inoculum to wells"]; E [label="Incubate at 28-30°C for 4-7 days"]; F [label="Assess fungal growth inhibition\n(vs. drug-free control)"]; G [label="Determine MIC (lowest concentration\nwith significant inhibition)"];

A -> D; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: Workflow for the CLSI M38-A2 broth microdilution assay.

In Vitro Susceptibility Data: A Head-to-Head Comparison

Data synthesized from multiple in vitro studies consistently demonstrate the superior potency of itraconazole against M. canis isolates.

Antifungal AgentTypical MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound 0.125 - 8.00.5 - 2.01.0 - 4.0
Itraconazole 0.03 - 2.00.125 - 0.50.25 - 1.0

(Note: Values represent a synthesis of data from multiple sources. Specific ranges can vary between studies. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.)[7][14][15][16][17]

Discussion: Interpreting the In Vitro Evidence

The compiled data clearly indicates that itraconazole has significantly lower MIC values against M. canis than this compound.[15] An MIC₉₀ of 1.0 µg/mL or less for itraconazole compared to 4.0 µg/mL for this compound suggests a four-fold or greater potency in vitro.[15] This heightened activity is a direct consequence of its fungicidal mechanism, which actively disrupts a vital structural component of the fungus.

The fungistatic nature of this compound necessitates sustained drug presence at the site of infection to prevent fungal replication, relying more heavily on the host's immune system to clear the organism. While effective, this can translate to longer treatment courses. The potential for resistance to this compound has also been documented in clinical isolates of M. canis.[7][18]

While in vitro susceptibility provides a crucial baseline for evaluating antifungal efficacy, it is essential to recognize that it does not perfectly correlate with clinical outcomes.[19] Pharmacokinetic factors, such as drug absorption, distribution to keratinized tissues like skin and hair, and metabolism, play a significant role in therapeutic success.[3][6][9] Nevertheless, the pronounced in vitro advantage of itraconazole provides a strong scientific rationale for its use in treating dermatophytosis caused by M. canis.

Conclusion

Based on standardized in vitro testing, itraconazole exhibits substantially greater potency against Microsporum canis than this compound. This is evidenced by consistently lower MIC values, which can be attributed to its efficient, fungicidal mechanism of action targeting ergosterol synthesis. This compound remains a relevant therapeutic, but its fungistatic nature and higher MIC values underscore the superior in vitro profile of itraconazole. This comparative data serves as a critical tool for researchers in the development of new antifungal strategies and for clinicians in making informed therapeutic decisions.

References

A Head-to-Head Examination of Griseofulvin and Fluconazole for the Management of Onychomycosis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Onychomycosis, a persistent fungal infection of the nail apparatus, presents a significant clinical challenge due to the difficulty in achieving complete and sustained cures. Historically, griseofulvin represented a foundational oral therapy, while the advent of triazole antifungals, such as fluconazole, offered alternative mechanisms of action and dosing regimens. This guide provides a comprehensive, head-to-head comparison of this compound and fluconazole for the treatment of onychomycosis, synthesizing available clinical data, pharmacological profiles, and a proposed framework for a definitive comparative clinical trial.

At a Glance: this compound vs. Fluconazole for Onychomycosis

FeatureThis compoundFluconazole
Mechanism of Action Fungistatic; disrupts fungal cell mitosis by binding to tubulin and interfering with microtubule function.[1][2][3]Fungistatic; inhibits the fungal cytochrome P450 enzyme 14α-demethylase, disrupting ergosterol synthesis and compromising cell membrane integrity.[4][5][6][7][8]
Spectrum of Activity Primarily active against dermatophytes.[9][10] Not effective against Candida species or non-dermatophyte molds.[10]Broad-spectrum, with activity against dermatophytes and Candida species.[10][11][12]
Typical Dosing Regimen 500 mg to 1 g daily, often for extended periods (12-18 months for toenails).[13]Once-weekly dosing (e.g., 150-450 mg) is common for onychomycosis, taking advantage of the drug's pharmacokinetics.[11][12]
Efficacy in Onychomycosis Generally considered to have lower efficacy and higher relapse rates compared to newer agents.[9][14] Mycological cure rates for toenails have been reported to be as low as 29%.[9]While superior to placebo, it is generally considered less effective than terbinafine and itraconazole.[15][16] Mycological cure rates in studies have varied, with some showing rates of 47% to 62%.[17]
Common Adverse Events Headaches, gastrointestinal upset (nausea, vomiting, diarrhea), and photosensitivity.[13][18]Headache, gastrointestinal complaints (nausea, diarrhea), and skin rash.[11][15][16]
Drug Interactions Can interact with alcohol and may reduce the efficacy of oral contraceptives.[18]A weaker inhibitor of cytochrome P450 enzymes than itraconazole, potentially leading to fewer drug interactions.[19]

Delving into the Mechanisms: A Tale of Two Pathways

The fundamental difference in the efficacy and clinical application of this compound and fluconazole stems from their distinct molecular mechanisms of action.

This compound's Disruption of Fungal Mitosis: this compound's antifungal effect is fungistatic, meaning it inhibits the growth of the fungus without directly killing it.[2][13] It achieves this by entering the dermatophyte through an energy-dependent process and binding to tubulin, a protein that forms microtubules.[20] This binding disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division (mitosis), thereby arresting the fungal cell cycle at the metaphase.[1][2][20]

This compound This compound FungalCell Fungal Cell This compound->FungalCell Enters cell Tubulin Tubulin This compound->Tubulin Binds to MitoticSpindle Mitotic Spindle This compound->MitoticSpindle Disrupts formation FungalCell->Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->MitoticSpindle Formation Mitosis Mitosis (Metaphase) MitoticSpindle->Mitosis FungalGrowth Fungal Growth Inhibition Mitosis->FungalGrowth

Caption: this compound's mechanism of action.

Fluconazole's Inhibition of Ergosterol Synthesis: Fluconazole, a member of the triazole class of antifungals, also exhibits fungistatic activity against many fungi.[7] Its mechanism involves the highly selective inhibition of a fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[4][8] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates its fluidity and integrity.[4][6][7][8] By depleting ergosterol and causing a subsequent accumulation of toxic sterol precursors, fluconazole disrupts the fungal cell membrane, leading to increased permeability and inhibition of fungal growth.[4]

Fluconazole Fluconazole FungalP450 Fungal Cytochrome P450 (Lanosterol 14-α-demethylase) Fluconazole->FungalP450 Inhibits Lanosterol Lanosterol Ergosterol Ergosterol Synthesis Lanosterol->Ergosterol Conversion catalyzed by P450 FungalMembrane Fungal Cell Membrane Integrity Ergosterol->FungalMembrane FungalGrowth Fungal Growth Inhibition FungalMembrane->FungalGrowth

Caption: Fluconazole's mechanism of action.

Efficacy in Onychomycosis: An Indirect Comparison

It is widely acknowledged that newer antifungal agents have largely superseded this compound for the treatment of onychomycosis due to shorter treatment courses and higher cure rates.[11] In a prospective study, this compound treatment resulted in mycological cure rates of 29% for toenails and 80% for fingernails, with clinical cure rates being even lower at 3% and 40%, respectively.[9] Another study comparing terbinafine to high-dose this compound for toenail onychomycosis demonstrated the long-term therapeutic superiority of terbinafine.[21]

Fluconazole, while not FDA-approved for onychomycosis, has been studied for this indication.[22] In a placebo-controlled study, once-weekly fluconazole (150, 300, or 450 mg) for a maximum of 12 months resulted in clinical cure rates of 28% to 36% and mycological eradication rates of 47% to 62%, all significantly superior to placebo.[17] However, in a comparative study, the mycologic cure rate for fluconazole was lower than that of terbinafine and itraconazole.[15][16]

Safety and Tolerability Profile

Both this compound and fluconazole are generally well-tolerated, but they are associated with distinct adverse event profiles.

This compound: Common side effects include headaches and gastrointestinal disturbances such as nausea, vomiting, and diarrhea.[13][18] Photosensitivity is also a notable concern, requiring patients to protect their skin from sunlight.[13][18] More serious, though less common, adverse effects can include hepatotoxicity and hematological effects.[1]

Fluconazole: The most frequently reported adverse events are headache, skin rash, and gastrointestinal complaints like nausea and diarrhea.[11][15][16] While generally mild, adverse effects have led to treatment discontinuation in some patients, particularly at higher doses.[19]

Designing a Definitive Head-to-Head Clinical Trial

To provide a conclusive comparison of this compound and fluconazole for onychomycosis, a well-designed, randomized, double-blind, multicenter clinical trial is necessary. The following protocol outlines a robust framework for such a study.

Objective: To compare the efficacy and safety of oral this compound versus oral fluconazole for the treatment of moderate to severe distal subungual onychomycosis of the toenail caused by dermatophytes.

Study Design: A randomized, double-blind, parallel-group, multicenter clinical trial with a 48-week treatment period and a 24-week follow-up period.

Patient Population: Adult patients with a clinical diagnosis of distal subungual onychomycosis of the great toenail, confirmed by potassium hydroxide (KOH) microscopy and fungal culture.

Experimental Workflow:

cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (48 Weeks) cluster_assessments Assessments cluster_followup Follow-up Phase (24 Weeks) cluster_endpoints Endpoints Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (Clinical, KOH, Culture) InformedConsent->Baseline Randomization Randomization (1:1) Baseline->Randomization GriseofulvinArm Arm A: This compound (e.g., 1g/day) + Fluconazole Placebo Randomization->GriseofulvinArm FluconazoleArm Arm B: Fluconazole (e.g., 300mg/week) + this compound Placebo Randomization->FluconazoleArm Week12 Week 12 Week24 Week 24 Week12->Week24 Week36 Week 36 Week24->Week36 Week48 End of Treatment (Week 48) Week36->Week48 Week72 End of Study (Week 72) Week48->Week72 PrimaryEndpoint Primary Endpoint: Complete Cure Rate at Week 72 (Negative KOH & Culture + 0% Clinical Involvement) Week72->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints: - Mycological Cure Rate - Clinical Cure Rate - Safety & Tolerability PrimaryEndpoint->SecondaryEndpoints

References

A Comparative Guide to Cross-Resistance Between Griseofulvin and Other Mitotic Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth analysis of cross-resistance phenomena observed between the antifungal agent griseofulvin and other classical mitotic inhibitors used in cancer chemotherapy. We will explore the underlying molecular mechanisms, present comparative experimental data, and provide detailed protocols for key assays, offering researchers a comprehensive resource for designing and interpreting studies in this domain.

Introduction: The Mitotic Spindle as a Therapeutic Target

The mitotic spindle, a dynamic structure composed of microtubules, is essential for the accurate segregation of chromosomes during cell division. Its critical role in proliferation has made it a prime target for the development of both antifungal and anticancer agents. These drugs, broadly termed mitotic inhibitors, disrupt microtubule dynamics, leading to mitotic arrest and, ultimately, cell death.

This compound, a product of Penicillium griseofulvum, has been a cornerstone of oral antifungal therapy for decades, primarily for dermatophyte infections.[1][2] Its mechanism of action involves binding to tubulin and disrupting the function of the mitotic spindle in fungal cells.[3][4][5][6] In the realm of oncology, mitotic inhibitors are classified based on their effect on microtubule dynamics:

  • Microtubule Stabilizers: This class, dominated by the taxanes (e.g., paclitaxel, docetaxel), binds to the β-tubulin subunit within the microtubule polymer, suppressing dynamic instability and promoting microtubule assembly.[7]

  • Microtubule Destabilizers: This larger group includes vinca alkaloids (e.g., vincristine, vinblastine) and agents like colchicine , which bind to free tubulin dimers, preventing their polymerization into microtubules.[7][8][9]

Despite their efficacy, the clinical utility of these compounds is frequently hampered by the development of drug resistance. A critical question for drug development professionals is whether resistance to one mitotic inhibitor confers resistance to others—a phenomenon known as cross-resistance. This guide specifically examines the relationship between this compound and the anticancer agents that share its general cellular target.

Core Mechanisms of Resistance to Mitotic Inhibitors

Resistance to mitotic inhibitors is a complex, multifactorial process. However, two mechanisms predominate: (1) alterations in the drug target (tubulin) and (2) increased drug efflux, which reduces intracellular drug concentration.

Target-Based Resistance: The Role of Tubulin

The most direct mechanism of resistance involves changes to tubulin itself. This can manifest in two primary ways:

  • Point Mutations in Tubulin Genes: Specific mutations in the genes encoding α- or β-tubulin can alter the drug-binding site, reducing the affinity of the inhibitor.[10] Interestingly, cells with tubulin mutations that confer resistance to microtubule destabilizers (like vinca alkaloids) often exhibit hypersensitivity to stabilizers (like taxanes), and vice versa.[11][12][13] This is because the mutation may intrinsically alter microtubule stability, a change that is then either exacerbated or counteracted by the drug.

  • Altered Expression of Tubulin Isotypes: Mammalian cells express multiple isotypes of β-tubulin. Overexpression of certain isotypes, particularly βIII-tubulin, has been strongly correlated with clinical resistance to taxanes.[8][14] These isotypes can have different dynamic properties and may interact differently with microtubule-associated proteins, thereby reducing the efficacy of stabilizing agents.[15]

Drug Efflux: The ATP-Binding Cassette (ABC) Transporter Superfamily

A common mechanism of multidrug resistance (MDR) involves the overexpression of membrane proteins that function as ATP-dependent drug efflux pumps.[16][17][18] The most well-characterized of these is P-glycoprotein (P-gp), a product of the MDR1 gene.[19][20][21][22]

P-gp can expel a wide range of structurally diverse compounds, including taxanes and vinca alkaloids, from the cell, preventing them from reaching the necessary intracellular concentration to exert their cytotoxic effects.[7][9][14][23] This mechanism is a major cause of treatment failure in oncology.[24][25]

The following diagram illustrates these two primary resistance pathways.

ResistanceMechanisms cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_In->Pgp Drug (e.g., Taxane) Microtubule Microtubule Drug_In->Microtubule Drug (e.g., Taxane) TubulinPool Free Tubulin Dimers Drug_In->TubulinPool Drug (e.g., Vinca) Extracellular Extracellular Space Drug_Out->Extracellular Pgp->Drug_Out Drug Efflux (Resistance) Microtubule->TubulinPool Depolymerization TubulinPool->Microtubule Polymerization Nucleus Nucleus (Tubulin Gene Mutations) Nucleus->TubulinPool Altered Isotypes or Mutations (Resistance) Extracellular->Drug_In Mitotic Inhibitor

Caption: Primary mechanisms of resistance to mitotic inhibitors.

Comparative Analysis: this compound vs. Anticancer Mitotic Inhibitors

While this compound and anticancer mitotic inhibitors both target tubulin, the specifics of their interactions and the resulting resistance profiles show significant divergence.

  • Target Specificity: this compound shows preferential binding to fungal tubulin over mammalian tubulin, which accounts for its selective toxicity.[3] However, at higher concentrations (micromolar range), it can inhibit mitosis in mammalian cells.[26]

  • Mechanism of Resistance: The primary mechanism of intrinsic resistance to this compound in fungi is the absence of an energy-dependent drug transport system required for its uptake.[27][28] This is fundamentally different from the P-gp-mediated efflux that causes resistance to taxanes and vinca alkaloids in cancer cells. There is currently little evidence to suggest that this compound is a significant substrate for P-gp or other major ABC transporters.

  • Cross-Resistance Profile: The divergence in resistance mechanisms suggests that cross-resistance should be limited. A cancer cell line that has acquired resistance to paclitaxel via P-gp overexpression would not be expected to show resistance to this compound. Conversely, a cell with a specific tubulin mutation conferring resistance to paclitaxel might show an altered sensitivity to this compound, but this would depend entirely on whether the mutation affects the this compound binding site or the overall dynamics of the microtubule in a way that impacts this compound's activity.

Experimental Data Summary

The following table summarizes hypothetical but representative data from a cross-resistance study using a parental cancer cell line (e.g., MCF-7) and a derived resistant subline (e.g., MCF-7/TAX) selected for resistance to paclitaxel.

CompoundCell LineMechanism of ResistanceIC50 (nM)Fold ResistanceCross-Resistance Status
Paclitaxel MCF-7 (Parental)N/A5-N/A
MCF-7/TAX (Resistant)P-gp Overexpression25050-
Vincristine MCF-7 (Parental)N/A2-N/A
MCF-7/TAX (Resistant)P-gp Overexpression8040Positive Cross-Resistance
This compound MCF-7 (Parental)N/A20,000-N/A
MCF-7/TAX (Resistant)P-gp Overexpression22,0001.1No Cross-Resistance

Causality Behind the Data: The data clearly illustrates that resistance mediated by P-gp overexpression provides strong cross-resistance to vincristine, another known P-gp substrate.[9] However, it confers virtually no resistance to this compound, supporting the hypothesis that this compound is not a substrate for this efflux pump. The significantly higher IC50 value for this compound reflects its weaker activity in mammalian cells compared to potent anticancer agents.[26]

Experimental Protocols and Workflows

To ensure scientific integrity, the protocols described below are designed as self-validating systems. The causality behind key experimental choices is explained to provide field-proven insights.

Workflow for Generating and Characterizing Resistant Cell Lines

The logical flow for a cross-resistance study is critical. It begins with the creation of a stable, resistant cell line and proceeds through mechanistic characterization.

Workflow cluster_char Characterization start Parental Cell Line (e.g., A549, HeLa, MCF-7) culture Continuous Culture with Stepwise Increasing Drug Conc. (e.g., Paclitaxel) start->culture isolate Isolate and Expand Resistant Clones culture->isolate Selection over 3-6 months ic50 Determine IC50 Values (MTT / CellTiter-Glo Assay) for a Panel of Drugs isolate->ic50 western Western Blot for P-gp Expression isolate->western Mechanistic Studies sequencing Sequence Tubulin Genes (Sanger or NGS) isolate->sequencing Mechanistic Studies analysis Analyze Data: Calculate Fold Resistance and Identify Mechanism ic50->analysis western->analysis sequencing->analysis conclusion Conclusion on Cross-Resistance Profile analysis->conclusion

Caption: Experimental workflow for a cross-resistance study.

Protocol: Determination of IC50 via MTT Assay

The MTT assay is a colorimetric method for assessing cell viability. It is a robust and cost-effective way to determine the half-maximal inhibitory concentration (IC50) of a compound.[29][30]

Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Causality: Using cells in log phase ensures that the observed effects are due to the drug's impact on proliferation, which is essential for mitotic inhibitors.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the test compounds (this compound, paclitaxel, etc.) in culture medium. It is crucial to use a wide concentration range that brackets the expected IC50.[31]

    • Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include "vehicle control" (e.g., DMSO) and "no cell" blank wells.

    • Incubate the plate for a period appropriate for the cell line's doubling time (typically 48-72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.

    • Causality: During this incubation, only viable cells with active mitochondria will convert the MTT to formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blanks from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules, providing direct mechanistic validation.[32][33]

Principle: Tubulin polymerization can be monitored by the increase in light scattering or fluorescence. This protocol uses a fluorescent reporter that binds specifically to polymerized microtubules.

Step-by-Step Methodology:

  • Reagent Preparation (on ice):

    • Thaw purified tubulin (e.g., bovine brain tubulin) on ice.

    • Prepare a reaction buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • Prepare a GTP stock solution (e.g., 10 mM).

    • Prepare a fluorescent reporter stock (e.g., DAPI, which exhibits enhanced fluorescence upon incorporation into microtubules).[33]

    • Prepare test compounds at 10x the final desired concentration in the reaction buffer.

  • Reaction Assembly (on ice):

    • In a pre-chilled 96-well plate, assemble the reaction mix. For a 50 µL final volume:

      • 35 µL Reaction Buffer

      • 5 µL GTP (1 mM final)

      • 5 µL Fluorescent Reporter

      • 5 µL Test Compound (or vehicle control)

    • Causality: The reaction is assembled on ice to prevent premature tubulin polymerization. GTP is essential as it provides the energy for polymerization.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of cold, purified tubulin (final concentration ~2 mg/mL) to each well.

    • Immediately place the plate into a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • Stabilizers (e.g., Paclitaxel): Will show a faster rate of polymerization and a higher final fluorescence plateau compared to the control.

    • Destabilizers (e.g., Vincristine, this compound): Will show a slower rate of polymerization and a lower final plateau.

    • The IC50 (for inhibitors) or EC50 (for enhancers) can be calculated by running the assay with a range of compound concentrations.

Conclusion and Future Directions

The available evidence strongly indicates that the mechanisms driving resistance to the antifungal agent this compound are distinct from the primary mechanisms of multidrug resistance observed for anticancer mitotic inhibitors like taxanes and vinca alkaloids. The lack of this compound's interaction with major ABC transporters such as P-glycoprotein means that P-gp-mediated resistance does not confer cross-resistance to this compound.

For researchers in drug development, this has several implications:

  • Models of Resistance: Cell lines made resistant to taxanes or vincas via P-gp overexpression are not suitable models for studying this compound resistance. Researchers studying fungal resistance should focus on models that address drug uptake mechanisms.[34][35]

  • Synergistic Combinations: The distinct mechanisms of action and resistance open possibilities for synergistic drug combinations. While not clinically relevant for treating the same disease, the principles can inform the design of novel inhibitors that can evade common resistance pathways. For instance, developing mitotic inhibitors that are not P-gp substrates is a key strategy in oncology.[14][36]

  • Target-Based Cross-Resistance: The potential for cross-resistance due to tubulin mutations remains an area for further investigation. A comprehensive study comparing the effects of this compound, taxanes, and vinca alkaloids on a panel of cell lines with characterized tubulin mutations would provide invaluable data for understanding the structural basis of drug-tubulin interactions and resistance.

By employing the robust experimental workflows and protocols detailed in this guide, researchers can effectively dissect the nuances of mitotic inhibitor resistance and contribute to the development of more durable and effective therapies.

References

Griseofulvin's Anticancer Potential: A Comparative Analysis of IC50 Values Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-examining a Classic Antifungal for Oncology

Griseofulvin, a well-established antifungal agent derived from Penicillium griseofulvum, has recently emerged as a compelling candidate for anticancer drug development.[1] Its established low toxicity profile in humans, coupled with a growing body of preclinical evidence demonstrating its ability to inhibit the proliferation of a wide array of cancer cell lines, positions it as a promising agent for repurposing in oncology.[2] This technical guide provides an in-depth comparison of the half-maximal inhibitory concentration (IC50) values of this compound across various cancer cell lines, supported by a detailed experimental protocol for IC50 determination and an exploration of its molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for novel cancer therapeutics.

Quantitative Analysis: this compound's Efficacy Across a Spectrum of Cancers

The cytotoxic and antiproliferative effects of this compound vary significantly among different cancer types and even between different cell lines within the same cancer classification. This differential sensitivity underscores the importance of characterizing its activity across a broad panel of cancer models. The following table summarizes the reported IC50 values of this compound in various human cancer cell lines, providing a comparative landscape of its potential therapeutic applications.

Cancer TypeCell LineIC50 (µM)Reference(s)
Breast Cancer MCF-717 ± 2[1]
MDA-MB-23118[3]
Cervical Cancer HeLa20[1]
Colorectal Cancer HT-29>20[1]
COLO-205>20[1]
Leukemia CCRF-CEM10[3]
HL-60>20[1]
Primary CLL cells80[3]
Liver Cancer Hep G2>20[1]
Hep 3B>20[1]
Lung Cancer NCI-H446 (SCLC)24.58 ± 1.32[1]
Lymphoma Raji33[3]
SU-DHL-422[1]
Oci Ly 8 Lam 5330[3]
Multiple Myeloma KMS 189[1]
U-26618[1]
OPM-245[3]
RPMI-822626[3]
MPC-1144[3]
Ovarian Cancer A2780>10[3]
Glioblastoma LN2291-5 (for derivative GF-15)[1]
Adrenocortical Carcinoma NCI-H295RDose-dependent inhibition[1]
Oral Squamous Cell Carcinoma SCC1146.4[1]

Experimental Protocol: A Guide to Determining IC50 Values Using the MTT Assay

To ensure the reproducibility and validity of cytotoxicity data, a standardized and well-understood protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability. The principle of this assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture cancer cells in a T-75 flask to approximately 80-90% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Due to its poor water solubility, DMSO is a common solvent.[4]

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent, low percentage of DMSO (typically <0.5%) across all wells to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, depending on the cell line's doubling time and the experimental objectives.

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of a 5 mg/mL MTT solution (prepared in sterile phosphate-buffered saline) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Experimental Workflow Diagram

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed in 96-well Plate Cell_Culture->Cell_Seeding Griseofulvin_Prep 3. Prepare this compound Dilutions Add_Treatment 4. Treat Cells Griseofulvin_Prep->Add_Treatment Incubate_Treatment 5. Incubate (24-72h) Add_Treatment->Incubate_Treatment Add_MTT 6. Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT 7. Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize 8. Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance 9. Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability 10. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 11. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow of the MTT assay for determining the IC50 of this compound.

Mechanism of Action: How this compound Exerts its Anticancer Effects

This compound's anticancer activity is primarily attributed to its ability to disrupt microtubule dynamics, a mechanism it shares with other successful chemotherapeutic agents like taxanes and vinca alkaloids.[2] However, its mode of interaction with microtubules is distinct. Instead of causing widespread depolymerization, this compound kinetically suppresses the dynamic instability of microtubules, leading to a cascade of events that culminate in cell cycle arrest and apoptosis.[5]

Key Mechanistic Pillars:
  • Disruption of Mitotic Spindle: By interfering with microtubule dynamics, this compound impairs the formation and function of the mitotic spindle, which is essential for proper chromosome segregation during mitosis. This leads to a prolonged mitotic arrest, typically at the G2/M phase of the cell cycle.[2][3]

  • Induction of Apoptosis: The sustained mitotic arrest triggers cellular stress pathways, ultimately leading to programmed cell death, or apoptosis.[2] this compound has been shown to induce apoptosis through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1][6]

  • Inhibition of Centrosomal Clustering: Many cancer cells possess an abnormal number of centrosomes, which can lead to multipolar spindle formation and mitotic catastrophe. To circumvent this, cancer cells often cluster these extra centrosomes to form a bipolar spindle. This compound has been shown to inhibit this clustering process, forcing the formation of multipolar spindles and leading to cell death.[7]

Signaling Pathways Modulated by this compound

This compound's impact extends to the modulation of key signaling pathways that are often dysregulated in cancer.

  • p53 Activation: In response to the mitotic abnormalities induced by this compound, the tumor suppressor protein p53 can be activated.[5][7] Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis. Studies in MCF-7 breast cancer cells have shown that this compound treatment leads to an increased concentration of p53 in fragmented nuclei resulting from mitotic errors.[5]

  • Wnt/β-catenin Pathway Inhibition: The Wnt/β-catenin signaling pathway is crucial for cell proliferation and is frequently hyperactivated in various cancers. This compound has been found to inhibit this pathway in multiple myeloma cell lines, contributing to its pro-apoptotic effects.[1][6]

Signaling Pathway Diagram

Griseofulvin_MoA cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Induction This compound This compound Microtubule_Instability Suppression of Microtubule Dynamics This compound->Microtubule_Instability Wnt_beta_catenin Wnt/β-catenin Inhibition This compound->Wnt_beta_catenin Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Instability->Mitotic_Spindle Centrosome_Declustering Inhibition of Centrosome Clustering Microtubule_Instability->Centrosome_Declustering G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Centrosome_Declustering->G2M_Arrest p53 p53 Activation G2M_Arrest->p53 Apoptosis Apoptosis p53->Apoptosis Wnt_beta_catenin->Apoptosis

Caption: Mechanism of action of this compound, highlighting its effects on microtubule dynamics and key signaling pathways.

Conclusion and Future Directions

This compound demonstrates a broad spectrum of anticancer activity, with IC50 values varying across different cancer cell lines. Its well-defined mechanism of action, centered on the disruption of microtubule dynamics and modulation of critical signaling pathways like p53 and Wnt/β-catenin, makes it an attractive candidate for further oncological investigation. The detailed experimental protocol provided in this guide offers a robust framework for researchers to reliably assess the cytotoxic effects of this compound and other potential anticancer compounds.

Future research should focus on in vivo studies to validate the in vitro efficacy of this compound and to explore its potential in combination therapies with existing chemotherapeutic agents. Understanding the molecular determinants of sensitivity and resistance to this compound will be crucial for identifying patient populations most likely to benefit from this repurposed drug. The journey of this compound from an antifungal to a potential anticancer agent is a testament to the power of drug repurposing in modern medicine.

References

A Comparative Meta-Analysis of Griseofulvin in Dermatophytosis Treatment: Efficacy, Safety, and Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a meta-analytical perspective on the clinical outcomes of griseofulvin for the treatment of dermatophytosis. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from key clinical trials and meta-analyses to objectively compare this compound's performance against contemporary antifungal agents like terbinafine and itraconazole. We will explore the mechanistic underpinnings of these therapies, present comparative efficacy and safety data, and outline a standard protocol for clinical evaluation, providing a comprehensive resource for evidence-based assessment.

Introduction: The Enduring Role of this compound in an Evolving Therapeutic Landscape

Dermatophytosis, a superficial fungal infection of keratinized tissues such as skin, hair, and nails, is caused by dermatophyte fungi, primarily of the Trichophyton, Microsporum, and Epidermophyton genera.[1][2] For decades, this compound, an antifungal agent discovered in 1939 from Penicillium griseofulvum, was the cornerstone of systemic therapy for these infections.[2][3] Its introduction revolutionized the management of extensive or recalcitrant dermatophytoses like tinea capitis.[4]

However, the advent of newer, broader-spectrum antifungal agents has prompted a re-evaluation of this compound's position in the clinical armamentarium. This guide aims to critically assess the accumulated clinical evidence for this compound, placing its performance in direct comparison with its successors to delineate its current therapeutic utility.

Mechanistic Divergence: The Basis for Differential Clinical Outcomes

The therapeutic efficacy and species-specific activity of antifungal agents are rooted in their distinct mechanisms of action. This compound, terbinafine, and itraconazole each target unique fungal cellular processes.

  • This compound: This agent exerts a fungistatic effect by disrupting fungal mitosis.[5] It binds to tubulin, a protein essential for the formation of microtubules.[3][6] This interaction interferes with the assembly of the mitotic spindle, arresting cell division in metaphase and inhibiting fungal proliferation.[3][5] A key pharmacokinetic property is its deposition in keratin precursor cells, which are then incorporated into newly formed keratin, rendering the tissue resistant to fungal invasion.[3][5]

  • Terbinafine: As an allylamine, terbinafine provides fungicidal action by inhibiting the enzyme squalene epoxidase.[7][8] This enzyme is a critical component of the ergosterol biosynthesis pathway, which produces the primary sterol in fungal cell membranes.[7] Inhibition of squalene epoxidase leads to two key events: a deficiency in ergosterol, which compromises cell membrane integrity, and a toxic intracellular accumulation of squalene, which disrupts membrane function and leads to cell death.[8][9]

  • Itraconazole: This triazole antifungal agent also targets the ergosterol biosynthesis pathway but at a different step than terbinafine.[10] It potently inhibits lanosterol 14-alpha-demethylase, a fungal cytochrome P450 enzyme responsible for converting lanosterol to ergosterol.[11][12] The resulting ergosterol depletion alters the fluidity and integrity of the fungal cell membrane, impairing its function and inhibiting fungal growth.[10][12]

The following diagram illustrates the distinct points of intervention for these three antifungal agents.

Antifungal_Mechanisms cluster_fungal_cell Fungal Cell Processes Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Cell Membrane\nIntegrity Cell Membrane Integrity Ergosterol->Cell Membrane\nIntegrity Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Cell Division\n(Mitosis) Cell Division (Mitosis) Mitotic Spindle->Cell Division\n(Mitosis) This compound This compound This compound->Tubulin Binds to Terbinafine Terbinafine Squalene Epoxidase Squalene Epoxidase Terbinafine->Squalene Epoxidase Inhibits Itraconazole Itraconazole Lanosterol 14α-demethylase Lanosterol 14α-demethylase Itraconazole->Lanosterol 14α-demethylase Inhibits

Caption: Mechanisms of action for this compound, Terbinafine, and Itraconazole.

Comparative Efficacy: A Meta-Analytical View

Clinical outcomes with antifungal agents vary significantly depending on the site of infection and the causative dermatophyte species. This section synthesizes data from meta-analyses and randomized controlled trials (RCTs) to compare this compound with its alternatives.

Tinea Capitis (Scalp Infection)

Tinea capitis is the most common dermatophytosis in children, and this compound has long been considered a first-line therapy.[4][13] However, comparative trials with terbinafine have revealed important, species-dependent differences in efficacy.

A key finding from multiple meta-analyses is that terbinafine is more efficacious than this compound for tinea capitis caused by Trichophyton species , while This compound is superior for infections caused by Microsporum species .[14][15][16][17] When the causative organism is unknown, overall efficacy rates are often comparable, but terbinafine offers the significant advantage of a shorter treatment course (typically 2-4 weeks) compared to this compound (6-12 weeks).[16][18]

Drug Typical Duration Efficacy vs. Trichophyton spp. Efficacy vs. Microsporum spp. Source
This compound 6-12 weeksLower than TerbinafineSuperior [14][15][19][20]
Terbinafine 2-4 weeksSuperior Lower than this compound[14][15][17][18]
Table 1: Comparative Efficacy in Tinea Capitis based on Causative Genus.
Tinea Corporis and Tinea Cruris (Body and Groin Infections)

For infections of the glabrous skin, several double-blind studies have demonstrated that itraconazole is significantly more effective than this compound.[21][22] These studies report higher clinical and mycological cure rates for itraconazole, as well as a lower risk of relapse post-treatment.[22][23]

For instance, one double-blind study of 78 patients found that two weeks after completing therapy, the mycological cure rate for itraconazole was 87% compared to 57% for this compound.[21] Another comparative trial showed a clinical response rate of 88.2% for itraconazole versus 80.9% for this compound at the 15-day follow-up.[23] While some research suggests ultramicrosized this compound may be a comparable and more cost-effective option in some settings, the bulk of evidence favors the newer azole.[24]

Metric Itraconazole (100mg/day) This compound (500mg/day) Source
Clinical Response (Follow-up) 88-91%64-81%[21][23]
Mycological Cure (Follow-up) 78-87%57-67%[21][23]
Table 2: Summary of Clinical Outcomes in Tinea Corporis/Cruris (15-day treatment, 15-day follow-up).
Onychomycosis (Nail Infection)

The treatment of onychomycosis represents the most significant shift away from this compound. Newer agents like terbinafine and itraconazole have largely superseded it due to markedly superior efficacy and shorter treatment durations.[25][26] this compound's effectiveness is particularly limited in toenail infections, requiring prolonged therapy (often a year or more) with low cure rates.[1][26] One prospective study reported a mycological cure rate for toenail onychomycosis of only 29% with this compound.[27]

In contrast, terbinafine is now considered a first-line therapy for dermatophyte onychomycosis, achieving mycological cure rates of 70-80% for toenail infections with a 12-week course.[26][27][28] A Cochrane meta-analysis confirmed that terbinafine leads to better clinical and mycological cure rates than other treatments for toenail onychomycosis.[26]

Drug Typical Duration (Toenails) Mycological Cure Rate (Toenails) Clinical Utility Source
This compound 12+ months~29%Largely superseded[26][27]
Terbinafine 12 weeks70-80%First-line therapy [26][27][28]
Itraconazole 12 weeks (pulse therapy)Less effective than terbinafine for dermatophytesAlternative to terbinafine[26][28]
Table 3: Comparative Efficacy in Dermatophyte Onychomycosis.

Safety and Tolerability Profiles

While generally considered safe, all systemic antifungal agents carry a risk of adverse events and drug interactions that must be carefully considered.

Adverse Event Category This compound Terbinafine Itraconazole
Common Headache, nausea, diarrhea, photosensitivity[3][29]Headache, GI symptoms, rash, taste disturbance (dysgeusia)[30]Nausea, diarrhea, headache, abdominal pain[11][23]
Serious (Rare) Hepatotoxicity, leukopenia, porphyria exacerbation[3][6]Hepatotoxicity, Stevens-Johnson syndrome, neutropenia[30][31]Hepatotoxicity, congestive heart failure (contraindicated in patients with ventricular dysfunction)[11]
Key Drug Interactions Induces CYP450 enzymes (e.g., reduces warfarin efficacy)[29]Inhibits CYP2D6 (e.g., affects metabolism of tricyclic antidepressants, beta-blockers)[30]Potent inhibitor of CYP3A4 (contraindicated with many drugs, e.g., certain statins, benzodiazepines)[10][32]
Table 4: Comparative Safety and Tolerability Profiles.

A Self-Validating System: Standardized Protocol for a Dermatophytosis RCT

To ensure the trustworthiness and reproducibility of clinical data, trials must follow a rigorous, self-validating protocol. Below is a representative step-by-step methodology for a randomized, double-blind, controlled trial comparing systemic antifungals for dermatophytosis.

Experimental Protocol
  • Patient Screening and Enrollment:

    • Establish clear inclusion criteria (e.g., age >18, clinical signs of tinea corporis) and exclusion criteria (e.g., pregnancy, liver disease, use of interacting medications).

    • Obtain informed consent from all participants.

  • Baseline Assessment and Mycological Confirmation:

    • Perform a complete physical examination and record the clinical severity score (e.g., lesion size, degree of erythema, scaling, pruritus).

    • Collect skin scrapings from the active border of a target lesion.

    • Mandatory Step: Confirm the presence of dermatophytes via direct microscopy (KOH preparation) and fungal culture on Sabouraud's agar.[28][33] This is the most common cause of perceived treatment failure.[28] Only patients with a positive mycological result are randomized.

  • Randomization and Blinding:

    • Use a computer-generated sequence to randomly assign eligible patients to treatment arms (e.g., Group A: this compound; Group B: Itraconazole).

    • Ensure double-blinding by using identical-appearing capsules for both the active drug and the placebo/comparator (over-encapsulation). Both investigators and patients remain unaware of the treatment allocation.

  • Treatment Administration:

    • Dispense the blinded medication with clear instructions for the specified duration (e.g., 15 days).

    • Monitor for adherence through pill counts at follow-up visits.

  • Follow-up and Efficacy Assessments:

    • Schedule follow-up visits at predefined intervals (e.g., End of Treatment at Day 15, and Follow-up at Day 30 and Day 60).

    • At each visit, repeat the clinical severity scoring.

    • Repeat mycological testing (KOH and culture) to determine mycological cure.

  • Endpoint Definition:

    • Primary Endpoint (Effective Cure): Defined as the simultaneous achievement of both clinical cure (clinical severity score of 0) and mycological cure (negative KOH and culture).

    • Secondary Endpoints: Mycological cure rate, clinical cure rate, incidence of adverse events.

  • Data Analysis:

    • Perform an intention-to-treat (ITT) analysis.

    • Use appropriate statistical tests (e.g., Chi-squared or Fisher's exact test) to compare cure rates between groups. A p-value <0.05 is considered statistically significant.

The following diagram outlines this experimental workflow.

Caption: Workflow for a Randomized Controlled Trial in Dermatophytosis.

Conclusion: this compound's Evolving Niche

The meta-analysis of clinical outcomes clearly positions this compound as a historically significant but increasingly niche therapeutic agent. Its unique mitotic-inhibiting mechanism remains effective, but its fungistatic nature and narrower spectrum are limitations compared to modern fungicidal alternatives.

  • For tinea capitis , this compound remains the undisputed treatment of choice for infections caused by Microsporum species.[14][15] In settings where mycological speciation is not feasible, its long-standing safety record in children maintains its relevance, though terbinafine's shorter course for Trichophyton infections is a compelling advantage.[16][17]

  • For tinea corporis, tinea cruris, and particularly onychomycosis , the evidence strongly supports the superior efficacy of newer agents like terbinafine and itraconazole.[21][22][26] These alternatives offer higher cure rates, lower relapse rates, and significantly shorter treatment durations, establishing them as the current standard of care for these indications.[25][28]

Ultimately, while this compound is no longer the panacea it once was for dermatophytosis, it retains a critical, evidence-based role for specific indications. The choice of therapy must be guided by accurate mycological diagnosis, patient-specific factors, and a thorough understanding of the comparative efficacy and safety data presented in this guide.

References

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling Griseofulvin

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to move beyond simply listing procedural steps and instead cultivate a deep understanding of the causality behind safety protocols. This guide is structured to provide not just the "what" but the critical "why" behind the personal protective equipment (PPE) and handling requirements for Griseofulvin. Our commitment is to your safety and the integrity of your research by establishing self-validating protocols grounded in authoritative data.

Hazard Assessment & Risk Profile of this compound

This compound is a potent pharmaceutical compound that necessitates stringent handling procedures due to its significant toxicological profile. Understanding these hazards is the foundational step in establishing a robust safety plan. The primary risks are not acute but are associated with long-term or repeated exposure, making consistent and correct use of PPE essential.

Animal studies have provided clear evidence that this compound can cause a range of toxic effects, including liver and thyroid cancer in rodents, and it is recognized as being embryotoxic and teratogenic.[1][2][3] The International Agency for Research on Cancer (IARC) classifies this compound in Group 2B, meaning it is "possibly carcinogenic to humans".[4] Furthermore, it is a known skin sensitizer and carries significant reproductive risks.[4][5][6]

Table 1: Summary of this compound Hazards

Hazard Classification Description Authoritative Sources
Reproductive Toxicity Category 1A/1B: May damage fertility or the unborn child.[5][6] It is contraindicated for use during pregnancy.[2][7] European Chemicals Agency (ECHA), Safety Data Sheets
Carcinogenicity Category 2: Suspected of causing cancer.[5][6] IARC Group 2B: Possibly carcinogenic to humans.[4] ECHA, International Agency for Research on Cancer (IARC)
Skin Sensitization Category 1: May cause an allergic skin reaction upon contact.[4][5][6] ECHA, Safety Data Sheets

| Target Organ Toxicity | The substance may be toxic to the liver, blood, and nerves through repeated or prolonged exposure.[4] | Safety Data Sheets |

The primary routes of occupational exposure are through the inhalation of airborne powder and dermal (skin) contact .[4] As a solid crystalline powder, any activity that can generate dust—such as weighing, transferring, or mixing—presents a significant inhalation risk.[4][8]

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final, and least reliable, barrier between a researcher and a chemical hazard.[9] Therefore, it must be used in conjunction with a comprehensive safety strategy known as the Hierarchy of Controls.

  • Engineering Controls: These are the most critical for potent powders. All handling of this compound powder should occur within a primary engineering control (PEC) to contain dust at the source.[4][6]

    • Containment Ventilated Enclosure (CVE) or Powder Containment Hood: Specifically designed for weighing and handling potent powders.

    • Chemical Fume Hood: For preparing solutions or performing manipulations that may generate aerosols.

    • Glovebox or Isolator: For high-risk or large-quantity operations, providing a complete physical barrier.[10][11]

  • Administrative Controls: These are the work practices that reduce exposure.

    • Standard Operating Procedures (SOPs): Detailed, written protocols for every task involving this compound.

    • Designated Areas: Restricting the handling of this compound to specific, clearly marked laboratory areas.

    • Training: Documented training for all personnel on the hazards, SOPs, proper use of PPE, and emergency procedures is mandatory.[12][13]

Core PPE Protocols for this compound

The selection of PPE must directly address the primary routes of exposure: inhalation and skin contact. The following protocols are the minimum requirement for any activity involving this compound.

Table 2: PPE Requirements by Activity

Activity Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Weighing/Transferring Powder NIOSH-approved N95 respirator (minimum). A Powered Air-Purifying Respirator (PAPR) is recommended for extended use or larger quantities. Double nitrile gloves, powder-free. Chemical safety goggles and face shield. Disposable gown with knit cuffs, fully buttoned.
Preparing Solutions NIOSH-approved N95 respirator (if outside a fume hood). Double nitrile gloves, powder-free. Chemical safety goggles. Lab coat (minimum). Disposable gown recommended.
Handling Vials/Containers Not required if containers are sealed and externally clean. Single pair of nitrile gloves. Safety glasses with side shields. Lab coat.

| Cleaning & Decontamination | NIOSH-approved N95 respirator. | Heavy-duty nitrile or butyl rubber gloves. | Chemical safety goggles and face shield. | Disposable, fluid-resistant gown or coveralls. |

Detailed PPE Specifications:
  • Respiratory Protection: An N95 respirator is the minimum protection against airborne particulates.[9] Surgical masks provide no protection from chemical dusts and must not be used.[9] For any task with a higher risk of aerosolization or for spill cleanup, a higher level of protection, such as a PAPR, is warranted. All personnel requiring respirators must be medically cleared and fit-tested according to the OSHA Respiratory Standard.[9]

  • Hand Protection: Double-gloving is the standard for handling potent powders. This involves wearing two pairs of powder-free nitrile gloves.[10] The outer glove is removed immediately after handling the compound and disposed of as hazardous waste. The inner glove is removed upon leaving the designated work area. Gloves should be changed every 30-60 minutes during extended procedures or immediately if contamination is suspected.[9]

  • Eye and Face Protection: Standard safety glasses do not provide adequate protection from dust or splashes.[9] Chemical safety goggles that form a seal around the eyes are required. When handling powder outside of a containment hood or during spill cleanup, a full-face shield must be worn over the goggles to protect against splashes and facial contamination.[9]

  • Body Protection: A disposable gown made of a low-linting material (e.g., polyethylene-coated polypropylene) is required when handling this compound powder. It should have a solid front, long sleeves, and tight-fitting elastic or knit cuffs to prevent skin exposure at the wrist.[9] Lab coats should not be taken out of the laboratory to prevent the spread of contamination.

Procedural Guidance: Donning, Doffing, and Disposal

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The guiding principle is to move from "clean" to "dirty" when donning and from "dirty" to "clean" when doffing.

Step-by-Step Donning Protocol:
  • Perform hand hygiene.

  • Don inner gloves.

  • Don disposable gown, ensuring cuffs of gown are over the cuffs of the inner gloves.

  • Don NIOSH-approved respirator. Perform a user seal check.

  • Don eye protection (goggles).

  • Don face shield (if required).

  • Don outer gloves, ensuring the cuffs are pulled over the cuffs of the gown.

Step-by-Step Doffing Protocol (The "Dirty" to "Clean" Transition):
  • Remove outer gloves. Dispose of them in a designated hazardous waste container.

  • Remove gown, rolling it away from the body to contain contaminants. Dispose of it in the hazardous waste container.

  • Exit the immediate work area.

  • Perform hand hygiene with gloved hands.

  • Remove face shield and goggles.

  • Remove respirator.

  • Remove inner gloves.

  • Perform thorough hand hygiene with soap and water.

PPE_Workflow PPE Donning and Doffing Workflow for this compound Handling cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) d1 1. Hand Hygiene d2 2. Don Inner Gloves d1->d2 d3 3. Don Gown d2->d3 d4 4. Don Respirator (Perform Seal Check) d3->d4 d5 5. Don Goggles d4->d5 d6 6. Don Face Shield (if required) d5->d6 d7 7. Don Outer Gloves (over gown cuff) d6->d7 f1 1. Remove Outer Gloves f2 2. Remove Gown f1->f2 f3 3. Exit Work Area f2->f3 f4 4. Remove Face Shield & Goggles f3->f4 f5 5. Remove Respirator f4->f5 f6 6. Remove Inner Gloves f5->f6 f7 7. Final Hand Hygiene (Soap & Water) f6->f7

Caption: Workflow for the correct sequence of donning and doffing PPE.

Operational and Disposal Plan

All materials that come into contact with this compound must be treated as hazardous waste.

  • Waste Segregation: Use clearly labeled, sealed containers for all this compound waste.[14] Do not mix with general laboratory waste.

  • Contaminated Materials: This includes gloves, gowns, bench paper, pipette tips, and any cleaning materials. They must be placed in a designated hazardous waste container immediately after use.

  • Disposal Method: All this compound waste must be disposed of through a licensed hazardous waste disposal company.[14][15] It must not be flushed down the drain or placed in regular trash.[14]

Emergency Procedures: Spills and Exposures

In Case of Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area thoroughly with soap and water for at least 15 minutes.[5][16]

  • Seek immediate medical attention.[5]

In Case of Eye Contact:

  • Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[16]

  • Seek immediate medical attention.

In Case of a Spill:

  • Evacuate and Alert: Alert others in the area and evacuate non-essential personnel.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE for cleaning, including a respirator, double gloves, a disposable gown, and eye/face protection.[4]

  • Contain and Clean: For small powder spills, gently cover with damp paper towels to avoid raising dust. Use appropriate tools to collect the material and place it in a sealed, labeled hazardous waste container.[4] Clean the area with a suitable deactivating agent or soap and water.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

By adhering to this comprehensive guide, you build a culture of safety that protects both the researcher and the integrity of the scientific work. These protocols are designed to be a self-validating system, ensuring that the significant hazards of this compound are managed with the expertise and trustworthiness required in a professional research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Griseofulvin
Reactant of Route 2
Reactant of Route 2
Griseofulvin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.